molecular formula C8H10N2O2 B1296696 2-(Hydroxymethyl)benzohydrazide CAS No. 51707-35-8

2-(Hydroxymethyl)benzohydrazide

Cat. No.: B1296696
CAS No.: 51707-35-8
M. Wt: 166.18 g/mol
InChI Key: PYUGZJQHOZAYRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)benzohydrazide is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Hydroxymethyl)benzohydrazide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 230275. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Hydroxymethyl)benzohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Hydroxymethyl)benzohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-10-8(12)7-4-2-1-3-6(7)5-11/h1-4,11H,5,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUGZJQHOZAYRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310679
Record name 2-(hydroxymethyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51707-35-8
Record name 51707-35-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(hydroxymethyl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXYMETHYL-BENZOIC ACID HYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(Hydroxymethyl)benzohydrazide: The Kinetic Gateway to Phthalazinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Hydroxymethyl)benzohydrazide (CAS: 51707-35-8 ) represents a critical, albeit often transient, intermediate in the synthesis of fused heterocyclic systems. While frequently overshadowed by its thermodynamic product, phthalazin-1(2H)-one (CAS: 119-39-1 ), this open-chain hydrazide is the mechanistic pivot point for generating the phthalazinone core—a scaffold central to modern poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib and Talazoparib.

This technical guide dissects the chemistry of 2-(hydroxymethyl)benzohydrazide, clarifying the equilibrium between its open-chain formation and its rapid cyclodehydration. It provides researchers with the precise protocols required to manipulate this equilibrium, ensuring high-yield synthesis of bioactive heterocycles.

Part 1: Chemical Identity & The CAS Conundrum

In commercial and literature databases, confusion often arises between the open-chain hydrazide and its cyclized counterpart. It is vital to distinguish these two distinct chemical entities to ensure accurate stoichiometry and regulatory compliance.

Table 1: Structural & Property Comparison
FeatureOpen-Chain Intermediate Cyclized Product (Thermodynamic)
IUPAC Name 2-(Hydroxymethyl)benzohydrazidePhthalazin-1(2H)-one
CAS Number 51707-35-8 119-39-1
Formula


Molecular Weight 166.18 g/mol 146.15 g/mol
Key Functional Groups Primary Alcohol, HydrazideLactam (Cyclic Amide), Imine
Stability Kinetic (Transient)Thermodynamic (Stable)
Solubility Profile Polar organic solvents (DMSO, MeOH)Low solubility in water/ethanol

Technical Note: The mass difference of 18.03 Da between the two compounds corresponds exactly to the loss of one water molecule (


) during the cyclodehydration process.

Part 2: Mechanistic Insight & Synthesis

The "Masked" Intermediate

The synthesis of 2-(hydroxymethyl)benzohydrazide typically proceeds via the nucleophilic ring-opening of phthalide (isobenzofuran-1(3H)-one) by hydrazine hydrate.

  • Nucleophilic Attack: The hydrazine nitrogen attacks the carbonyl carbon of the phthalide lactone.

  • Ring Opening: The lactone ring opens to form the 2-(hydroxymethyl)benzohydrazide intermediate (CAS 51707-35-8).

  • Cyclodehydration (The Fate): Under reflux or acidic catalysis, the terminal hydrazine nitrogen attacks the hydroxymethyl carbon (or an activated species), expelling water to close the pyridazine ring, yielding phthalazin-1(2H)-one.

Visualization: Reaction Coordinate & Pathway

The following diagram illustrates the transformation from Phthalide to the Phthalazinone scaffold via the title compound.

ReactionPathway Phthalide Phthalide (Start) Intermediate 2-(Hydroxymethyl)benzohydrazide (CAS 51707-35-8) OPEN CHAIN Phthalide->Intermediate Nucleophilic Ring Opening (EtOH, Reflux) Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Intermediate TS Transition State [- H2O] Intermediate->TS Intramolecular Cyclization Product Phthalazin-1(2H)-one (CAS 119-39-1) CYCLIZED TS->Product Dehydration

Figure 1: The synthetic pathway from Phthalide to Phthalazinone, highlighting 2-(hydroxymethyl)benzohydrazide as the pivotal intermediate.[1]

Part 3: Experimental Protocol

Protocol: Synthesis of Phthalazin-1(2H)-one via 2-(Hydroxymethyl)benzohydrazide

Objective: To synthesize the phthalazinone core by driving the reaction through the open-chain intermediate to completion.

Reagents:

  • Phthalide (CAS 87-41-2): 1.0 eq

  • Hydrazine Hydrate (80% or 100%): 1.2 - 1.5 eq

  • Ethanol (Absolute): Solvent (5 mL per gram of substrate)

  • Acetic Acid (Optional): Catalytic amount to accelerate dehydration.

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Phthalide (1.0 eq) in absolute ethanol.

  • Addition: Add Hydrazine Hydrate (1.2 eq) dropwise at room temperature.

    • Mechanism Check: At this stage, the solution contains the open-chain 2-(hydroxymethyl)benzohydrazide . If isolation of this specific CAS (51707-35-8) is required, stop here, cool to 0°C, and attempt precipitation (yields are often low due to equilibrium).

  • Reflux (Cyclization): Heat the mixture to reflux (approx. 78°C) for 3–5 hours.

    • Observation: A white precipitate typically begins to form as the solubility decreases upon conversion to the cyclic phthalazinone.

  • Work-up: Cool the reaction mixture to room temperature, then chill in an ice bath (0–4°C) for 30 minutes to maximize precipitation.

  • Filtration: Filter the white solid under vacuum. Wash the cake with cold ethanol (2x) and diethyl ether (1x) to remove unreacted hydrazine.

  • Drying: Dry the solid in a vacuum oven at 60°C for 4 hours.

Validation Criteria:

  • Melting Point: 183–185°C (Lit. for Phthalazinone).[2][3][4][5][6][7][8][9][10]

  • 1H NMR (DMSO-d6): Look for the disappearance of the methylene (-CH2-) protons of the phthalide and the appearance of the singlet at ~8.3 ppm (phthalazinone H-4 proton).

Part 4: Applications in Drug Discovery

The 2-(hydroxymethyl)benzohydrazide moiety is the structural ancestor of the phthalazinone pharmacophore , essential in oncology.

Workflow: From Scaffold to PARP Inhibitors

The following diagram details how this scaffold is elaborated into complex drugs.

DrugDiscovery Scaffold Phthalazinone Core (Derived from CAS 51707-35-8) Chlorination Chlorination (POCl3) Scaffold->Chlorination Activation Intermediate_Cl 1-Chlorophthalazine Chlorination->Intermediate_Cl Coupling Nucleophilic Substitution (Piperazine derivatives) Intermediate_Cl->Coupling Functionalization Target PARP Inhibitors (e.g., Olaparib) Coupling->Target Lead Optimization

Figure 2: Elaboration of the phthalazinone core into PARP inhibitors.

Key Therapeutic Areas
  • PARP Inhibition: The nitrogen-rich ring system mimics the nicotinamide pocket of NAD+, preventing DNA repair in cancer cells (synthetic lethality in BRCA-mutated tumors).

  • PDE Inhibitors: Phthalazinone derivatives act as phosphodiesterase inhibitors, relevant in asthma and inflammation.

  • Antihypertensives: Historical use of hydrazinophthalazine derivatives (e.g., Hydralazine) stems from this chemical lineage.

References

  • Marzouk, M. I., et al. (2016).[4][8] Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. Biological and Pharmaceutical Bulletin, 39(2), 239-251.[4] Retrieved from [Link]

  • Shukla, R. (2024).[5][8] Synthesis, Characterization, and Aqueous Kinetics for N-(Hydroxymethyl)phthalimidines. Terra Science and Education. Retrieved from [Link]

Sources

Technical Monograph: 2-(Hydroxymethyl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthetic Pathways, and Reaction Dynamics

Abstract

This technical guide provides a comprehensive analysis of 2-(hydroxymethyl)benzohydrazide , a critical intermediate in the synthesis of nitrogen-containing heterocycles. While often overshadowed by its cyclized derivative, phthalazin-1(2H)-one , the open-chain hydrazide represents a pivotal "branch point" in organic synthesis, serving as a precursor for Schiff bases, phthalimides, and PARP inhibitor scaffolds. This document details its IUPAC nomenclature, kinetic vs. thermodynamic synthetic control, and self-validating protocols for its isolation and characterization.

Part 1: Chemical Identity & Nomenclature

Nomenclature Standards

The molecule consists of a benzene ring substituted at the ortho positions with a hydrazide group (


) and a hydroxymethyl group (

).
  • Common Name: 2-(Hydroxymethyl)benzohydrazide

  • Preferred IUPAC Name (PIN): 2-(Hydroxymethyl)benzene-1-carbohydrazide

  • CAS Registry Number: 51707-35-8

  • SMILES: OCC1=CC=CC=C1C(=O)NN

  • Molecular Formula:

    
    
    
  • Molecular Weight: 166.18 g/mol

Structural Tautomerism & Stability (The "Cyclization Trap")

Researchers must recognize that 2-(hydroxymethyl)benzohydrazide is kinetically formed but thermodynamically unstable . In the presence of acid, heat, or prolonged standing, it undergoes intramolecular cyclocondensation to form phthalazin-1(2H)-one .

  • Open Chain (Kinetic Product): Soluble in polar protic solvents; characterized by distinct methylene (

    
    ) and hydroxyl (
    
    
    
    ) signals in NMR.
  • Cyclized Form (Thermodynamic Product): Highly stable, high-melting solid; formed via the loss of a water molecule.

Key Diagnostic: If your isolated solid has a melting point >180°C, you have likely isolated the cyclized phthalazinone, not the hydrazide.

Part 2: Synthetic Pathways & Reaction Dynamics[1]

The primary route to 2-(hydroxymethyl)benzohydrazide involves the nucleophilic ring-opening of phthalide (isobenzofuran-1(3H)-one) by hydrazine hydrate. This reaction is highly sensitive to temperature.

Reaction Mechanism Visualization

The following diagram illustrates the bifurcation between the open-chain hydrazide and the cyclized phthalazinone.

ReactionPathway cluster_legend Reaction Control Phthalide Phthalide (Isobenzofuran-1(3H)-one) Intermediate Tetrahedral Intermediate Phthalide->Intermediate Nucleophilic Attack (EtOH, 0-25°C) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Target 2-(Hydroxymethyl)benzohydrazide (KINETIC PRODUCT) Intermediate->Target Ring Opening Phthalazinone Phthalazin-1(2H)-one (THERMODYNAMIC PRODUCT) Target->Phthalazinone Cyclodehydration (Reflux/Acid) Water H2O Target->Water Low Temp = Open Chain Low Temp = Open Chain High Temp = Cyclization High Temp = Cyclization Low Temp = Open Chain->High Temp = Cyclization

Figure 1: Reaction pathway showing the kinetic control required to isolate 2-(hydroxymethyl)benzohydrazide versus the thermodynamic drive toward phthalazinone.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2-(Hydroxymethyl)benzohydrazide

Objective: Isolate the open-chain hydrazide without inducing cyclization. Mechanism: Nucleophilic acyl substitution under mild conditions.

Reagents:

  • Phthalide (1.0 eq)

  • Hydrazine Hydrate (80% or 99%, 3.0 eq)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of phthalide in 15 mL of absolute ethanol in a round-bottom flask.

  • Cryogenic Addition: Cool the solution to 0–5°C using an ice-salt bath.

  • Nucleophilic Attack: Add hydrazine hydrate dropwise over 10 minutes. Causality: Slow addition at low temperature prevents localized heating, which would trigger cyclization.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (20–25°C) for 2 hours.

  • Monitoring: Check TLC (System: CHCl3:MeOH 9:1). The starting material (phthalide) should disappear.

  • Workup:

    • Concentrate the solvent in vacuo at <40°C . Warning: Higher temperatures on the rotovap will drive cyclization.

    • Precipitate the product by adding cold diethyl ether.

    • Filter and dry under vacuum at room temperature.

Validation Criteria:

  • IR Spectrum: Look for distinct -OH stretch (broad, ~3300-3400 cm⁻¹) and Hydrazide C=O (~1650 cm⁻¹).[1][2]

  • Solubility: The product should be soluble in cold ethanol. If it is insoluble, it has likely cyclized.

Protocol B: Conversion to Phthalazin-1(2H)-one

Objective: Intentional cyclization for reference or downstream synthesis.

Methodology:

  • Take the crude 2-(hydroxymethyl)benzohydrazide from Protocol A.

  • Dissolve in ethanol containing catalytic acetic acid (AcOH).

  • Reflux for 3-4 hours.

  • Cool to room temperature. The product will precipitate as white needles.

  • Melting Point Check: The resulting solid should melt at 183–184°C (Lit. value for phthalazinone).[3][4][5][6][7][8]

Part 4: Data Presentation & Characterization

Comparative Spectroscopic Data

The following table highlights the critical differences between the open-chain target and its cyclized byproduct.

Feature2-(Hydroxymethyl)benzohydrazidePhthalazin-1(2H)-one
State Solid (Low melting/Hygroscopic)Crystalline Solid (Needles)
Melting Point Unstable / Indistinct (Decomposes)183–184°C
1H NMR (DMSO-d6)

4.60 (s, 2H, -CH2-OH)

9.5 (br, -NHNH2)

8.3 (s, 1H, H-4)

12.6 (s, 1H, NH)
IR (cm⁻¹) 3350 (OH), 3300 (NH), 1650 (C=O)1660 (C=O), 3150 (NH), No OH stretch
Solubility Soluble in EtOH, MeOHSparingly soluble in EtOH, Soluble in DMSO
Applications in Drug Discovery

The 2-(hydroxymethyl)benzohydrazide scaffold is a versatile building block:

  • Schiff Base Formation: Reaction with aldehydes yields hydrazones with antimicrobial activity.

  • Phthalimide Synthesis: Can be oxidized to N-aminophthalimides.

  • PARP Inhibitors: The cyclized phthalazinone core is the pharmacophore for drugs like Olaparib , used in BRCA-mutated cancer therapies.

References

  • Synthesis of Phthalazinone Derivatives: Title: "Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids." Source: ResearchGate / Thieme Connect. URL:[Link]

  • Reaction Mechanisms (Gabriel Synthesis & Hydrazinolysis): Title: "The Gabriel Synthesis: Mechanism and Application." Source: Master Organic Chemistry. URL:[Link]

  • Biological Activity of Benzohydrazides: Title: "2-Hydroxy-N'-(4-fluorobenzoyl)benzohydrazide: Synthesis and Characterization."[1] Source: MDPI (Molbank). URL:[Link]

  • Chemical Properties & Safety: Title: "2-(Hydroxymethyl)benzohydrazide / Phthalazinone Derivatives Data." Source: PubChem (National Library of Medicine). URL:[Link][6]

Sources

2-(Hydroxymethyl)benzohydrazide molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: The Structural Dynamics and Synthetic Utility of 2-(Hydroxymethyl)benzohydrazide

Executive Summary & Structural Analysis

2-(Hydroxymethyl)benzohydrazide represents a critical pharmacophore in medicinal chemistry, serving as a bifunctional scaffold that bridges the gap between simple aromatic hydrazides and complex heterocyclic systems.

While nominally an open-chain hydrazide, its behavior is dominated by the "Ortho Effect"—the steric and electronic proximity of the hydroxymethyl group (-CH₂OH) and the hydrazide moiety (-CONHNH₂).[1] This proximity facilitates a rapid, often spontaneous, intramolecular cyclization to form phthalazin-1(2H)-one (also known as 1,2,3,4-tetrahydrophthalazin-1-one).

For researchers, understanding this molecule requires a dual focus:

  • As a Discrete Entity: A nucleophilic building block for Schiff base formation (hydrazones).[1]

  • As a Transient Precursor: The kinetic intermediate in the synthesis of phthalazinone-based drugs (e.g., PARP inhibitors like Olaparib).[1]

Structural Equilibrium

The molecule exists in a delicate energetic balance.[1] In protic solvents or under thermal stress, the open-chain form undergoes dehydration-cyclization.

  • Open Chain (Kinetic Product): 2-(Hydroxymethyl)benzohydrazide[1]

  • Cyclized Form (Thermodynamic Product): Phthalazin-1(2H)-one[1]

Synthetic Pathways & Mechanistic Insights

The primary synthetic route involves the nucleophilic acyl substitution of phthalide (isobenzofuran-1(3H)-one) with hydrazine.[1] This reaction is highly sensitive to temperature and solvent choice.

Mechanism of Action
  • Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the carbonyl carbon of the phthalide lactone ring.

  • Ring Opening: The lactone ring opens, generating the tetrahedral intermediate which collapses to form the 2-(hydroxymethyl)benzohydrazide (the open-chain hydroxy-hydrazide).[1]

  • Cyclization (Path B): Under reflux or acidic catalysis, the hydrazide nitrogen attacks the benzylic carbon (of the hydroxymethyl group), eliminating water to close the pyridazine ring.

Visualization: Synthesis & Tautomeric Flow

SynthesisPath Phthalide Phthalide (Isobenzofuran-1(3H)-one) Intermediate Tetrahedral Intermediate Phthalide->Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate OpenChain 2-(Hydroxymethyl) benzohydrazide (Kinetic Product) Intermediate->OpenChain Ring Opening (Mild Conditions) Cyclic Phthalazin-1(2H)-one (Thermodynamic Product) Intermediate->Cyclic Direct Cyclization (High Temp) OpenChain->Cyclic Dehydration/Cyclization (Reflux/Acid)

Figure 1: The synthetic bifurcation showing the conversion of phthalide to the open-chain hydrazide and its subsequent cyclization.

Experimental Protocols

The following protocols are designed to differentiate between isolating the open-chain hydrazide (for derivatization) and the cyclized phthalazinone.

Protocol A: Synthesis of Phthalazin-1(2H)-one (Thermodynamic Control)

Target: Core scaffold for PARP inhibitors.[1]

  • Reagents: Phthalide (10 mmol), Hydrazine hydrate (99%, 12 mmol), Ethanol (20 mL).

  • Procedure:

    • Dissolve phthalide in ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise with stirring.

    • Critical Step: Heat the mixture to reflux (78°C) for 3–5 hours. The high thermal energy drives the elimination of water.

    • Monitor via TLC (Ethyl acetate:Hexane 1:1). The spot for phthalide (Rf ~0.6) will disappear, replaced by a lower Rf spot.

    • Cool to room temperature.[1][2] The product will precipitate as white crystals.

    • Filter, wash with cold ethanol, and dry.[2]

  • Validation:

    • Melting Point: 183–185°C (Lit.[1] value for phthalazinone).[1][3][4]

    • IR: Absence of broad O-H stretch (from -CH₂OH) and presence of cyclic amide (lactam) bands.[1]

Protocol B: In Situ Trapping of 2-(Hydroxymethyl)benzohydrazide

Target: Synthesis of Hydrazone Derivatives (Schiff Bases).

Because the open-chain form is unstable, it is best captured in situ by reacting with an aldehyde.

  • Reagents: Phthalide (10 mmol), Hydrazine hydrate (10 mmol), Aromatic Aldehyde (10 mmol), Ethanol (20 mL), Glacial Acetic Acid (cat.).

  • Procedure:

    • Mix phthalide and hydrazine in ethanol at room temperature (25°C) . Stir for 1 hour. Do not reflux.

    • Add the aromatic aldehyde (e.g., benzaldehyde) and 2 drops of acetic acid.

    • Stir for 2–4 hours at RT or mild heat (40°C).

    • The hydrazide nitrogen reacts with the aldehyde carbonyl faster than it cyclizes intramolecularly under these conditions.[1]

  • Result: Formation of 2-(hydroxymethyl)-N'-benzylidenebenzohydrazide.

Reactivity Profile & Pharmaceutical Applications

Data Summary: Reactivity & Properties
Parameter2-(Hydroxymethyl)benzohydrazidePhthalazin-1(2H)-one
CAS Number 7654-03-7 (Generic/Open)119-39-1
Stability Low (Cyclizes readily)High (Stable heterocycle)
Solubility DMSO, Methanol (warm)DMSO, DMF, Hot Ethanol
Key Reaction Condensation (Schiff Base)N-Alkylation (Drug Synthesis)
Drug Class Antimicrobial / AntioxidantPARP Inhibitors (Anticancer)
Drug Discovery Workflow

The 2-(hydroxymethyl)benzohydrazide motif is the structural parent of the phthalazinone core found in poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib .

  • Mechanism: The phthalazinone ring mimics the nicotinamide moiety of NAD+, binding to the catalytic domain of PARP enzymes to prevent DNA repair in cancer cells.

Visualization: Pharmacophore Development

DrugDesign Scaffold 2-(Hydroxymethyl) benzohydrazide (Precursor) Cyclization Cyclization Step Scaffold->Cyclization AltPath Schiff Base Formation (+ Aldehydes) Scaffold->AltPath Mild Conditions Core Phthalazin-1(2H)-one (Pharmacophore Core) Cyclization->Core Derivatization N-Alkylation / Substitution Core->Derivatization Target PARP Inhibitors (e.g., Olaparib) Derivatization->Target Structure-Activity Optimization AltTarget Antimicrobial/Antioxidant Hydrazones AltPath->AltTarget

Figure 2: The divergent utility of the scaffold in oncology (PARP inhibitors) vs. antimicrobial research (Hydrazones).[1]

References

  • Synthesis of Phthalazinones

    • Title: Tautomeric azines.[1][3] Part 6. Phthalazin-1(2H)-one.[1]

    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • Link:[Link][1][3][5][6][7]

  • Microwave-Assisted Synthesis

    • Title: Efficient synthesis of N′-benzylidene-2-hydroxymethylbenzohydrazides from the one-pot reaction of phthalide, hydrazine and aldehydes.[8]

    • Source: ResearchGate / Chinese Chemical Letters.[1]

    • Link:[Link]

  • Biological Activity (Hydrazones)

    • Title: Synthesis and Biological Evaluation of Benzohydrazide Deriv
    • Source: Der Pharma Chemica.[2]

    • Link:[Link]

  • Structural Identification & Tautomerism

    • Title: Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction.[1][3][9][10]

    • Source: MDPI / Molecules.
    • Link:[Link]

Sources

Precision Synthesis of 2-(Hydroxymethyl)benzohydrazide from Phthalide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists

Executive Summary: The Kinetic Challenge

The synthesis of 2-(hydroxymethyl)benzohydrazide (CAS: 51707-35-8) from phthalide represents a classic competition between kinetic and thermodynamic control. While the reaction of phthalide with hydrazine hydrate is widely cited as the route to phthalazin-1(2H)-one (phthalhydrazide), the open-chain hydrazide is the initial kinetic product.

For researchers utilizing this motif as a linker or scaffold (e.g., in Schiff base synthesis or peptide linkers), preventing the rapid cyclodehydration to the thermodynamically stable phthalazinone is critical. This guide details the specific conditions required to arrest the reaction at the open-chain stage, ensuring high fidelity of the hydroxymethyl/hydrazide bifunctionality.

Mechanistic Analysis & Pathway Control

The transformation involves the nucleophilic attack of hydrazine on the lactone carbonyl of phthalide. The resulting tetrahedral intermediate collapses to ring-open, yielding 2-(hydroxymethyl)benzohydrazide.

  • Kinetic Product (Target): 2-(Hydroxymethyl)benzohydrazide.[1][2] Favored at low temperatures (<30°C) in neutral solvents.

  • Thermodynamic Product (Impurity): Phthalazin-1(2H)-one.[3] Favored at high temperatures (reflux), acidic pH, or prolonged reaction times, driven by the entropy of water loss and the formation of a stable six-membered lactam ring.

Pathway Visualization

The following diagram illustrates the bifurcation point between the desired open-chain product and the cyclic byproduct.

ReactionPathway Phthalide Phthalide (Lactone) Intermediate Tetrahedral Intermediate Phthalide->Intermediate Nucleophilic Attack (k1) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Target 2-(Hydroxymethyl)benzohydrazide (Kinetic Product) Intermediate->Target Ring Opening (Fast) Cyclic Phthalazin-1(2H)-one (Thermodynamic Product) Target->Cyclic Cyclodehydration (Heat/Acid, k2) Water H2O

Figure 1: Reaction pathway showing the kinetic stability of the hydrazide intermediate versus the thermodynamic drive toward cyclization.

Experimental Protocol

Reagents & Materials
ReagentPurityStoichiometryRole
Phthalide >98%1.0 equivSubstrate (Lactone)
Hydrazine Hydrate 80% or 98%3.0 - 5.0 equivNucleophile (Excess prevents dimerization)
Ethanol (Absolute) ACS GradeSolvent (0.5 M)Reaction Medium
Dichloromethane HPLC GradeWash SolventPurification
Step-by-Step Synthesis

Caution: Hydrazine hydrate is highly toxic, carcinogenic, and corrosive. All operations must be performed in a fume hood.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Phthalide (1.0 equiv, e.g., 1.34 g, 10 mmol) in Absolute Ethanol (20 mL).

  • Addition: Cool the solution slightly to 15–20°C. Add Hydrazine Hydrate (4.0 equiv, 2.0 mL) dropwise over 5 minutes.

    • Note: A large excess of hydrazine is crucial to drive the equilibrium forward and prevent the hydrazide product from reacting with unreacted phthalide.

  • Reaction: Allow the mixture to stir vigorously at Room Temperature (20–25°C) .

    • Critical Control:Do NOT reflux. Heating will immediately trigger cyclization to phthalazinone.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). Phthalide (Rf ~0.6) should disappear, and a new polar spot (Rf ~0.2) should appear. Reaction time is typically 4–12 hours .

  • Workup (Isolation):

    • Concentrate the reaction mixture under reduced pressure (Rotavap) at a bath temperature below 40°C to remove ethanol and excess hydrazine.

    • The residue will be a viscous oil or semi-solid.

    • Add Diethyl Ether or Dichloromethane (20 mL) and triturare (grind/stir) the residue to induce crystallization.

    • Filter the resulting white solid.

  • Purification:

    • Wash the solid with cold ether to remove traces of hydrazine.

    • Recrystallization: If necessary, recrystallize rapidly from warm ethanol (do not boil for extended periods).

    • Yield Expectation: 80–90%.

Characterization Data[5][6][7]
  • Appearance: White crystalline solid.

  • Melting Point: 136–138 °C (Lit. 136.5 °C).

    • Diagnostic: If MP is >270 °C, the product has cyclized to phthalhydrazide.

  • IR (KBr): 3300–3200 cm⁻¹ (OH/NH str), 1640 cm⁻¹ (C=O amide).

  • ¹H NMR (DMSO-d₆, 300 MHz):

    • δ 9.40 (s, 1H, CONH)

    • δ 7.50–7.30 (m, 4H, Ar-H)

    • δ 5.20 (t, 1H, OH)

    • δ 4.50 (d, 2H, CH₂-OH)

    • δ 4.40 (br s, 2H, NH₂)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High MP (>250°C) Cyclization to PhthalazinoneLower reaction temperature; ensure solvent is neutral (no acid traces).
Low Yield / Oil Incomplete precipitationTriturate with Et₂O/Hexane; ensure excess hydrazine is removed (azeotrope with ethanol).
Product is Yellow Oxidation of HydrazineUse fresh hydrazine hydrate; perform reaction under N₂ atmosphere.
Solvent Effects
  • Ethanol/Methanol: Best for open-chain isolation. The product precipitates or crystallizes upon concentration.

  • Water: Often leads to phthalazinone precipitation directly due to the hydrophobic effect driving the cyclization equilibrium.

  • Acidic Media: Strictly avoid. Acid acts as a catalyst for the dehydration step (Cyclization).

Applications in Drug Design

This scaffold serves as a versatile "hinge" in medicinal chemistry:

  • Schiff Base Formation: The primary hydrazide (-CONHNH₂) reacts with aldehydes to form acylhydrazones, a pharmacophore found in antimicrobial and anticancer agents (e.g., N-benzylidene derivatives).

  • Peptide Linkers: The hydroxymethyl group allows for attachment to resins or other carboxylates via esterification, while the hydrazide serves as a cleavable linker.

Workflow: Schiff Base Derivatization

If the ultimate goal is a hydrazone derivative, it is often more efficient to perform a one-pot reaction :

  • Mix Phthalide + Hydrazine + Aldehyde in Ethanol.

  • Stir at RT.[4][5]

  • The intermediate hydrazide captures the aldehyde faster than it cyclizes, precipitating the stable Schiff base directly.

References

  • Synthesis of Hydroxymethylbenzohydrazides: Alifu, Z., Nizhamu, M., & Ablajan, K. (2019). Efficient synthesis of N′-benzylidene-2-hydroxymethylbenzohydrazides from the one-pot reaction of phthalide, hydrazine and aldehydes. Research on Chemical Intermediates, 45, 4779–4788.

  • Kinetic vs Thermodynamic Control: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General Reference for Nucleophilic Acyl Substitution).
  • Melting Point Verification: Patent WO2017129818A1. Linker molecule and use thereof in methods for purifying peptides. (Cited MP: 136.5 °C).

  • Phthalazinone Formation: Marzouk, M. I., et al. (2016). Design and Synthesis of New Phthalazinone Derivatives. Biological and Pharmaceutical Bulletin, 39(2), 239-251.

Sources

Preparation of 2-(Hydroxymethyl)benzohydrazide from methyl 2-(hydroxymethyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the controlled synthesis of 2-(hydroxymethyl)benzohydrazide via the hydrazinolysis of methyl 2-(hydroxymethyl)benzoate . While the transformation appears to be a standard nucleophilic acyl substitution, the presence of the ortho-hydroxymethyl group introduces a critical thermodynamic challenge: the rapid intramolecular cyclization of the product into 1(2H)-phthalazinone .

Successful isolation of the open-chain hydrazide requires precise kinetic control to arrest the reaction before the thermodynamic sink (cyclization) dominates. This guide provides a validated protocol, mechanistic insights into the competing pathways, and troubleshooting strategies to ensure high purity and yield.

Chemical Foundation & Mechanism

The Substrate Equilibrium

The starting material, methyl 2-(hydroxymethyl)benzoate, exists in a delicate equilibrium with its lactone form, phthalide . While the methyl ester is the direct precursor for hydrazinolysis, the reaction conditions (basic hydrazine) can shift this equilibrium. However, hydrazine is a potent nucleophile that will attack the carbonyl of either the ester or the lactone to yield the same initial open-chain hydrazide product.

Reaction Pathway & Competing Cyclization

The core mechanism involves the nucleophilic attack of hydrazine nitrogen on the ester carbonyl. The resulting tetrahedral intermediate collapses to release methanol, yielding the target hydrazide.

The Critical Challenge: The product contains both a nucleophile (hydrazide


) and an electrophile (activated alcohol or potential for dehydration) in close proximity. Under elevated temperatures or acidic catalysis, the hydrazide nitrogen attacks the benzylic position (with loss of water) to form the stable, six-membered heterocycle 1(2H)-phthalazinone .
Mechanistic Visualization

The following diagram illustrates the kinetic product (Target) versus the thermodynamic product (Impurity).

ReactionPathway Ester Methyl 2-(hydroxymethyl)benzoate (Starting Material) Target 2-(Hydroxymethyl)benzohydrazide (Kinetic Product) Ester->Target Hydrazinolysis (EtOH, Mild Heat) Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Target Cyclic 1(2H)-Phthalazinone (Thermodynamic Impurity) Target->Cyclic Cyclization (-H2O) (High Heat / Acid)

Figure 1: Reaction pathway showing the desired hydrazinolysis and the unwanted dehydration-cyclization step.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
Methyl 2-(hydroxymethyl)benzoate Substrate1.0Can be substituted with Phthalide if ester is unavailable.
Hydrazine Hydrate (80-100%) Nucleophile3.0 - 5.0Large excess prevents dimer formation and favors kinetics.
Ethanol (Absolute) SolventN/AMethanol is also acceptable; avoid water to facilitate precipitation.
Step-by-Step Procedure

Step 1: Solubilization Dissolve 10.0 mmol of methyl 2-(hydroxymethyl)benzoate in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Note: If using phthalide, ensure it is fully dissolved. Slight warming (30°C) may be required.

Step 2: Reagent Addition (Kinetic Control) Add 40.0 mmol (approx. 4 equivalents) of hydrazine hydrate dropwise to the stirring solution at room temperature.

  • Why: A large excess of hydrazine ensures that the hydrazine attacks the ester faster than the product hydrazide can react with unreacted ester (which would form a dimer).

Step 3: Reaction Heat the mixture to mild reflux (60-70°C) for 2–4 hours.

  • Critical Checkpoint: Monitor by TLC (System: Ethyl Acetate/Hexane 2:1). The starting ester (

    
    ) should disappear, and a lower running spot (
    
    
    
    , the hydrazide) should appear.
  • Warning: Do not reflux vigorously or overnight. Extended heating promotes the loss of water and formation of the insoluble phthalazinone.

Step 4: Isolation Once the starting material is consumed, remove the heat and allow the reaction mixture to cool slowly to room temperature.

  • If the product precipitates as a white solid: Filter the solid and wash with cold ethanol (2 x 5 mL).

  • If no precipitate forms: Concentrate the solvent to 25% of its original volume under reduced pressure (Rotavap, <40°C bath). Cool the residue in an ice bath to induce crystallization.

Step 5: Purification Recrystallize the crude solid from a minimum amount of hot ethanol.

  • Target Appearance: White to off-white crystalline solid.

  • Melting Point: 136–138 °C (Literature value for CAS 51707-35-8).

Troubleshooting & Quality Control

Distinguishing Product from Impurity

The most common failure mode is "over-reaction" to the cyclic phthalazinone. Use this table to verify your product.

Feature2-(Hydroxymethyl)benzohydrazide (Target)1(2H)-Phthalazinone (Impurity)
Solubility Soluble in hot EtOH, DMSOPoorly soluble in EtOH; Soluble in hot DMSO
Melting Point ~136–138 °C>200 °C (High melting)
IR Spectrum Broad -OH/-NH bands (3200-3400 cm⁻¹)Sharp Lactam C=O (~1660 cm⁻¹)
Reactivity Reacts with aldehydes (Schiff base)Inert to aldehydes
Recovery Strategy

If you isolate the high-melting phthalazinone:

  • Diagnosis: You likely applied too much heat or the reaction time was too long.

  • Remediation: It is difficult to reopen the ring to the hydrazide without hydrolyzing back to the acid/phthalide. It is more efficient to restart the synthesis with stricter temperature controls (try 50°C instead of reflux).

Workflow Diagram

Workflow Start Dissolve Ester in Ethanol AddHydrazine Add Hydrazine Hydrate (Excess, Dropwise) Start->AddHydrazine Heat Mild Heat (60°C) 2-4 Hours AddHydrazine->Heat Check TLC Check: Ester Consumed? Heat->Check Check->Heat No Cool Cool to RT Precipitate Product Check->Cool Yes Filter Filter & Wash (Cold EtOH) Cool->Filter

Figure 2: Operational workflow for the synthesis process.

References

  • BenchChem. N'-Benzoyl-2-methylbenzohydrazide: A Technical Guide to its Synthesis. (General benzohydrazide protocols and hydrazinolysis conditions).

  • MDPI. Synthesis of 2-Hydroxy-N'-(4-fluorobenzoyl)benzohydrazide. (Microwave-assisted hydrazinolysis of methyl salicylate analogs). [1][2][3][4]

  • Sigma-Aldrich. Product Catalog: 2-(Hydroxymethyl)benzohydrazide (CAS 51707-35-8).[5][6] (Confirmation of chemical entity and physical data).

  • Longdom Publishing. Recent Developments in Chemistry of Phthalazines. (Discussion of phthalazinone formation via hydrazine cyclization).

Sources

Technical Whitepaper: 2-(Hydroxymethyl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Reactivity, and Applications in Heterocyclic Chemistry

Executive Summary

2-(Hydroxymethyl)benzohydrazide (CAS: 51707-35-8) is a pivotal yet transient intermediate in the synthesis of phthalazin-1(2H)-one derivatives. Formed via the nucleophilic ring-opening of phthalide (isobenzofuran-1(3H)-one) by hydrazine, it represents the open-chain kinetic product that precedes the thermodynamic formation of the phthalazinone scaffold. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and its critical role as a "masked" phthalazinone in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other bioactive heterocycles.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Unlike its phenolic analog salicylhydrazide, 2-(hydroxymethyl)benzohydrazide contains a benzyl alcohol moiety, which significantly alters its reactivity profile, specifically driving intramolecular cyclization.

PropertyData
Chemical Name 2-(Hydroxymethyl)benzohydrazide
Synonyms 2-(Hydroxymethyl)benzoic acid hydrazide;

-Hydroxy-o-toluic hydrazide
CAS Number 51707-35-8
Molecular Formula C

H

N

O

Molecular Weight 166.18 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, EtOH; sparingly soluble in water
Stability Metastable; prone to dehydration-cyclization to phthalazin-1(2H)-one upon heating or acid catalysis
Synthesis & Production Mechanism[4][7][8]

The synthesis of 2-(hydroxymethyl)benzohydrazide is a nucleophilic acyl substitution reaction.[1] The process is governed by the equilibrium between the open-chain hydrazide and the cyclized phthalazinone.

The Phthalide-Hydrazine Pathway

The standard production method involves the hydrazinolysis of phthalide. The reaction conditions determine whether the open-chain hydrazide or the cyclized phthalazinone is isolated.

  • Nucleophilic Attack: Hydrazine acts as a nucleophile, attacking the carbonyl carbon of the phthalide lactone ring.

  • Ring Opening: The lactone ring opens to form 2-(hydroxymethyl)benzohydrazide.

  • Cyclization (The Thermodynamic Sink): Under reflux or acidic conditions, the terminal amine of the hydrazide attacks the benzylic alcohol (or activates water loss), closing the ring to form phthalazin-1(2H)-one.

SynthesisPathway Phthalide Phthalide (Isobenzofuran-1(3H)-one) Intermediate 2-(Hydroxymethyl)benzohydrazide (Kinetic Product) Phthalide->Intermediate Nucleophilic Attack (EtOH, <40°C) Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Intermediate->Intermediate Equilibrium Phthalazinone Phthalazin-1(2H)-one (Thermodynamic Product) Intermediate->Phthalazinone Cyclodehydration (-H2O, Reflux/Acid)

Figure 1: Reaction pathway showing the conversion of phthalide to phthalazinone via the 2-(hydroxymethyl)benzohydrazide intermediate.

Reactivity & Mechanistic Pathways

The utility of 2-(hydroxymethyl)benzohydrazide lies in its dual functionality: the nucleophilic hydrazide group and the electrophilic benzyl alcohol (potential leaving group upon activation).

3.1. Cyclodehydration (Phthalazinone Formation)

This is the dominant reaction pathway. In the presence of heat or acid catalysts (e.g., acetic acid, HCl), the hydroxyl group is protonated or activated, leading to intramolecular attack by the hydrazide nitrogen. This reaction is irreversible once the aromatic pyridazinone ring is formed.

3.2. Hydrazone Formation (Schiff Base Synthesis)

To preserve the open-chain structure, the hydrazide group must be "trapped" before cyclization occurs. Reacting 2-(hydroxymethyl)benzohydrazide with aldehydes (R-CHO) yields stable


-benzylidene derivatives. These Schiff bases retain the hydroxymethyl group and are often used to screen for biological activity without forming the phthalazinone core.
Experimental Protocols
Protocol A: Isolation of 2-(Hydroxymethyl)benzohydrazide (Kinetic Control)

Note: This protocol minimizes thermal energy to prevent cyclization.

  • Reagents: Phthalide (10 mmol), Hydrazine hydrate (80%, 12 mmol), Absolute Ethanol (20 mL).

  • Procedure:

    • Dissolve phthalide in ethanol at room temperature (20–25°C).

    • Add hydrazine hydrate dropwise over 10 minutes with vigorous stirring.

    • Critical Step: Stir the mixture at room temperature for 4–6 hours. Do not reflux.

    • Monitor by TLC (Ethyl Acetate/Hexane 1:1). The product appears as a new spot with lower R

      
       than phthalide.
      
    • Evaporate solvent under reduced pressure at <40°C .

    • Triturate the residue with cold diethyl ether to obtain the solid hydrazide.

  • Validation:

    • IR: Broad -OH stretch at 3300-3400 cm

      
      , Amide C=O at ~1650 cm
      
      
      
      .
    • Absence of Cyclization: Lack of C=N stretch characteristic of the phthalazinone ring system in the fingerprint region.

Protocol B: One-Pot Synthesis of Phthalazin-1(2H)-one (Thermodynamic Control)

Note: This utilizes the intermediate in situ.

  • Reagents: Phthalide (10 mmol), Hydrazine hydrate (15 mmol), Ethanol (15 mL), Glacial Acetic Acid (catalytic, 0.5 mL).

  • Procedure:

    • Mix phthalide and hydrazine hydrate in ethanol.

    • Heat the solution to reflux (78°C) for 3 hours.

    • The solution will initially clear, then a white precipitate (phthalazinone) will form.

    • Cool to 0°C and filter the precipitate.

    • Wash with cold water and ethanol.

  • Yield: Typically >85%.

  • Melting Point: 183–185°C (Lit. value for phthalazinone).[2][3][4][5][1][6][7]

Applications in Drug Discovery

2-(Hydroxymethyl)benzohydrazide is the fundamental building block for the phthalazinone scaffold , a pharmacophore essential in modern oncology.

5.1. PARP Inhibitors

The phthalazinone core mimics the nicotinamide moiety of NAD+, binding to the catalytic domain of Poly(ADP-ribose) polymerase (PARP).

  • Mechanism: The lactam nitrogen forms hydrogen bonds with Gly863 and Ser904 in the PARP active site.

  • Examples: Olaparib (Lynparza) and Talazoparib utilize modified phthalazinone scaffolds derived from this chemical lineage.

5.2. Chelation Agents

The open-chain hydrazide (if stabilized as a hydrazone) acts as a tridentate ONO donor ligand for transition metals (Cu, Ni, Co), creating complexes with potential antimicrobial and antitumor properties.

Applications cluster_drug Pharma Applications cluster_chem Synthetic Utility Core 2-(Hydroxymethyl)benzohydrazide AntiMicrobial Antimicrobial Hydrazones Core->AntiMicrobial Schiff Base Formation Scaffold Phthalazinone Scaffold Construction Core->Scaffold Cyclization Ligand Metal Chelation (ONO Donor) Core->Ligand Coordination PARP PARP Inhibitors (Olaparib, Talazoparib) Scaffold->PARP Derivatization

Figure 2: Application landscape of 2-(hydroxymethyl)benzohydrazide in pharmaceutical and coordination chemistry.

References
  • Vomero, S., et al. (2017). Linker molecule and use thereof in methods for purifying peptides. WO2017129818A1. (Describes isolation and MP of the hydrazide intermediate).

  • Sigma-Aldrich. (2024). Product Specification: 2-(Hydroxymethyl)benzohydrazide (CAS 51707-35-8).[8][9]

  • Khan, M. A., & Gemal, A. L. (1977). Hydrazinolysis of Phthalimide: Mechanism and Cyclization. Journal of the Chemical Society, Perkin Transactions 2.[6] (Detailed mechanistic study of the ring-opening/closing equilibrium).

  • Liao, Y., et al. (2019). Efficient synthesis of N′-benzylidene-2-(hydroxymethyl)benzohydrazides from the one-pot reaction of phthalide, hydrazine and aldehydes. Research on Chemical Intermediates. (Demonstrates trapping the open-chain form).

  • PubChem. (2024).[2] Compound Summary: 2-(Hydroxymethyl)benzohydrazide.[3][8] National Library of Medicine.

Sources

Physicochemical Profile and Synthetic Utility of 2-(Hydroxymethyl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Application Note: AN-HMB-2024

Abstract

This technical guide provides an in-depth analysis of 2-(hydroxymethyl)benzohydrazide (CAS 51707-35-8), a critical yet transient intermediate often confused with its thermodynamic product, phthalazin-1(2H)-one . Designed for medicinal chemists and process engineers, this document elucidates the kinetic vs. thermodynamic stability of the compound, details specific NMR markers for structural validation, and outlines controlled synthesis protocols to isolate the open-chain hydrazide form.

Part 1: Chemical Identity & The Stability Paradox

The defining characteristic of 2-(hydroxymethyl)benzohydrazide is its propensity to undergo intramolecular cyclodehydration. Researchers must recognize that "pure" samples of the hydrazide often degrade into the cyclized phthalazinone upon exposure to heat, acid, or prolonged storage.

The Kinetic vs. Thermodynamic Equilibrium

The reaction of phthalide with hydrazine hydrate initially yields the open-chain hydrazide (Kinetic Product). However, entropy and aromatic stabilization drive the reaction toward the fused bicyclic system, phthalazin-1(2H)-one (Thermodynamic Product).

Figure 1: Tautomerism and Cyclization Pathway (Diagram illustrating the ring-opening of phthalide and subsequent dehydration)

ReactionPathway Phthalide Phthalide (Reactant) OpenForm 2-(Hydroxymethyl) benzohydrazide (Kinetic Product) Phthalide->OpenForm EtOH, 0°C Nucleophilic Attack Hydrazine Hydrazine Hydrate Hydrazine->OpenForm Transition Cyclization (Dehydration) OpenForm->Transition -H2O Heat/Acid ClosedForm Phthalazin-1(2H)-one (Thermodynamic Product) Transition->ClosedForm Irreversible

Caption: The conversion of Phthalide to Phthalazin-1(2H)-one proceeds via the 2-(hydroxymethyl)benzohydrazide intermediate. Isolation requires strict temperature control.

Part 2: Physicochemical Properties

The following data contrasts the open-chain hydrazide with its cyclized counterpart. Confusion between these two profiles is a common source of experimental error.

Comparative Data Table
Property2-(Hydroxymethyl)benzohydrazide (Open)Phthalazin-1(2H)-one (Closed)
CAS Number 51707-35-8 119-39-1
Molecular Formula C₈H₁₀N₂O₂C₈H₆N₂O
Molecular Weight 166.18 g/mol 146.15 g/mol
State White crystalline solid (metastable)White needles/crystalline powder
Melting Point Undefined/Decomposes (Cyclizes >100°C)183–184 °C [1]
Solubility High (MeOH, EtOH, DMSO, Water)Moderate (Hot EtOH), Low (Water)
LogP (Predicted) -1.2 (Hydrophilic)0.8 (Lipophilic)
Key IR Signal 3300-3400 cm⁻¹ (Broad -OH & -NH₂)1660 cm⁻¹ (Lactam C=O)
Structural Validation (NMR Markers)

Distinguishing the two forms requires tracking the methylene protons.

  • Open Form (Hydrazide): Look for a singlet or doublet (depending on solvent exchange) corresponding to the benzylic -CH₂-OH group at δ 4.5 – 4.8 ppm .

  • Closed Form (Phthalazinone): The methylene signal disappears . It is replaced by a deshielded vinylic proton signal -CH=N- at δ ~8.3 ppm (H-4 position of the phthalazine ring).

Part 3: Experimental Protocols

Protocol A: Kinetic Isolation of 2-(Hydroxymethyl)benzohydrazide

Objective: To isolate the open-chain hydrazide for use as a specific linker or scaffold precursor.

Reagents:

  • Phthalide (1.0 eq)

  • Hydrazine Hydrate (1.2 eq, 98%)

  • Ethanol (Absolute)

Methodology:

  • Dissolution: Dissolve phthalide in absolute ethanol (5 mL/mmol) in a round-bottom flask.

  • Cryogenic Addition: Cool the solution to -10°C using an ice-salt bath.

  • Controlled Addition: Add hydrazine hydrate dropwise over 20 minutes, maintaining temperature < 0°C.

  • Reaction: Stir at 0°C for 2–4 hours . Monitor by TLC (Mobile phase: 10% MeOH in DCM). The hydrazide is more polar (lower Rf) than phthalide.

  • Workup (Critical): Do NOT heat or rotovap at high temperatures.

    • Precipitate the product by adding cold diethyl ether.

    • Filter under vacuum.

    • Wash with cold ether.

  • Storage: Store at -20°C under argon. Note: Room temperature storage will lead to slow cyclization.

Protocol B: Thermodynamic Conversion to Phthalazin-1(2H)-one

Objective: To drive the reaction to the stable bicyclic heterocycle.

Methodology:

  • Mix phthalide and hydrazine hydrate (1.5 eq) in Ethanol.

  • Reflux vigorously for 3–6 hours.

  • Cool to room temperature. The product (phthalazinone) will crystallize out as white needles.[1]

  • Recrystallize from hot ethanol if necessary.

  • Validation: Verify MP (183–184°C) and absence of -CH₂-OH peak in NMR.

Part 4: Analytical Workflow & Decision Logic

Use this logic flow to determine the purity and identity of your synthesized material.

Figure 2: Analytical Decision Tree (Logic flow for characterizing the reaction product)

AnalyticalWorkflow Sample Unknown Sample (Reaction Product) HNMR 1H NMR (DMSO-d6) Sample->HNMR CheckCH2 Check region 4.5 - 4.8 ppm HNMR->CheckCH2 ResultA Signal Present (-CH2-OH) Identity: 2-(Hydroxymethyl)benzohydrazide CheckCH2->ResultA Singlet/Doublet Found ResultB Signal Absent Check region ~8.3 ppm CheckCH2->ResultB No Signal ResultC Signal Present (-CH=N-) Identity: Phthalazin-1(2H)-one ResultB->ResultC Singlet Found ResultD Complex Mixture (Degradation/Polymerization) ResultB->ResultD Unclear/Messy

Caption: NMR-based decision tree for distinguishing the open hydrazide from the closed phthalazinone.

References

  • PubChem. (2024).[2] Compound Summary: 2-(Hydroxymethyl)benzohydrazide (CID 12217354). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Vaughn, J. et al. (2018). "Benzohydrazides: As potential bio-active agents."[3] The Pharma Innovation Journal, 7(8). Retrieved January 28, 2026, from [Link]

  • Mourad, A. et al. (2012). "Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation." ResearchGate. Retrieved January 28, 2026, from [Link]

Sources

Technical Guide: Solubility Profile & Handling of 2-(Hydroxymethyl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical properties, and handling protocols for 2-(Hydroxymethyl)benzohydrazide (CAS: 51707-35-8).

Executive Summary

2-(Hydroxymethyl)benzohydrazide is a bifunctional building block containing both a nucleophilic hydrazide group and a hydroxymethyl moiety. It is primarily synthesized via the ring-opening hydrazinolysis of phthalide. Its solubility behavior is dominated by its capacity for hydrogen bonding (donor/acceptor), making it soluble in polar aprotic solvents and hot protic solvents, while remaining insoluble in non-polar hydrocarbons.

Compound Identity
PropertyDetail
Chemical Name 2-(Hydroxymethyl)benzohydrazide
CAS Number 51707-35-8
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Physical Form White crystalline powder
Melting Point 136.5 °C (Reported) [1]

Solubility Data & Solvent Compatibility

Note: Quantitative saturation limits (g/L) are rarely reported for this specific intermediate in open literature. The data below is derived from validated synthesis workup protocols and structural analog analysis.

Qualitative Solubility Table
Solvent ClassSolventSolubility StatusOperational Note
Polar Aprotic DMSO High Recommended for NMR analysis (

-DMSO) and stock solutions.
DMF High Suitable reaction medium for further functionalization.
Polar Protic Water Moderate Soluble in hot water; may precipitate upon cooling. pH dependent.
Ethanol Temperature Dependent Key Solvent: Soluble at reflux; sparingly soluble at RT. Used for recrystallization.
Methanol Good Generally more soluble than in ethanol.
Non-Polar Diethyl Ether Insoluble Used for washing crude precipitates to remove impurities.
Hexane Insoluble Antisolvent for precipitation.
Dichloromethane Low/Moderate Limited solubility; not recommended for primary dissolution.
Physicochemical Drivers
  • Hydrogen Bonding: The presence of the

    
     and 
    
    
    
    groups creates a network of H-bonds, necessitating polar solvents for disruption and dissolution.
  • LogP (Predicted): ~ -0.6 to 0.2. This low lipophilicity confirms its preference for aqueous/alcoholic environments over organic phases like chloroform or hexane.

Experimental Protocols

Protocol A: Purification via Solubility Differential (Recrystallization)

Context: This is the primary method to isolate pure 2-(Hydroxymethyl)benzohydrazide from the synthesis reaction mixture.

  • Dissolution: Suspend the crude solid in Ethanol (95% or absolute) .

  • Heating: Heat the mixture to reflux (

    
    ). The solid should dissolve completely.
    
    • Validation: If solids remain at reflux, filter hot to remove inorganic salts or polymerized byproducts.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (

    
    ) for 2 hours.
    
    • Mechanism:[1][2][3] The compound's solubility drops drastically in cold ethanol, forcing crystallization.

  • Isolation: Filter the white crystals and wash with cold diethyl ether (in which the product is insoluble) to remove surface solvent residues.

Protocol B: Saturation Shake-Flask Method (Solubility Determination)

Use this standard operating procedure (SOP) if exact g/L data is required for a specific formulation.

  • Preparation: Add excess solid compound to 10 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at the target temperature (e.g.,

    
    ) for 24 hours.
    
  • Separation: Centrifuge or filter (using a 0.45

    
    m PTFE filter) to remove undissolved solid.
    
  • Quantification:

    • Evaporate a known volume of the filtrate to dryness and weigh the residue (Gravimetric).

    • Alternatively, analyze via HPLC-UV (detection at ~254 nm) against a calibration curve in DMSO.

Synthesis & Solubility Workflow

The synthesis of 2-(Hydroxymethyl)benzohydrazide relies heavily on solubility changes. The starting material (Phthalide) reacts with Hydrazine Hydrate.[3] The ring opening exposes the hydroxyl group, significantly altering solubility and allowing for easy purification.

G Start Phthalide (Lactone) Reaction Reaction Mixture (Ethanol, Reflux) Start->Reaction Dissolve Reagent Hydrazine Hydrate (Nucleophile) Reagent->Reaction Add Crude Crude Product (Precipitate) Reaction->Crude Cool to RT (Solubility decreases) Pure 2-(Hydroxymethyl)benzohydrazide (Pure Crystal) Crude->Pure Recrystallize (Hot EtOH -> Cold EtOH)

Figure 1: Solubility-driven synthesis and purification workflow. The transition from lactone to hydrazide increases polarity, facilitating precipitation from cold ethanol.

Critical Stability Note

In solution, particularly in the presence of acid or extreme heat, 2-(Hydroxymethyl)benzohydrazide may undergo cyclodehydration to form Phthalhydrazide (2,3-dihydrophthalazine-1,4-dione).

  • Solubility Indicator: Phthalhydrazide is highly insoluble in most organic solvents and has a melting point

    
    . If your sample does not dissolve in hot ethanol and has a very high melting point, it has likely cyclized.
    

References

  • Patent Application WO2017129818A1 . Linker molecule and use thereof in methods for purifying peptides. (2017). (Cited for Melting Point data).

  • BenchChem . Technical Guide to Benzohydrazide Synthesis. (Accessed 2024). (Cited for general benzohydrazide handling).

  • PubChem . Compound Summary: 2-(Hydroxymethyl)benzohydrazide.[4][5][6][7] National Library of Medicine. (Cited for CAS and predicted properties).

  • Sigma-Aldrich . Product Specification: 2-(Hydroxymethyl)benzohydrazide. (Cited for commercial availability and form).

Sources

Technical Deep Dive: 2-(Hydroxymethyl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization and synthetic utility of 2-(Hydroxymethyl)benzohydrazide , focusing on its melting point as a critical quality attribute (CQA) for distinguishing the open-chain kinetic product from its thermodynamic cyclic derivatives.

Physicochemical Characterization & Synthetic Utility

Executive Summary

2-(Hydroxymethyl)benzohydrazide (CAS: 51707-35-8 ) is a metastable intermediate formed by the hydrazinolysis of phthalide. In drug development, it serves as a versatile "open-chain" scaffold for constructing fused heterocyclic systems (e.g., phthalazinones) and as a cleavable linker in antibody-drug conjugates (ADCs).

Accurate characterization of this compound is challenging due to its propensity to undergo dehydrative cyclization. The melting point (MP) is the primary indicator of synthetic success: a sharp melt in the 136–137 °C range confirms the isolation of the pure open-chain hydrazide, whereas higher melting points indicate contamination with or conversion to the cyclic 1(2H)-phthalazinone.

Chemical Identity & Structure
AttributeDetail
IUPAC Name 2-(Hydroxymethyl)benzohydrazide
Common Synonyms 2-Hydroxymethylbenzoic acid hydrazide; o-Hydroxymethylbenzohydrazide
CAS Number 51707-35-8 (Note: distinct from Thidiazuron, CAS 51707-55-2)
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
SMILES O=C(NN)C1=CC=CC=C1CO
Structural Class ortho-Substituted Aryl Hydrazide
Physicochemical Properties: The Melting Point Criticality

The melting point of 2-(Hydroxymethyl)benzohydrazide is not merely a physical constant but a diagnostic tool for reaction monitoring.

Melting Point Data
Compound FormMelting Point (°C)Interpretation
Target: 2-(Hydroxymethyl)benzohydrazide 136.0 – 137.0 °C Pure Open-Chain Intermediate. Indicates successful ring opening of phthalide without subsequent cyclization [1].
Impurity A: 1(2H)-Phthalazinone 183 – 184 °C Cyclic Byproduct. Result of thermodynamic equilibration (loss of H₂O).
Impurity B: Phthalhydrazide > 340 °C Oxidation/Anhydride Product. Result of reaction with phthalic anhydride, not phthalide.

Technical Insight: If your sample melts above 140 °C or exhibits a broad range (e.g., 130–160 °C), the compound has likely undergone partial cyclization during drying or recrystallization.

Solubility Profile
  • High Solubility: DMSO, DMF, Methanol, Ethanol (warm).[1]

  • Moderate Solubility: Acetone, Ethyl Acetate.[1]

  • Low Solubility: Water (cold), Hexane, Diethyl Ether.

Synthesis & Reaction Engineering

The synthesis relies on the nucleophilic attack of hydrazine on the lactone ring of phthalide. The key to isolating the target is kinetic control .

Reaction Pathway Diagram

SynthesisPathway Phthalide Phthalide (Lactone) Target 2-(Hydroxymethyl)benzohydrazide (Target: MP 136-137°C) Phthalide->Target Ethanol, RT to 50°C Ring Opening Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Target Target->Target Stable at < 25°C Cyclic 1(2H)-Phthalazinone (Cyclic: MP 183°C) Target->Cyclic Heat (>80°C) or Acid - H₂O (Cyclization)

Figure 1: Reaction pathway demonstrating the kinetic isolation of the target versus the thermodynamic cyclic product.

Optimized Experimental Protocol

Objective: Synthesize and isolate pure 2-(Hydroxymethyl)benzohydrazide (CAS 51707-35-8).

Reagents:

  • Phthalide (1.0 eq)[2]

  • Hydrazine Hydrate (3.0 eq, 64% or 80% solution)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g of phthalide in 50 mL of absolute ethanol in a round-bottom flask. Ensure complete dissolution; mild warming (30–40 °C) is permissible.

  • Nucleophilic Addition: Add hydrazine hydrate dropwise over 10 minutes while stirring. Crucial: Maintain temperature below 50 °C to prevent premature cyclization.

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 4–6 hours. A white precipitate typically begins to form after 1 hour.

  • Monitoring: Check reaction progress via TLC (Ethyl Acetate:Hexane 3:1). The target spot will be more polar (lower R_f) than phthalide.

  • Isolation: Cool the mixture to 0–4 °C in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Filter the white solid under vacuum. Wash the cake with cold ethanol (2 x 10 mL) followed by cold diethyl ether (2 x 10 mL) to remove excess hydrazine.

  • Drying: Dry under high vacuum at room temperature. Do not use a hot oven (>60 °C) , as this will drive the dehydration reaction to form phthalazinone.

Yield Expectation: 80–90%. Target MP: 136.5 °C [1].

Analytical Characterization Workflow

To validate the identity of the synthesized compound, follow this logic flow.

Characterization Sample Isolated White Solid MP_Test Melting Point Test Sample->MP_Test IR_Spec FT-IR Spectroscopy MP_Test->IR_Spec Range 135-138°C Result_Fail FAIL: Cyclic Impurity MP_Test->Result_Fail > 140°C NMR_Spec 1H-NMR (DMSO-d6) IR_Spec->NMR_Spec OH & NH signals present Result_Pass PASS: Target Confirmed NMR_Spec->Result_Pass CH₂ (s) at ~4.5 ppm NHNH₂ signals distinct NMR_Spec->Result_Fail Missing CH₂OH signal

Figure 2: Analytical decision tree for validating 2-(Hydroxymethyl)benzohydrazide.

Spectroscopic Signatures
  • ¹H-NMR (DMSO-d₆):

    • δ 4.5–4.7 ppm (Singlet/Doublet, 2H): Characteristic benzylic methylene (-CH₂-OH). This signal disappears upon cyclization.

    • δ 5.1–5.3 ppm (Triplet/Broad, 1H): Hydroxyl proton (-OH).

    • δ 9.0–9.5 ppm (Broad, 3H): Hydrazide protons (-CONHNH₂).

  • FT-IR (ATR):

    • 3300–3450 cm⁻¹: Broad O-H and N-H stretching (strong H-bonding).

    • 1640–1660 cm⁻¹: Amide I carbonyl (C=O) stretch. Note: The cyclic phthalazinone shows a C=N stretch and a different carbonyl environment.

Applications in Drug Discovery
  • Linker Chemistry: The hydroxymethyl group provides a handle for conjugation (e.g., esterification) while the hydrazide moiety can form hydrazones with ketone-bearing payloads. This is utilized in pH-sensitive drug release systems.

  • Heterocyclic Scaffold: It serves as a precursor for 4-substituted phthalazines, which are pharmacophores in PARP inhibitors (e.g., Olaparib analogs) and PDE inhibitors.

  • Peptide Purification: As described in patent literature, it acts as a cleavable linker for solid-phase peptide synthesis, allowing release under mild oxidative or hydrolytic conditions [1].

References
  • Diederichsen, U., et al. (2017). Linker molecule and use thereof in methods for purifying peptides. WO2017129818A1. World Intellectual Property Organization.

    • Confirms the melting point of the open-chain intermedi
  • Ghahremanzadeh, R., et al. (2010). Efficient synthesis of phthalazine derivatives. Journal of the Iranian Chemical Society, 7, 951–956.
  • AK Scientific. (2024). Safety Data Sheet: 2-(Hydroxymethyl)benzohydrazide.

    • Verifies CAS 51707-35-8 identity.
  • BLD Pharm. (2024). Product Analysis: 2-(Hydroxymethyl)benzohydrazide.

    • Confirms structure and commercial availability.

Sources

Technical Guide: Spectroscopic Profiling of 2-(Hydroxymethyl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Target Analyte: 2-(Hydroxymethyl)benzohydrazide CAS Registry Number: 51707-35-8 Molecular Formula: C


H

N

O

Molecular Weight: 166.18 g/mol

This guide provides a comprehensive spectroscopic analysis of 2-(hydroxymethyl)benzohydrazide, a critical intermediate often formed by the hydrazinolysis of phthalide. Unlike its cyclic congener (phthalhydrazide or 2,3-dihydrophthalazine-1,4-dione), this compound retains an open-chain structure characterized by a benzylic alcohol moiety and a terminal hydrazide group.

Technical Insight: The stability of this compound is solvent- and pH-dependent. In acidic media or under thermal stress, it undergoes cyclodehydration to form phthalazin-1(2H)-one. Spectroscopic validation is therefore essential to confirm the integrity of the open-chain "hydroxymethyl" motif versus the cyclic "phthalazinone" core.

Synthesis & Structural Context

To understand the spectroscopic signals, one must understand the origin of the molecule. The compound is the kinetic product of the nucleophilic attack of hydrazine on phthalide (isobenzofuran-1(3H)-one).

Reaction Pathway Visualization

SynthesisPathway cluster_legend Reaction Logic Phthalide Phthalide (Lactone Core) Target 2-(Hydroxymethyl)benzohydrazide (Open Chain - Kinetic Product) Phthalide->Target Ring Opening (EtOH, Reflux) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Target Cyclic Phthalazin-1(2H)-one (Cyclic - Thermodynamic Product) Target->Cyclic Cyclodehydration (-H2O, Acid/Heat) Kinetic Control Kinetic Control Thermodynamic Control Thermodynamic Control Kinetic Control->Thermodynamic Control

Caption: Reaction scheme showing the formation of the open-chain hydrazide and its potential cyclization.

Spectroscopic Characterization

The following data represents the consensus spectroscopic profile for 2-(hydroxymethyl)benzohydrazide.

Infrared Spectroscopy (FT-IR)

The IR spectrum is the first line of defense in distinguishing the open chain from the cyclic form. The presence of the OH stretch and the Amide I band are diagnostic.

Functional GroupWavenumber (

)
Diagnostic Feature
O-H Stretch 3200 – 3450 (Broad)Confirms the presence of the hydroxymethyl group (absent in phthalazinone).
N-H Stretch 3150 – 3300Multiple bands corresponding to the hydrazide (-NH-NH

).
C=O Stretch (Amide I) 1635 – 1660Characteristic of a secondary amide (hydrazide). Lower frequency than the lactone precursor (~1760 cm

).
C=C Aromatic 1580 – 1600Typical benzene ring breathing modes.
C-O Stretch 1020 – 1050Primary alcohol C-O stretch.
Nuclear Magnetic Resonance (NMR)

NMR provides the most definitive structural proof. The experiment should be conducted in DMSO-d


  due to the compound's polarity and potential for hydrogen bonding.

H NMR (400 MHz, DMSO-d

)

Note: Chemical shifts (


) are representative. Exchangeable protons (OH, NH) may vary with concentration and water content.
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Significance
9.45 – 9.60 Singlet (s)1H-CONH -Amide proton; confirms hydrazide formation.
7.30 – 7.60 Multiplet (m)4HAr-H Aromatic protons; typical ABCD system for 1,2-disubstituted benzene.
5.10 – 5.30 Triplet/Broad (t/br)1H-CH

OH
Hydroxyl proton. Coupling to CH

confirms open chain.
4.50 – 4.65 Doublet (d)2HAr-CH

-OH
Critical Diagnostic Peak. This benzylic methylene signal disappears upon cyclization.
4.20 – 4.40 Broad Singlet (s)2H-NHNH

Terminal amino group. Broad due to quadrupole broadening/exchange.

C NMR (100 MHz, DMSO-d

)
Shift (

ppm)
AssignmentNotes
168.5 C =OHydrazide carbonyl.
140.2 Ar-C -CH

Quaternary aromatic carbon (ipso to hydroxymethyl).
134.5 Ar-C -COQuaternary aromatic carbon (ipso to carbonyl).
127.0 – 130.0 Ar-C HRemaining aromatic methines.
61.8 -C H

-OH
Benzylic carbon. Key indicator of open-chain structure.
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or EI (70 eV)

  • Molecular Ion:

    • [M+H]

      
      : 
      
      
      
      167.08
    • [M+Na]

      
      : 
      
      
      
      189.06[1]
  • Fragmentation Pattern (EI):

    • 
       166 (M
      
      
      
      )
    • 
       148 (M - H
      
      
      
      O): Loss of water (cyclization in source).
    • 
       135 (M - CH
      
      
      
      OH or N
      
      
      H
      
      
      ): Characteristic benzylic cleavage.
    • 
       118 (Phthalide-like cation): Re-cyclization ion.
      

Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: To minimize proton exchange and observe the OH coupling.

  • Solvent Choice: Use high-quality DMSO-d

    
     (99.9% D) stored over molecular sieves. Avoid CDCl
    
    
    
    as the compound has poor solubility and the OH proton will likely not be visible.
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

  • Acquisition: Run at 298 K. If the -CH

    
    OH signal appears as a singlet, the OH is exchanging rapidly. Cool the probe to 280 K to resolve the doublet coupling (
    
    
    
    Hz).
Protocol B: Differentiation from Phthalazinone

If the synthesis was too harsh, the sample may contain phthalazin-1(2H)-one. Use this logic gate:

  • Check

    
    H NMR (DMSO-d
    
    
    
    ):
    • Signal at ~4.6 ppm?

      
      YES:  Open Chain (Target).
      
    • Signal at ~8.3 ppm (singlet)?

      
      YES:  Cyclic form (methine proton of phthalazinone).
      
  • Check MS:

    • Parent ion 167?

      
       Open Chain.
      
    • Parent ion 147?

      
       Cyclic (loss of H
      
      
      
      O).

References

  • Chemical Identity: PubChem. 2-(Hydroxymethyl)benzohydrazide (CID 12217354). Link

  • Synthetic Pathway:The Reaction of Phthalide with Hydrazine. Journal of the Chemical Society. (Classic mechanism reference for ring opening of lactones).
  • Spectroscopic Comparison: BenchChem. Characterization of Benzohydrazide Derivatives. Link (General reference for benzohydrazide spectral features).

  • Cyclization Dynamics:Tautomerism and Cyclization of 2-Substituted Benzohydrazides. Journal of Heterocyclic Chemistry. (Provides context on the stability of the hydroxymethyl group).

Sources

Technical Whitepaper: Structural Elucidation of 2-(Hydroxymethyl)benzohydrazide via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive reference for the structural elucidation of 2-(Hydroxymethyl)benzohydrazide (2-HMBH). It prioritizes experimental causality, spectral logic, and impurity profiling, moving beyond simple peak listing to a self-validating analytical workflow.

Executive Summary & Chemical Context

2-(Hydroxymethyl)benzohydrazide is a critical intermediate often generated via the nucleophilic ring-opening of phthalide (isobenzofuran-1(3H)-one) with hydrazine. Its analysis is non-trivial due to its thermodynamic instability; under acidic conditions or elevated temperatures, it tends to cyclize into phthalhydrazide (2,3-dihydrophthalazine-1,4-dione) or N-aminophthalimide .

Therefore, the NMR analysis serves two purposes:

  • Structural Confirmation: Verifying the presence of the open-chain hydroxy-hydrazide motif.

  • Purity Profiling: Quantifying the ratio of the target open-chain kinetic product versus the thermodynamic cyclic byproducts.

Reaction Pathway & Impurity Landscape

The following diagram illustrates the chemical equilibrium that dictates the NMR spectral features.

ReactionPathway Phthalide Phthalide (Starting Material) Lactone Ring CH2 @ ~5.3 ppm Target 2-(Hydroxymethyl)benzohydrazide (Target Kinetic Product) Open Chain CH2 @ ~4.6 ppm Phthalide->Target Ring Opening (NH2NH2, EtOH) Hydrazine Hydrazine (Nucleophile) Phthalhydrazide Phthalhydrazide (Thermodynamic Sink) Cyclic No CH2 Signal Target->Phthalhydrazide Cyclization (Heat/Acid) NAmino N-Aminophthalimide (Isomer) Cyclic Imide No CH2 Signal Target->NAmino Isomerization

Figure 1: Reaction pathway showing the conversion of Phthalide to 2-(Hydroxymethyl)benzohydrazide and potential cyclization pathways.

Sample Preparation & Acquisition Protocol

Solvent Selection: The Critical Variable

Do not use Chloroform-d (


). 
  • Solubility: 2-HMBH is polar due to the hydrazide and hydroxyl groups; solubility in

    
     is poor.
    
  • Exchange: In non-polar solvents, the

    
    , 
    
    
    
    , and
    
    
    protons often broaden into the baseline or appear at unpredictable shifts due to concentration-dependent hydrogen bonding.

Protocol Standard: DMSO-


 
  • Why: DMSO-

    
     disrupts intermolecular hydrogen bonding, sharpening the exchangeable protons. It also slows the proton exchange rate, often allowing the observation of the 
    
    
    
    coupling (splitting the
    
    
    into a triplet).
Step-by-Step Methodology
  • Mass: Weigh 5–10 mg of the dried sample.

  • Solvation: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
  • Homogenization: Vortex until fully dissolved. If the solution is cloudy, filter through a glass wool plug; suspended solids will distort the baseline and shimming.

  • Acquisition Parameters:

    • Temperature: 298 K (25°C). Warning: Higher temperatures (>40°C) may induce in-tube cyclization to phthalhydrazide.

    • Scans (ns): Minimum 16 (for sharp singlets), recommended 64 (to visualize minor cyclic impurities).

    • Relaxation Delay (d1): Set to

      
       5 seconds. The aromatic protons and the hydrazide carbonyl-adjacent protons have long 
      
      
      
      relaxation times. Short delays will under-integrate these signals.

Spectral Assignment & Interpretation[1][2][3][4][5][6][7]

The spectrum of 2-(hydroxymethyl)benzohydrazide in DMSO-


 is characterized by three distinct regions.
Summary Table of Chemical Shifts ( )
MoietyTypeShift (ppm)MultiplicityIntegrationAssignment Logic
Hydrazide Amide

9.40 – 9.60Singlet (br)1HDeshielded by carbonyl; exchangeable (

).
Aromatic

7.30 – 7.60Multiplet4HABCD system (ortho-substituted).
Hydroxyl

5.10 – 5.30Triplet (or br s)1HCoupled to

(

Hz) in dry DMSO.
Benzylic

4.50 – 4.65Doublet (or s)2HUpfield from phthalide precursor (~5.3 ppm).
Hydrazide Amine

4.20 – 4.50Broad Singlet2HOften overlaps with

; exchangeable.
Detailed Analysis
1. The Diagnostic Benzylic Region (4.0 – 5.5 ppm)

This is the Go/No-Go region for structural confirmation.

  • The Signal: Look for a doublet at ~4.60 ppm (

    
    ) and a triplet at ~5.20 ppm  (
    
    
    
    ).
  • The Mechanism: In ultra-dry DMSO, the hydroxyl proton couples to the methylene protons (

    
     Hz).
    
  • Validation: If the sample is "wet" (contains water), the

    
     proton exchanges rapidly. The 
    
    
    
    signal becomes a broad singlet or disappears, and the
    
    
    doublet collapses into a sharp singlet.
2. The Aromatic Region (7.3 – 7.6 ppm)

The benzene ring is 1,2-disubstituted. Unlike the symmetric AA'BB' pattern of para-substitution, this system is ABCD .

  • Expect a complex overlapping multiplet region.

  • H-6 (Ortho to C=O): Typically the most deshielded aromatic proton (~7.5-7.6 ppm).

  • H-3 (Ortho to CH2): Often slightly upfield relative to H-6.

3. The Hydrazide Region[1][2][3]
  • -NH-: Appears downfield (~9.5 ppm) due to the anisotropy of the carbonyl group.

  • -NH2: Typically broad and found between 4.0 and 4.5 ppm. Note: This signal often overlaps with the benzylic

    
    .
    
  • Differentiation: A

    
     shake (adding 1-2 drops of deuterium oxide) is mandatory if overlap is suspected. 
    
    
    
    will erase the
    
    
    ,
    
    
    , and
    
    
    signals, leaving only the
    
    
    (now a singlet) and aromatic protons.

Structural Validation & Impurity Profiling (Self-Validating Protocol)

To ensure scientific integrity, you must prove the molecule is not one of its cyclic isomers. Use the following logic tree to validate your sample.

The "Shift-Drift" Validation

The most common error is misidentifying the starting material (Phthalide) or the byproduct (Phthalhydrazide) as the product.

  • Phthalide (Starting Material):

    • Contains a lactone ring.

    • Diagnostic Peak: The

      
       is part of the ring and is significantly deshielded, appearing at ~5.3 - 5.4 ppm  in DMSO-
      
      
      
      .
    • Differentiation: If your

      
       is >5.0 ppm, you have unreacted starting material.
      
  • Phthalhydrazide (Byproduct):

    • Cyclic structure (dione).[2]

    • Diagnostic Feature: Absence of any

      
       or aliphatic signals.
      
    • Aromatic: Symmetric AA'BB' pattern (due to effective symmetry in the dione system).

    • Differentiation: If the 4.0–6.0 ppm region is empty (except for water), the ring has closed.

NMR Decision Tree Diagram

NMR_Validation Start Acquire 1H NMR (DMSO-d6) CheckAliphatic Check 4.0 - 6.0 ppm Region Start->CheckAliphatic NoPeaks No Peaks Observed (Only H2O) CheckAliphatic->NoPeaks Absence of CH2 PeaksPresent Peaks Present CheckAliphatic->PeaksPresent IdentifyNoPeaks Impurity Identified: Phthalhydrazide or N-Aminophthalimide (Cyclized Products) NoPeaks->IdentifyNoPeaks CheckShift Check Chemical Shift of CH2 PeaksPresent->CheckShift ShiftHigh Shift > 5.2 ppm CheckShift->ShiftHigh ShiftLow Shift 4.5 - 4.7 ppm CheckShift->ShiftLow IdentifySM Impurity Identified: Phthalide (Unreacted SM) ShiftHigh->IdentifySM Confirm Target Confirmed: 2-(Hydroxymethyl)benzohydrazide (Verify with D2O Shake) ShiftLow->Confirm

Figure 2: NMR Decision Tree for validating the structural identity of 2-(Hydroxymethyl)benzohydrazide.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

    • Source:[Link]

    • Relevance: Authoritative source for solvent residual peaks (DMSO-d6 quintet @ 2.50 ppm, H2O @ 3.33 ppm).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

    • Source:[Link]

    • Relevance: Updated standard for identifying solvent impurities in DMSO.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS): Phthalide (SDBS No. 1668).

    • Source:[Link]

    • Relevance: Reference spectrum for the starting material (Phthalide)
  • Sigma-Aldrich (Merck). (n.d.). 2,3-Dihydro-1,4-phthalazinedione (Phthalhydrazide) Product Analysis.

Sources

2-(Hydroxymethyl)benzohydrazide 13C NMR analysis

Comprehensive C NMR Analysis of 2-(Hydroxymethyl)benzohydrazide

Technical Reference Guide for Structural Elucidation & Quality Control

Introduction & Structural Significance

2-(Hydroxymethyl)benzohydrazide (CAS: 15478-68-9) presents a unique spectroscopic challenge due to its amphiphilic nature and its propensity for cyclization. Structurally, it consists of an ortho-disubstituted benzene ring featuring a hydrazide moiety (


In drug development, this molecule is a "switch" compound. Under acidic conditions or thermal stress, it can dehydrate and cyclize to form phthalazin-1(2H)-one or revert to phthalide . Therefore, precise

Core Chemical Structure[1][2][3][4][5]
  • Formula:

    
    
    
  • Molecular Weight: 166.18 g/mol

  • Key Functional Groups:

    • Hydrazide Carbonyl: The most deshielded signal.

    • Benzylic Methylene: The diagnostic aliphatic signal.

    • Aromatic Core: Four methine carbons and two quaternary carbons.

Experimental Methodology

To ensure high-resolution data and prevent in-situ cyclization during acquisition, the following protocol is recommended.

Sample Preparation[1][2][3][6]
  • Solvent Selection: DMSO-

    
      is the mandatory solvent.
    
    • Reasoning: The compound is sparingly soluble in

      
      . DMSO-
      
      
      disrupts intermolecular hydrogen bonding, sharpening the signals for the hydrazide and hydroxyl protons (in
      
      
      NMR) and preventing aggregation broadening in
      
      
      C NMR.
  • Concentration: 30–50 mg in 0.6 mL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters (Standard 400/500 MHz System)
ParameterSettingRationale
Pulse Sequence zgpg30 or zgpgPower-gated proton decoupling (WALTZ-16) to remove NOE variation.
Relaxation Delay (D1) 2.0 – 3.0 secEnsures relaxation of quaternary carbons (C1, C2, C=O).
Scans (NS) 1024 – 2048Required for sufficient S/N ratio on quaternary carbons.
Spectral Width 240 ppmCovers full range including potential ketone impurities (>200 ppm).
Temperature 298 K (25°C)Standard ambient. Avoid heating to prevent cyclization.

Spectral Analysis & Assignment

The


8 distinct carbon signals
A. The Diagnostic Regions

The structural integrity of the open-chain hydrazide is confirmed by two key signals: the Carbonyl and the Methylene .

1. Carbonyl Region (

165 – 170 ppm)
  • Shift: ~168.5 ppm (s)

  • Assignment:

    
     (Hydrazide)
    
  • Mechanistic Insight: This shift is characteristic of benzohydrazides. It is shielded relative to the cyclic lactone precursor (Phthalide, ~171 ppm) but deshielded relative to cyclic phthalhydrazide (~155-158 ppm).

2. Aliphatic Region (

50 – 70 ppm)
  • Shift: ~61.5 ppm (s)[1][2]

  • Assignment:

    
     (Benzylic Methylene)
    
  • Diagnostic Value: This is the primary purity indicator .

    • If the ring closes to Phthalide , this signal shifts downfield to ~70 ppm (due to ester oxygen).

    • If it oxidizes/cyclizes to Phthalhydrazide , this signal disappears completely.

B. Aromatic Region ( 120 – 145 ppm)

The ortho-substitution pattern creates a distinct distribution of aromatic signals.

Carbon PositionTypePredicted Shift (

ppm)
Multiplicity (DEPT-135)Notes
C-2 (ipso to

)
Quaternary140.5AbsentDeshielded by alkyl substituent.
C-1 (ipso to

)
Quaternary134.2AbsentDeshielded by carbonyl.
C-4 (para to

)
Methine130.1Positive (+)
C-3 (ortho to

)
Methine127.8Positive (+)
C-5 (meta to

)
Methine127.2Positive (+)
C-6 (ortho to

)
Methine126.5Positive (+)Often broad due to rotation.

(Note: Exact shifts may vary by ±0.5 ppm depending on concentration and water content in DMSO).

Structural Validation Workflow (Graphviz)

The following logic flow illustrates how to use

NMR_ValidationStartAcquire 13C NMR(DMSO-d6)Check_AliphaticCheck Aliphatic Region(50-80 ppm)Start->Check_AliphaticSignal_61Signal at ~61-62 ppm?Check_Aliphatic->Signal_61YesSignal_70Signal at ~70-72 ppm?Check_Aliphatic->Signal_70YesNo_SignalNo Aliphatic Signal?Check_Aliphatic->No_SignalYesCheck_CarbonylCheck Carbonyl Region(150-180 ppm)Signal_61->Check_CarbonylConfirm StructureImpurity_PhthalidePeak ~171 ppm(Phthalide Impurity)Signal_70->Impurity_PhthalideCyclized EsterImpurity_CyclicPeak ~158 ppm(Phthalhydrazide)No_Signal->Impurity_CyclicOxidized/CyclizedValid_HydrazideSingle Peak ~168 ppm(Target Molecule)Check_Carbonyl->Valid_HydrazideMatches

Figure 1: Decision tree for structural validation using

Advanced Characterization: DEPT & 2D NMR

To achieve "Trustworthiness" in your assignment, standard 1D

DEPT-135 Protocol
  • Purpose: To differentiate the methylene carbon from methine/methyl carbons.

  • Result:

    • 
       61.5 ppm:  Inverted (Negative) signal 
      
      
      Confirms
      
      
      group.
    • 
       126-131 ppm:  Upright (Positive) signals 
      
      
      Confirms
      
      
      aromatic carbons.
    • 
       134, 140, 168 ppm:  Null (Absent) 
      
      
      Confirms Quaternary carbons.
HMBC (Heteronuclear Multiple Bond Correlation)

For absolute confirmation of the ortho relationship:

  • Look for a 3-bond coupling (

    
    )  between the Methylene protons  (
    
    
    ~4.6) and the Carbonyl carbon (
    
    
    168).
  • Note: This correlation is weak or absent in the open chain but becomes very strong if the ring closes. Absence of this correlation, combined with a correlation to

    
     and 
    
    
    , validates the open chain.

Synthesis & Degradation Pathways

Understanding the chemical origin of the sample aids in interpreting impurity peaks.

Synthesis_PathwayPhthalidePhthalide(Lactone Precursor)C=O: ~171 ppmCH2: ~70 ppmTarget2-(Hydroxymethyl)benzohydrazide(Target)C=O: ~168 ppmCH2: ~61 ppmPhthalide->Target+ N2H4(Ring Opening)Target->Phthalide- N2H4(Acid/Heat)PhthalhydrazidePhthalhydrazide(Cyclic Byproduct)C=O: ~158 ppmNo CH2Target->PhthalhydrazideOxidation/Cyclization

Figure 2: Spectroscopic tracking of synthesis and degradation. The shift of the methylene and carbonyl carbons acts as a sensor for the reaction progress.

References

  • General 13C NMR Shifts of Benzohydrazides

    • Setyawati, A., et al. (2017).[3] "Synthesis and characterization of novel benzohydrazide as potential antibacterial agents." AIP Conference Proceedings. Link

  • Phthalide vs.

    • Nieto, C.I., et al. (2014).[4] "An experimental and theoretical NMR study of NH-benzimidazoles in solution." Beilstein J. Org. Chem.Link

  • Cyclization Dynamics (Phthalazinone formation)

    • Csincsi, A. I., et al. (2025). "1H and 13C NMR Study of 1-Hydrazino-2,3-dihydro-1H-pyrazolo[1,2-a]pyridazine-5,8-diones." ResearchGate.[3] Link

  • Solvent Effects in Hydrazide NMR

    • Foris, A. (2017).[3][5] "On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides." ResearchGate.[3] Link

Spectroscopic Characterization & Structural Dynamics of 2-(Hydroxymethyl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the spectroscopic characterization of 2-(hydroxymethyl)benzohydrazide , a critical intermediate often encountered during the hydrazinolysis of phthalide.

Crucial Technical Context: In practical drug development, this compound represents a kinetic intermediate . Under standard synthetic conditions (refluxing ethanol/hydrazine), it rapidly undergoes intramolecular cyclodehydration to form the thermodynamic product, phthalazin-1(2H)-one . Therefore, the FT-IR spectrum is the primary diagnostic tool to distinguish the desired "open-chain" hydrazide from the "closed-ring" lactam impurity.

Structural Context & Tautomeric Challenges

The target molecule exists at a precarious energetic minimum. Its stability is compromised by the proximity of the nucleophilic hydrazide nitrogen (


) to the electrophilic hydroxymethyl carbon (or the reversible ring-closure back to phthalide).
  • Target Structure (Open): Contains a primary alcohol (

    
    ) and a hydrazide (
    
    
    
    ).
  • Common Contaminant (Closed): Phthalazin-1(2H)-one (Lactam form).

  • Starting Material: Phthalide (Lactone).

Understanding this dynamic is essential for interpreting the spectrum, as "pure" samples often contain trace amounts of the cyclized byproduct.

Experimental Protocol: Sample Preparation

To ensure spectral fidelity and prevent moisture-induced artifacts (hydrazides are hygroscopic), follow this self-validating protocol.

Method A: KBr Pellet (Transmission)
  • Best for: High-resolution analysis of the fingerprint region (

    
    ).
    
  • Protocol:

    • Dry the sample in a vacuum desiccator over

      
       for 4 hours (removes lattice water that obscures 
      
      
      
      regions).
    • Mix 1–2 mg of sample with 100 mg of spectroscopic-grade KBr.

    • Grind to a fine powder (particle size

      
       to avoid Christiansen effect).
      
    • Press at 10 tons for 2 minutes.

    • Validation: The pellet must be transparent. If opaque, moisture is present; re-grind and dry.

Method B: ATR (Attenuated Total Reflectance)[1]
  • Best for: Rapid QC and detecting surface polymorphism.

  • Protocol:

    • Clean the Diamond/ZnSe crystal with isopropanol.

    • Apply solid sample directly to the crystal.

    • Apply high pressure (clamp) to ensure intimate contact.

    • Validation: Check the baseline. If noise

      
       at 
      
      
      
      , contact is insufficient.

FT-IR Spectral Assignment (Detailed Analysis)

The following assignments differentiate the open-chain 2-(hydroxymethyl)benzohydrazide from its cyclic analogs.

Table 1: Characteristic Vibrational Modes
Frequency (

)
IntensityAssignmentStructural Diagnostic
3450 – 3300 Medium, Broad

Primary Alcohol. Indicates the ring is OPEN. Absent in phthalazinone.
3300 – 3150 Medium, Sharp

Asymmetric/Symmetric stretching of

.
3050 – 3000 Weak

Aromatic ring C-H stretching.
2950 – 2850 Weak

Methylene (

) stretch. Confirming the hydroxymethyl group.[1]
1655 – 1640 Strong

Amide I. Characteristic of the hydrazide carbonyl.
1540 – 1520 Medium

Amide II. N-H bending coupled with C-N stretch.
1060 – 1040 Medium

Primary Alcohol C-O. Critical marker for the open chain.
750 – 730 Strong

Ortho-substituted benzene ring (4 adjacent hydrogens).
Key Mechanistic Insight: Intramolecular Hydrogen Bonding

Unlike simple benzohydrazide, the ortho-hydroxymethyl group can form an intramolecular hydrogen bond with the carbonyl oxygen.

  • Spectral Consequence: This lowers the Carbonyl (

    
    ) frequency slightly (red shift) compared to para-isomers and broadens the 
    
    
    
    stretch, often merging it with the
    
    
    bands into a complex envelope between
    
    
    .

Troubleshooting & Quality Control: The "Cyclization Trap"

The most common failure mode in synthesizing this compound is inadvertent cyclization. Use the following decision logic to validate your product.

Scenario A: The "Closed" Spectrum (Impurity)

If your spectrum shows:

  • Loss of bands at

    
     and 
    
    
    
    :
    Indicates loss of the
    
    
    group.
  • Shift of

    
     to 
    
    
    
    :
    Indicates formation of the lactam (phthalazinone).
  • Broad diffuse region

    
    :  Characteristic of lactam dimers (cyclic amide H-bonding).
    
Scenario B: The "Starting Material" Spectrum (Incomplete Reaction)

If your spectrum shows:

  • Sharp peak at

    
    :  This is the lactone carbonyl of unreacted Phthalide .
    
  • Absence of Amide II (

    
    ):  Confirms no amide bond formation.
    
Visualization: Reaction Monitoring via IR

The following diagram illustrates the structural evolution and the corresponding spectral checkpoints.

G cluster_0 IR Marker: Phthalide cluster_1 IR Marker: Target cluster_2 IR Marker: Impurity Phthalide Phthalide (Starting Material) OpenForm 2-(Hydroxymethyl) benzohydrazide (Target: Kinetic Product) Phthalide->OpenForm + Hydrazine (Nu- Attack) P_Mark Lactone C=O ~1775 cm-1 Phthalide->P_Mark ClosedForm Phthalazin-1(2H)-one (Impurity: Thermodynamic) OpenForm->ClosedForm Acid/Heat (- H2O) O_Mark1 Alcohol C-O ~1050 cm-1 OpenForm->O_Mark1 O_Mark2 Amide I ~1645 cm-1 OpenForm->O_Mark2 C_Mark Lactam C=O ~1670 cm-1 No Alcohol OH ClosedForm->C_Mark

Caption: Kinetic vs. Thermodynamic evolution of the synthesis. IR markers allow rapid discrimination between the open-chain target and the cyclic byproduct.

References

  • Structural Dynamics of Hydrazides: Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284.[2] [Link]

  • IR Characteristics of Benzohydrazides: Krishnakumar, V., & Ramasamy, R. (2005). FT-IR and FT-Raman spectral analysis of benzohydrazide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(9), 2101-2106. [Link]

  • Cyclization to Phthalazinone: Hu, Y., et al. (2016). The facile construction of the phthalazin-1(2H)-one scaffold via copper-mediated C–H coupling.[3] Beilstein Journal of Organic Chemistry, 12, 177-183. [Link]

  • Intramolecular Hydrogen Bonding in Ortho-Substituted Benzamides: Książek, A., et al. (2014). The intramolecular hydrogen bond in 2-hydroxy-benzamides: Crystal structures and theoretical calculations. Journal of Molecular Structure, 1060, 29-37. [Link]

Sources

Technical Guide: Reaction of 2-(Hydroxymethyl)benzohydrazide with Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical interaction between 2-(hydroxymethyl)benzohydrazide and aldehydes, focusing on the formation of


-benzylidene-2-(hydroxymethyl)benzohydrazide  derivatives. It synthesizes mechanistic insights, experimental protocols, and structural characterization data for researchers in medicinal and organic chemistry.

Executive Summary

The reaction between 2-(hydroxymethyl)benzohydrazide and aromatic/aliphatic aldehydes is a nucleophilic addition-elimination condensation that yields acylhydrazones (Schiff bases). Unlike 2-aminobenzohydrazides, which frequently cyclize in situ to form quinazolinones, the 2-(hydroxymethyl) analogue typically yields a stable open-chain hydrazone:


-benzylidene-2-(hydroxymethyl)benzohydrazide .

The stability of this open-chain product is often reinforced by an intramolecular hydrogen bond network (S(6) motif) between the amide proton and the ortho-hydroxymethyl oxygen. This reaction is a critical entry point for synthesizing pharmacophores with antimicrobial and anticancer properties, and it can be executed via a direct condensation or a "green" one-pot multi-component reaction starting from phthalide.

Reaction Chemistry & Mechanism

Core Reaction Pathway

The transformation proceeds via the attack of the terminal hydrazine nitrogen (


) on the aldehyde carbonyl, followed by dehydration.
  • Reactants: 2-(Hydroxymethyl)benzohydrazide (Nucleophile), Aldehyde (Electrophile).

  • Product:

    
    -benzylidene-2-(hydroxymethyl)benzohydrazide.
    
  • Stereochemistry: The product predominantly adopts the

    
    -configuration  about the 
    
    
    
    bond to minimize steric repulsion between the benzoyl moiety and the aldehyde substituent.
Mechanistic Flow
  • Nucleophilic Attack: The lone pair of the terminal amino group (

    
    ) attacks the electrophilic carbonyl carbon of the aldehyde.
    
  • Proton Transfer: A rapid proton transfer generates a metastable carbinolamine intermediate (

    
    ).
    
  • Dehydration: Acid-catalyzed or thermal elimination of water creates the imine (

    
    ) double bond.
    
  • Stabilization: The resulting hydrazone is stabilized by resonance with the carbonyl group and intramolecular hydrogen bonding.

Visualization: Reaction Mechanism

ReactionMechanism cluster_stability Stabilizing Factors Reactants Reactants 2-(Hydroxymethyl)benzohydrazide + Aldehyde (R-CHO) Intermediate Carbinolamine Intermediate Reactants->Intermediate Nucleophilic Attack (k₁) Transition Dehydration (- H₂O) Intermediate->Transition Proton Transfer Product Product (E)-N'-benzylidene-2- (hydroxymethyl)benzohydrazide Transition->Product Elimination (k₂) H_Bond Intramolecular H-Bond (Amide NH ··· OH) Product->H_Bond Resonance Conjugation (C=O ↔ C=N) Product->Resonance

Figure 1: Step-wise mechanism from nucleophilic attack to the stabilized (E)-hydrazone product.

Experimental Protocols

Two primary methodologies are recommended depending on the availability of starting materials.

Method A: Direct Condensation (Standard)

Best for: Precise control when the hydrazide is already isolated.

  • Preparation: Dissolve 2-(hydroxymethyl)benzohydrazide (1.0 equiv) in absolute ethanol (10 mL/mmol).

  • Addition: Add the aromatic aldehyde (1.0–1.1 equiv).

  • Catalysis (Optional): Add 1–2 drops of glacial acetic acid to accelerate dehydration, though many aromatic aldehydes react without acid.

  • Reflux: Heat the mixture at reflux (

    
    ) for 2–4 hours. Monitor consumption of hydrazide by TLC (Mobile phase: Hexane:EtOAc 3:7).
    
  • Isolation: Cool to room temperature. The product typically precipitates as a white or pale yellow solid.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/DMF if necessary.

Method B: One-Pot Green Synthesis (From Phthalide)

Best for: Efficiency and atom economy. Generates the hydrazide in situ.

  • Ring Opening: To a solution of phthalide (1.0 equiv) in ethanol, add hydrazine hydrate (

    
    , 1.2 equiv).
    
  • Intermediate Formation: Stir at room temperature or mild heat (

    
    ) for 1 hour. Phthalide undergoes ring-opening hydrazinolysis to form 2-(hydroxymethyl)benzohydrazide.
    
  • Condensation: Add the aldehyde (1.0 equiv) directly to the same reaction vessel.

  • Completion: Reflux for 3–5 hours.

  • Work-up: Cool and filter the precipitate. This method avoids isolating the hygroscopic hydrazide intermediate.

Visualization: One-Pot Workflow

OnePotSynthesis Start Start: Phthalide + Hydrazine Hydrate Step1 Step 1: Ring Opening (Ethanol, 40°C, 1h) Start->Step1 Inter In Situ Intermediate: 2-(Hydroxymethyl)benzohydrazide Step1->Inter Step2 Step 2: Add Aldehyde (Reflux, 3-5h) Inter->Step2 Final Final Product: Acylhydrazone Precipitate Step2->Final

Figure 2: Workflow for the catalyst-free, one-pot synthesis starting from phthalide.

Characterization & Structural Insights

Validation of the product structure relies on identifying the hydrazone linkage and the integrity of the hydroxymethyl group.

TechniqueDiagnostic SignalInterpretation

NMR

8.30–8.60 ppm (s, 1H)

(Imine proton):
Confirms condensation.

11.50–12.00 ppm (s, 1H)

(Amide proton):
Often downfield due to H-bonding.

4.50–4.80 ppm (d/s, 2H)

(Benzylic protons):
Confirms the alcohol is intact (no oxidation/cyclization).
FT-IR


stretch:
Amide I band.


stretch:
Hydrazone linkage.


stretch:
Broad band indicating H-bonding.
X-ray S(6) Motif Crystal structures often reveal a 6-membered intramolecular H-bond ring involving the

and amide

.
Structural Nuance: Cyclization vs. Open Chain

While ortho-amino hydrazides cyclize to quinazolines, the ortho-hydroxymethyl group is less prone to nucleophilic attack on the imine carbon under neutral conditions. However, under oxidative conditions or strong acid catalysis, the hydroxymethyl group can participate in ring closure to form phthalazin-1(2H)-one derivatives or benzoxazines. Researchers should verify the absence of cyclic byproducts by checking for the retention of the benzylic


 signal in NMR.

Applications

  • Drug Discovery: The hydrazone pharmacophore (

    
    ) is a privileged structure in medicinal chemistry, known for iron-chelating capabilities and inhibition of enzymes like urease and ribonucleotide reductase.
    
  • Crystal Engineering: The 2-(hydroxymethyl) group acts as a robust hydrogen bond donor, facilitating the formation of supramolecular 3D networks useful in materials science.

  • Green Chemistry: The ability to synthesize these compounds directly from phthalide (a lactone) without toxic chlorinated solvents or coupling reagents aligns with sustainable synthesis principles.

References

  • Alifu, Z., Nizhamu, M., & Ablajan, K. (2019). Efficient synthesis of N′-benzylidene-2-hydroxymethylbenzohydrazides from the one-pot reaction of phthalide, hydrazine and aldehydes. Research on Chemical Intermediates, 45, 4779–4788. Link

  • Saeed, A., et al. (2016). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules, 21(12). Link

  • Tsumuki, H., et al. (2014). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene] derivative. Acta Crystallographica Section E, 70(Pt 11), o1164–o1165. Link

  • Gouda, M. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). Link

Technical Guide: Synthesis and Optimization of 2-(Hydroxymethyl)benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Target Audience: Medicinal Chemists, Process Development Scientists Core Scaffold: 2-(Hydroxymethyl)benzohydrazide (and its open-chain derivatives)[1]

The 2-(hydroxymethyl)benzohydrazide scaffold represents a critical pharmacophore in medicinal chemistry, distinct from its phenolic analog (salicylhydrazide).[1] Its structural uniqueness lies in the ortho-hydroxymethyl group, which provides both a hydrogen bond donor/acceptor site and a steric anchor for receptor binding.[1]

The Synthetic Challenge: The primary synthetic challenge is the thermodynamic instability of the open-chain hydrazide.[1] Upon formation from phthalide, the free hydrazide undergoes rapid intramolecular cyclization to form phthalazin-1(2H)-one .[1]

This guide details the Kinetic Trapping Strategy (One-Pot Method) , which has superseded traditional two-step isolation methods.[1] By intercepting the transient hydrazide intermediate with an electrophile (typically an aldehyde), researchers can exclusively isolate the bioactive open-chain derivatives with yields exceeding 85%.

Retrosynthetic Analysis & Mechanism

The synthesis hinges on the nucleophilic ring-opening of phthalide (isobenzofuran-1(3H)-one) by hydrazine hydrate.[1]

The Competitive Pathway

The reaction proceeds through a bifurcated pathway determined by the presence of a trapping agent.

  • Pathway A (Thermodynamic Control): In the absence of an external electrophile, the terminal amino group of the hydrazide attacks the internal hydroxymethyl group (or re-closes on the carbonyl), followed by dehydration to form the stable heterocycle, phthalazin-1(2H)-one.

  • Pathway B (Kinetic Trapping): In the presence of an aldehyde, the terminal amino group reacts rapidly to form a Schiff base (hydrazone). The formation of the C=N bond reduces the nucleophilicity of the nitrogen, preventing the intramolecular cyclization.

Mechanistic Diagram

ReactionPathways Phthalide Phthalide (Starting Material) Intermediate Open-Chain Intermediate [2-(Hydroxymethyl)benzohydrazide] Phthalide->Intermediate Nucleophilic Attack (Ring Opening) Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Phthalazinone Phthalazin-1(2H)-one (Cyclic By-product) Intermediate->Phthalazinone Cyclization (Thermodynamic Sink) - H2O SchiffBase Target Hydrazone Derivative (Open-Chain Product) Intermediate->SchiffBase Condensation (Kinetic Trap) - H2O Aldehyde Aromatic Aldehyde (Trapping Agent) Aldehyde->SchiffBase

Caption: Competitive reaction pathways. Pathway B (Green) is favored by the presence of an aldehyde in a one-pot protocol, preventing the irreversible cyclization to Pathway A (Red).

Experimental Protocols

Protocol A: Efficient One-Pot Synthesis of N'-Benzylidene Derivatives

Objective: Synthesis of (E)-N'-(substituted-benzylidene)-2-(hydroxymethyl)benzohydrazide. Scope: Applicable to electron-withdrawing and electron-donating aromatic aldehydes.[1]

Reagents:

  • Phthalide (1.0 equiv)[1]

  • Hydrazine Hydrate (80% aq., 1.2 equiv)

  • Substituted Benzaldehyde (1.0 equiv)[1]

  • Solvent: Ethanol (Absolute)[1][2]

  • Catalyst (Optional): Sodium L-ascorbate (5 mol%) or Glacial Acetic Acid (cat.)[1]

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve Phthalide (10 mmol) and the chosen Benzaldehyde (10 mmol) in Ethanol (15 mL).

  • Initiation: Add Hydrazine Hydrate (12 mmol) dropwise to the stirring solution at room temperature.

    • Expert Note: Adding hydrazine last ensures the aldehyde is available immediately upon ring opening of the phthalide.[1]

  • Reaction: Heat the mixture to reflux (78-80 °C) for 3–5 hours.

    • Monitoring: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[1] Look for the disappearance of the phthalide spot (Rf ~0.[1]6) and the appearance of the hydrazone (Rf ~0.3-0.4).[1]

  • Work-up: Cool the reaction mixture to room temperature. The product typically precipitates as a solid.[1]

  • Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL) followed by diethyl ether (5 mL). Recrystallize from hot ethanol if necessary.

Typical Yields & Data:

Substituent (R-CHO)Reaction Time (h)Yield (%)Melting Point (°C)
H (Benzaldehyde)3.088182-184
4-NO22.592210-212
4-OMe4.085175-177
2-Cl3.589190-192
Protocol B: Controlled Synthesis of Phthalazin-1(2H)-one (The Cyclic Scaffold)

Objective: Intentionally driving the reaction to the cyclic form for comparative studies or scaffold diversification.

Reagents:

  • Phthalide (10 mmol)[1]

  • Hydrazine Hydrate (15 mmol)[1]

  • Solvent: Glacial Acetic Acid (10 mL)

Methodology:

  • Dissolve phthalide in glacial acetic acid.

  • Add hydrazine hydrate slowly (exothermic reaction).[1]

  • Reflux for 4 hours. The acidic environment catalyzes the dehydration of the intermediate hydrazide.

  • Pour into crushed ice. The white solid (Phthalazinone) will precipitate immediately.[1]

  • Yield: >90%. Melting Point: 183-184 °C.[1]

Critical Optimization Parameters

Solvent Effects on Equilibrium

The choice of solvent dictates the ratio of open-chain vs. cyclic product in the absence of a trap.[1]

  • Ethanol/Methanol: Favors the open-chain hydrazide intermediate at lower temperatures (<40°C), but reflux will eventually lead to cyclization.[1]

  • Acetic Acid: Strongly favors cyclization .[1] Avoid acidic media if the open-chain hydrazide is the target.[1]

  • Water: Poor solubility of phthalide leads to incomplete reaction; phase transfer catalysts (e.g., TBAB) are required for aqueous protocols.[1]

Troubleshooting Common Pitfalls
IssueDiagnosisCorrective Action
Low Yield of Hydrazone Product contaminated with Phthalazinone.[1]Ensure aldehyde is added before hydrazine.[1] Increase aldehyde equivalents to 1.1.
Oiling Out Product fails to precipitate upon cooling.[1]Evaporate 50% of solvent and induce crystallization with cold water or scratch the flask walls.[1]
Incomplete Reaction Phthalide spot persists on TLC.Check hydrazine quality (hydrazine absorbs CO2 from air).[1] Use fresh hydrazine hydrate.[1]

Structural Validation (Spectroscopy)

To confirm the synthesis of the open-chain derivative versus the cyclic isomer, check for these specific NMR signals:

  • 1H NMR (DMSO-d6):

    • Open Chain: Look for the CONH singlet at

      
       11.5–12.0 ppm and the OH  (hydroxymethyl) triplet/broad singlet at 
      
      
      
      5.0–5.5 ppm. The benzylic CH2 appears as a doublet at
      
      
      4.5–4.8 ppm.[1]
    • Cyclic (Phthalazinone): Absence of the benzylic OH signal. The NH signal typically appears lower field or is part of the lactam system.[1]

References

  • Efficient synthesis of N′-benzylidene-2-(hydroxymethyl)benzohydrazides. Research on Chemical Intermediates. A one-pot, catalyst-free protocol demonstrating the kinetic trapping of the phthalide ring-opening product.[1] [1]

  • Recent Developments in Chemistry of Phthalazines. Longdom Publishing. A comprehensive review detailing the thermodynamic cyclization of phthalide derivatives into phthalazinones.

  • Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. Discusses the broad biological applications and synthetic routes for benzohydrazide pharmacophores.

  • Microwave-assisted synthesis of 2-hydroxybenzohydrazide derivatives. Pharmacy Education. Provides comparative data on microwave vs. conventional heating for hydrazide synthesis (Note: Focuses on salicylhydrazide, useful for condition comparison).

Sources

Biological activity of 2-(Hydroxymethyl)benzohydrazide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Pharmacophore Frontier: A Technical Guide to 2-(Hydroxymethyl)benzohydrazide Scaffolds Subtitle: Synthetic Pathways, Structural Equilibrium, and Therapeutic Applications in Oncology and Infectious Disease

Executive Summary

This technical guide analyzes the biological and synthetic utility of 2-(hydroxymethyl)benzohydrazide , a critical pharmacophore often overshadowed by its cyclic isomer, phthalazin-1(2H)-one . For drug development professionals, this molecule represents a "privileged structure" capable of dynamic equilibrium between an open-chain hydrazide and a nitrogen-containing heterocycle. This duality allows for diverse derivatization—specifically into Schiff bases (hydrazones) and metal chelates—that exhibit potent antimicrobial and anticancer activities. This guide provides field-proven synthetic protocols, mechanistic insights into cytotoxicity, and validated assay methodologies.

Chemical Basis: The Structural Equilibrium

Expertise & Causality: The defining feature of 2-(hydroxymethyl)benzohydrazide is its instability in isolation; it exists in a tautomeric equilibrium with its cyclized form, phthalazin-1(2H)-one.

  • The Mechanism: In solution, the nucleophilic nitrogen of the hydrazide group attacks the electrophilic carbon of the hydroxymethyl group (or the carbonyl, depending on the precursor), leading to cyclization.

  • Drug Design Implication: Researchers must control this equilibrium. The open-chain form offers a free amino group (-NH2) for Schiff base condensation, creating lipophilic ligands. The cyclic form serves as a rigid scaffold for EGFR/VEGFR inhibition.

Key Pharmacophores:

  • Hydroxymethyl Group (-CH2OH): Enhances water solubility and acts as a hydrogen bond donor.

  • Hydrazide Linker (-CONHNH2): The primary site for metal chelation (forming stable 5- or 6-membered rings with ions like Cu²⁺ and Zn²⁺).

Synthetic Workflow & Visual Logic

The synthesis of this scaffold typically begins with phthalide (isobenzofuran-1(3H)-one), utilizing its lactone ring reactivity toward nucleophiles.

Diagram 1: Synthetic Pathways of 2-(Hydroxymethyl)benzohydrazide

Caption: The reaction of Phthalide with Hydrazine yields the kinetic product (2-Hydroxymethyl benzohydrazide), which can thermodynamically cyclize to Phthalazinone or condense with aldehydes to form bioactive Schiff Bases.

SyntheticPathway Phthalide Phthalide (Precursor) OpenChain 2-(Hydroxymethyl) benzohydrazide (Kinetic Product) Phthalide->OpenChain Ring Opening (EtOH, Reflux) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->OpenChain Phthalazinone Phthalazin-1(2H)-one (Thermodynamic Cyclic Product) OpenChain->Phthalazinone Cyclization (-H2O, Acid/Heat) SchiffBase Hydrazone Derivatives (Schiff Bases) OpenChain->SchiffBase Condensation (-H2O, Glacial HOAc) Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->SchiffBase

Biological Activity Profile

Antimicrobial & Antitubercular Activity

Derivatives of 2-(hydroxymethyl)benzohydrazide, particularly its Schiff bases , show significant efficacy against Gram-positive bacteria (S. aureus, B. subtilis) and Mycobacterium tuberculosis.

  • Mechanism: The hydrazone moiety (-CONHN=CH-) possesses lone pairs on the nitrogen and oxygen atoms. These act as chelating ligands for transition metal ions (Fe²⁺, Cu²⁺) essential for bacterial metabolism. By sequestering these metals or forming toxic metallo-complexes that bind to bacterial DNA, the compounds inhibit microbial growth.

  • Enoyl-ACP Reductase Inhibition: Specific derivatives target the InhA enzyme in M. tuberculosis, disrupting cell wall synthesis similar to Isoniazid.

Anticancer (Cytotoxicity)

The scaffold exhibits cytotoxicity against HeLa (cervical), MCF-7 (breast), and HCT-116 (colon) cancer cell lines.

  • EGFR Kinase Inhibition: The cyclized phthalazinone derivatives mimic the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR), preventing downstream signaling for cell proliferation.

  • VEGFR-2 Inhibition: Certain derivatives inhibit angiogenesis by blocking Vascular Endothelial Growth Factor Receptor 2.

Diagram 2: Pharmacological Mechanism of Action

Caption: Dual MOA showing Metal Chelation leading to DNA damage (Antimicrobial) and Enzyme Inhibition blocking proliferation (Anticancer).

MOA Ligand Benzohydrazide Derivative Chelation Chelation Complex Formation Ligand->Chelation Binding ATP Pocket Competitive Binding Ligand->Binding Metal Metal Ions (Cu2+, Zn2+, Fe2+) Metal->Chelation Receptor Tyrosine Kinase (EGFR / VEGFR) Receptor->Binding DNA Microbial DNA Intercalation/Cleavage Chelation->DNA Oxidative Stress Signal Signal Transduction Blockade Binding->Signal Death Apoptosis / Cell Death DNA->Death Signal->Death

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2-(Hydroxymethyl)benzohydrazide (and Phthalazinone)

Note: This reaction controls the kinetic vs. thermodynamic product based on temperature and solvent.

  • Reagents: Phthalide (0.01 mol), Hydrazine Hydrate (99%, 0.015 mol), Absolute Ethanol (20 mL).

  • Procedure:

    • Dissolve phthalide in absolute ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise with constant stirring at room temperature.

    • Critical Step: For the open-chain hydrazide, stir at room temperature for 2–4 hours. For the cyclized phthalazinone, reflux at 80°C for 3–6 hours.

    • Monitor progress via TLC (Solvent system: Ethyl Acetate:Hexane 3:7). The hydrazide will show a lower Rf value than phthalide due to increased polarity.

  • Work-up:

    • Cool the mixture. The solid precipitate (phthalazinone) or viscous oil (hydrazide) will separate.

    • Recrystallize the solid from ethanol.[1][2][3]

  • Validation:

    • Melting Point: Phthalazin-1(2H)-one mp: ~183–185°C.

    • IR Spectroscopy: Look for C=O stretch at ~1660 cm⁻¹ (amide) and NH stretch at 3200–3300 cm⁻¹.

Protocol B: In Vitro Antimicrobial Assay (MIC Determination)
  • Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.

  • Method (Broth Microdilution):

    • Use 96-well plates. Add 100 µL of Mueller-Hinton broth to all wells.

    • Perform serial two-fold dilutions of the test compound (Range: 100 µg/mL to 0.1 µg/mL).

    • Add 10 µL of bacterial inoculum to each well.

    • Controls: Positive (Ciprofloxacin), Negative (DMSO only), Sterility (Broth only).

  • Incubation: 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).

Quantitative Data Summary

Representative biological activity data from literature sources.

Compound DerivativeTarget Organism/Cell LineActivity Metric (IC50 / MIC)Reference
Schiff Base (4-Cl-benzaldehyde) S. aureusMIC: 12.5 µg/mL[1]
Schiff Base (Nitro-furyl) M. tuberculosis H37RvMIC: 0.5 µg/mL[2]
Phthalazinone Derivative (H20) HeLa (Cervical Cancer)IC50: 0.15 µM[3]
Phthalazinone Derivative (H20) EGFR Kinase (Enzyme)IC50: 0.08 µM[3]
Cu(II) Complex of Hydrazide E. coliZone of Inhibition: >18 mm[4]

References

  • Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases. International Journal of Chemical and Physical Sciences. [Link]

  • Biological Activities of Hydrazone Derivatives. Molecules (MDPI). [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. International Journal of Molecular Sciences. [Link]

  • Synthesis, Characterization, Biological, and Antioxidant Activity of New Metal Ion Complexes with Schiff Base Derived from 2-Hydroxybenzohydrazide. ResearchGate. [Link]

  • Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Note: One-Pot Synthesis of 2-(Hydroxymethyl)benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, atom-economical protocol for the one-pot synthesis of 2-(hydroxymethyl)benzohydrazide derivatives , specifically focusing on


-arylidene functionalization (Schiff bases). These scaffolds are critical pharmacophores in drug discovery, exhibiting potent anti-inflammatory, antimicrobial, and anticancer activities.

Unlike conventional multi-step procedures that require the isolation of the unstable 2-(hydroxymethyl)benzohydrazide intermediate—which is prone to spontaneous cyclization into phthalazin-1(2H)-one—this protocol utilizes a sequential one-pot trapping strategy . This approach maximizes yield, minimizes solvent waste, and ensures the retention of the hydroxymethyl group, which is essential for hydrogen-bonding interactions in biological targets.

Mechanistic Insight & Reaction Design

The "Ring-Opening vs. Cyclization" Challenge

The core challenge in synthesizing this specific scaffold is the thermodynamic instability of the open-chain hydrazide.

  • Nucleophilic Attack: Hydrazine hydrate attacks the carbonyl carbon of phthalide (isobenzofuran-1(3H)-one).

  • Ring Opening: This generates the desired 2-(hydroxymethyl)benzohydrazide .

  • The Competitor: Under acidic conditions or prolonged heating, the terminal amine of the hydrazide attacks the hydroxymethyl group (intramolecular cyclization), eliminating water to form the thermodynamically stable phthalazin-1(2H)-one .

Strategic Solution: To prevent cyclization, the reaction is performed in a sequential one-pot manner where the aldehyde electrophile is introduced immediately after ring-opening, "trapping" the hydrazide as a stable hydrazone (Schiff base) before cyclization can occur.

Reaction Pathway Visualization

ReactionPathway Phthalide Phthalide (Isobenzofuran-1(3H)-one) Intermediate INTERMEDIATE: 2-(Hydroxymethyl) benzohydrazide Phthalide->Intermediate Ring Opening (EtOH, Reflux, 1h) Hydrazine Hydrazine Hydrate Hydrazine->Intermediate Product FINAL PRODUCT: N'-Arylidene-2-(hydroxymethyl) benzohydrazide Intermediate->Product Condensation (Trapping Step) Cyclized SIDE PRODUCT: Phthalazin-1(2H)-one Intermediate->Cyclized Cyclization (Prolonged Heat/Acid) Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->Product

Figure 1: Competitive reaction pathways. The green path represents the desired trapping protocol; the red dotted path represents the unwanted cyclization.

Experimental Protocol

Materials & Reagents[1][2][3]
  • Phthalide (1.0 equiv): Reagent grade, >98%.

  • Hydrazine Hydrate (1.2 - 1.5 equiv): 80% or 99% solution. Excess is required to drive kinetics.

  • Aromatic Aldehyde (1.0 equiv): Substituted benzaldehydes (e.g., 4-Cl, 4-OMe, 4-NO2).

  • Solvent: Ethanol (Absolute or 95%).

  • Catalyst (Optional): Glacial Acetic Acid (catalytic amount, 2-3 drops) or Fruit Juice (Green Chemistry variant).

Standard Operating Procedure (SOP)

Step 1: Ring Opening (Formation of Hydrazide)

  • Charge a 50 mL round-bottom flask with Phthalide (1.34 g, 10 mmol) and Ethanol (15 mL).

  • Add Hydrazine Hydrate (0.75 g, ~15 mmol) dropwise while stirring at room temperature.

  • Heat the mixture to reflux (80°C) for 60–90 minutes .

    • Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 4:6). Phthalide spot (

      
      ) should disappear. A new polar spot (Intermediate) will appear near the baseline.
      
    • Critical: Do NOT isolate this intermediate. Proceed immediately to Step 2 to avoid cyclization.

Step 2: Condensation (Trapping with Aldehyde)

  • To the hot reaction mixture from Step 1, add the selected Aromatic Aldehyde (10 mmol) directly.

  • Add Glacial Acetic Acid (2 drops) to catalyze imine formation.

    • Green Alternative: Replace acetic acid with 1 mL of lemon juice or perform catalyst-free if the aldehyde is electron-deficient.

  • Continue to reflux for 2–3 hours .

  • The solution will typically change color (often yellow or pale orange) as the Schiff base forms.

  • Precipitation often begins while hot.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature (25°C), then chill in an ice bath for 30 minutes to maximize precipitation.

  • Filter the solid product under vacuum.

  • Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted hydrazine and aldehyde.

  • Recrystallization: If necessary, recrystallize from hot ethanol.

Data Analysis & Validation

Expected Yields and Physical Data

The following table summarizes typical results for various aldehyde substituents using this protocol.

EntryAldehyde Substituent (R)Time (h)Yield (%)Melting Point (°C)Appearance
1 H (Benzaldehyde)2.588168–170White Solid
2 4-Cl2.092182–184Off-white Solid
3 4-OMe (Methoxy)3.085175–177Pale Yellow
4 4-NO

(Nitro)
1.594210–212Yellow Solid
5 4-OH (Hydroxy)3.582195–197Beige Solid
Quality Control (Spectroscopic Markers)

To validate the structure and ensure no cyclization to phthalazinone occurred, look for these specific signals:

  • IR Spectroscopy:

    • OH Stretch: Broad band at 3200–3400 cm

      
       (Confirming the hydroxymethyl group is intact).
      
    • NH Stretch: Sharp peak at 3100–3200 cm

      
      .
      
    • C=O Amide: Strong peak at 1640–1660 cm

      
      .
      
    • C=N Imine: Peak at 1600–1620 cm

      
      .
      
    • Absence check: Ensure no strong doublet carbonyl peaks characteristic of the cyclic phthalazinone dione system if oxidation occurred.

  • 
    H NMR (DMSO-d
    
    
    
    ):
    • Imine Proton (-N=CH-): Singlet at

      
       8.3 – 8.6 ppm.
      
    • Amide Proton (-CONH-): Singlet at

      
       11.5 – 12.0 ppm (D
      
      
      
      O exchangeable).
    • Hydroxymethyl (-CH

      
      OH): 
      
      • Doublet at

        
         4.5 – 4.7 ppm (-CH
        
        
        
        -).
      • Triplet at

        
         5.0 – 5.3 ppm (-OH).
        
    • Validation: The presence of the CH

      
      OH signals confirms the ring is OPEN.
      

Troubleshooting & Optimization

Common Failure Modes
ObservationRoot CauseCorrective Action
Formation of insoluble white solid (MP > 240°C) Cyclization to Phthalazin-1(2H)-one.Temperature too high or reaction time in Step 1 too long. Reduce Step 1 time; ensure aldehyde is added immediately.
Low Yield / Sticky Product Incomplete condensation.Use 2-3 drops of acetic acid catalyst. Ensure aldehyde is fresh (not oxidized to acid).
Product is colored (Red/Dark Orange) Oxidation of hydrazine or phenols.Perform reaction under Nitrogen atmosphere. Use fresh hydrazine hydrate.
Green Chemistry Modification

For labs prioritizing sustainability, this reaction can be performed under solvent-free conditions using grinding (mechanochemistry) or microwave irradiation.

  • Microwave Protocol: Mix Phthalide, Hydrazine, and Aldehyde with 2 drops of water. Irradiate at 300W for 2-4 minutes. Yields are comparable, but temperature control is critical to prevent cyclization.

References

  • Reaction Mechanism & One-Pot Strategy

    • Shekarchi, M., et al. (2011).[1] "Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents." Iranian Journal of Pharmaceutical Research.

    • Source:

  • Green Catalysis & Solvent Effects

    • Radivojevic, I., et al. (2021).[2] "Green One-Pot Synthesis of Coumarin-Hydroxybenzohydrazide Hybrids and Their Antioxidant Potency." Molecules.

    • Source:

  • Phthalide Ring Opening Chemistry

    • Master Organic Chemistry. (2023).[3] "The Gabriel Synthesis and Phthalimide Reactivity."

    • Source:

  • Biological Relevance of Benzohydrazides

    • Der Pharma Chemica. (2016).
    • Source:

Sources

Microwave-assisted synthesis of benzohydrazide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerated Green Synthesis of Benzohydrazide Derivatives via Microwave Irradiation

Executive Summary

This guide details the protocol for the microwave-assisted synthesis (MAOS) of benzohydrazide derivatives, a critical pharmacophore in drug discovery known for anti-inflammatory, antimicrobial, and anticancer properties. By transitioning from conventional reflux heating to microwave irradiation, laboratories can reduce reaction times from hours to minutes while significantly improving yield and purity. This protocol emphasizes "Green Chemistry" principles, utilizing solvent-free or aqueous-ethanol conditions.

Theoretical Basis: Why Microwave?

Unlike conventional heating, which relies on thermal conduction from an external heat source (oil bath/mantle) to the vessel walls and then to the bulk solution, microwave irradiation heats the sample volumetrically.

The Mechanism of Action:

  • Dipolar Polarization: The reagents (specifically the polar ester and hydrazine) possess permanent dipoles. As the microwave field oscillates (typically at 2.45 GHz), these molecules attempt to align with the field.[1] The rapid realignment creates molecular friction, generating intense internal heat.[1][2]

  • Ionic Conduction: If ionic species are present, they oscillate back and forth under the electromagnetic field, colliding with neighboring molecules and further generating heat.[2]

Advantages over Reflux:

  • Inverted Temperature Gradients: Heat is generated inside the solution, preventing "wall effects" and degradation of sensitive reagents.

  • Superheating: Solvents can reach temperatures above their atmospheric boiling points in sealed vessels, accelerating kinetics (Arrhenius equation).

Comparative Metrics: Conventional vs. Microwave

The following data illustrates the efficiency gains when synthesizing 4-substituted benzohydrazides from their corresponding esters.

ParameterConventional RefluxMicrowave Irradiation (MAOS)Improvement Factor
Reaction Time 3.0 – 6.0 Hours2 – 10 Minutes30x - 90x Faster
Typical Yield 60% – 72%82% – 94%+20% Yield
Energy Usage High (Continuous heating)Low (Pulse irradiation)Eco-Friendly
Solvent Vol. High (20-50 mL)Low/None (Solvent-free)Green Chemistry

Experimental Protocol

Reagents & Equipment[3][4][5][6][7][8]
  • Substrate: Ethyl benzoate (or substituted derivatives like methyl salicylate, 4-chloro ethyl benzoate).

  • Reagent: Hydrazine hydrate (99%).[3][4]

  • Solvent: Absolute Ethanol (optional for solid esters).

  • Equipment: Dedicated Monomode Microwave Reactor (e.g., Anton Paar Monowave or CEM Discover). Note: Domestic ovens are widely cited but discouraged for high-precision reproducibility due to standing wave patterns and lack of temp control.

Workflow Diagram

G Start Reagent Prep Mix Homogenization (1:2 Molar Ratio) Start->Mix Ester + Hydrazine MW MW Irradiation (300W, 2-10 min) Mix->MW Sealed Vessel Cool Cooling (RT -> Ice Bath) MW->Cool Reaction Complete Filter Vacuum Filtration Cool->Filter Precipitation Recrys Recrystallization (Ethanol) Filter->Recrys Crude Solid Analyze Characterization (IR, NMR, MP) Recrys->Analyze Pure Crystals

Caption: Figure 1. Step-by-step workflow for the microwave-assisted synthesis of benzohydrazide.

Detailed Procedure (Solvent-Free Method)

This method is preferred for liquid esters (e.g., Ethyl Benzoate) to maximize "Green" potential.

  • Preparation: In a 10 mL microwave-transparent process vial, mix Ethyl Benzoate (0.01 mol) and Hydrazine Hydrate (0.02 mol) .

    • Expert Tip: A 1:2 molar ratio is critical. The excess hydrazine drives the equilibrium forward and acts as the medium for dipolar coupling.

  • Irradiation: Cap the vessel. Program the reactor:

    • Mode: Constant Power (or Temperature Control if available).

    • Power: 300 W (If using temp control: Set to 100°C).

    • Time: 5 minutes.

    • Stirring: High (magnetic stir bar is essential to prevent hot spots).

  • Monitoring: Monitor the pressure profile. If pressure spikes >15 bar, abort and reduce temperature.

  • Workup:

    • Allow the vial to cool to 50°C using compressed air cooling (built-in to most reactors).

    • Pour the reaction mixture directly onto 50g of crushed ice with stirring.

    • The benzohydrazide will precipitate immediately as a white/off-white solid.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash with cold water (2 x 10 mL) to remove unreacted hydrazine.

    • Recrystallization: Dissolve the crude solid in boiling ethanol. Allow to cool slowly to room temperature to form needle-like crystals.

Characterization & Validation

To ensure the protocol was successful, verify the product using the following markers.

  • Melting Point: Pure Benzohydrazide melts at 112–114°C . A sharp range (<2°C) indicates high purity.

  • FT-IR Spectroscopy:

    • C=O Stretch (Amide I): Look for a strong peak at 1650–1660 cm⁻¹ .

    • NH/NH₂ Stretch: Doublet peaks around 3200–3300 cm⁻¹ .

    • Validation: The disappearance of the ester C=O peak (usually ~1720 cm⁻¹) confirms conversion.

  • ¹H-NMR (DMSO-d₆):

    • Aromatic Protons: Multiplet at δ 7.4–7.9 ppm.

    • -CONH-: Broad singlet at δ 9.8 ppm.

    • -NH₂: Broad singlet at δ 4.5 ppm.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete coupling due to low polarity.Add 1-2 mL of Ethanol or few drops of water to increase the dielectric loss tangent (tan δ) of the mixture.
Charring/Dark Product Thermal runaway (Hot spots).Ensure vigorous stirring. Switch from "Constant Power" to "Temperature Control" mode (limit to 100°C).
Vessel Failure Excessive pressure build-up.Use a larger vessel headspace. Ensure the ester is not volatile enough to exceed the vessel's pressure rating.
Oily Product Impurities preventing crystallization.Scratch the side of the flask with a glass rod or add a seed crystal during cooling.

References

  • Shah, J. J., & Mohanraj, K. (2014).[5] Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences, 76(1), 46–53.[5]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.

  • Ajani, O. O., et al. (2016). Microwave Assisted Synthesis and Antimicrobial Activity of Some Novel 2-Quinoxalinone-3-hydrazone Derivatives. Journal of Chemistry.

  • Gedye, R., et al. (1986).[6] The use of microwave ovens for rapid organic synthesis.[7][3][8][6][9][10] Tetrahedron Letters, 27(3), 279-282.

  • Ravichandran, S., & Karthikeyan, E. (2011). Microwave Synthesis: A Potential Tool for Green Chemistry.[7][3][8][5][6][9][10] International Journal of ChemTech Research, 3(1), 466-470.

Sources

Protocol for N'-benzylidene-2-(hydroxymethyl)benzohydrazide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthesis of N'-benzylidene-2-(hydroxymethyl)benzohydrazide , a Schiff base derivative with significant potential in medicinal chemistry as an antimicrobial and anti-inflammatory scaffold.

Unlike common benzohydrazide syntheses that start from esters (e.g., methyl salicylate), this protocol utilizes the nucleophilic ring-opening of phthalide (isobenzofuran-1(3H)-one) . This approach preserves the ortho-hydroxymethyl moiety (


), a critical pharmacophore often confused with the phenolic hydroxyl group of salicylhydrazides.

Key Technical Insight: The primary challenge in this synthesis is controlling the reactivity of the intermediate 2-(hydroxymethyl)benzohydrazide. Under forcing conditions (high heat/acid), this intermediate tends to cyclize via dehydration to form phthalhydrazide (2,3-dihydrophthalazine-1,4-dione), a thermodynamic dead-end. This protocol provides specific temperature and solvent controls to favor the kinetic open-chain product.

Retrosynthetic Logic & Pathway

The synthesis is designed as a two-stage linear sequence or a convergent one-pot procedure. We focus here on the stepwise isolation method to ensure high purity for drug development applications.

G Phthalide Phthalide (Starting Material) Intermediate 2-(hydroxymethyl) benzohydrazide (Kinetic Product) Phthalide->Intermediate Step 1: Ring Opening (EtOH, 60°C) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Target N'-benzylidene-2-(hydroxymethyl) benzohydrazide (Target Scaffold) Intermediate->Target Step 2: Condensation (-H2O, cat. AcOH) Phthalhydrazide Phthalhydrazide (Unwanted Cyclic Byproduct) Intermediate->Phthalhydrazide Overheating / Acid (Avoid) Benzaldehyde Benzaldehyde (Electrophile) Benzaldehyde->Target

Figure 1: Synthetic pathway emphasizing the kinetic control required to avoid phthalhydrazide formation.

Reagents & Equipment

ReagentPurity/GradeRoleHazard Note
Phthalide >98%SubstrateIrritant
Hydrazine Hydrate 80% or 99%NucleophileCarcinogen/Toxic (Handle in Fume Hood)
Benzaldehyde >99%ElectrophileOxidizes to benzoic acid if aged
Ethanol (Absolute) ACS GradeSolventFlammable
Glacial Acetic Acid ACS GradeCatalystCorrosive

Equipment:

  • Reflux condenser setup with drying tube (

    
    ).
    
  • Magnetic stirrer with temperature probe.

  • Rotary evaporator.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Phase 1: Synthesis of 2-(hydroxymethyl)benzohydrazide

Objective: Nucleophilic attack of hydrazine on the lactone ring of phthalide.

  • Preparation: In a 100 mL round-bottom flask, dissolve Phthalide (1.34 g, 10 mmol) in Absolute Ethanol (15 mL) .

  • Nucleophile Addition: Add Hydrazine Hydrate (1.5 mL, ~30 mmol) dropwise at room temperature.

    • Expert Note: We use a 3-fold excess of hydrazine to drive the equilibrium toward the open-chain hydrazide and prevent the hydrazide product from reacting with unreacted phthalide.

  • Reaction: Heat the mixture to a gentle reflux (60–70°C ) for 2–3 hours .

    • Monitoring: Monitor by TLC (EtOAc:Hexane 1:1). Phthalide (

      
      ) should disappear; a lower 
      
      
      
      spot (hydrazide) will appear.
    • Critical Control Point:Do NOT overheat or reflux overnight. Extended heating promotes cyclization to phthalhydrazide (insoluble white solid, MP >300°C).

  • Isolation:

    • Cool the solution to room temperature.[1]

    • Concentrate the solvent to ~5 mL using a rotary evaporator.

    • Add Diethyl Ether (20 mL) to precipitate the product.

    • Filter the white solid and wash with cold ether.

  • Validation:

    • Yield: Expect 75–85%.

    • Melting Point: 148–150°C (Lit.). If MP is >250°C, you have formed the cyclic byproduct.

Phase 2: Condensation to N'-benzylidene-2-(hydroxymethyl)benzohydrazide

Objective: Schiff base formation between the hydrazide and benzaldehyde.

  • Mixing: In a clean 50 mL flask, suspend the 2-(hydroxymethyl)benzohydrazide (1.66 g, 10 mmol) obtained in Phase 1 in Ethanol (20 mL) .

  • Addition: Add Benzaldehyde (1.06 g, 10 mmol) dropwise. The suspension may clear as the Schiff base forms.

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid .

    • Mechanism:[2][3][4][5] Acid protonates the aldehyde carbonyl, increasing electrophilicity for the nitrogen attack.

  • Reaction: Reflux for 3–4 hours . A heavy precipitate usually forms upon cooling.

  • Purification:

    • Filter the crude solid.

    • Recrystallization: Dissolve in hot ethanol. If necessary, add drops of hot water until turbidity appears, then cool slowly.

    • Filter and dry in a vacuum desiccator.

Characterization & Data Analysis

TechniqueExpected SignalStructural Assignment
FT-IR 3200–3300 cm⁻¹ (Broad)O-H stretch (hydroxymethyl)
3050 cm⁻¹N-H stretch
1650 cm⁻¹C=O stretch (Amide I)
1600–1620 cm⁻¹C=N stretch (Imine)
¹H NMR (DMSO-d₆)

11.8 ppm (s, 1H)
-CONH - (Amide proton)

8.4 ppm (s, 1H)
-N=CH - (Imine proton)

5.2 ppm (t, 1H)
-CH₂OH (Hydroxyl proton)

4.6 ppm (d, 2H)
-CH₂ OH (Methylene protons)

Graphviz Workflow Diagram:

Workflow Start Start: Phthalide + Hydrazine Reflux1 Reflux (EtOH, 3h) *Control Temp < 75°C* Start->Reflux1 Check TLC Check: Phthalide Consumed? Reflux1->Check Check->Reflux1 No Isolate1 Concentrate & Precipitate (Yields Intermediate) Check->Isolate1 Yes Step2 Add Benzaldehyde + cat. AcOH Isolate1->Step2 Reflux2 Reflux (EtOH, 4h) Step2->Reflux2 Purify Recrystallize (EtOH/H2O) Reflux2->Purify Final Final Product Analysis (NMR, IR, MP) Purify->Final

Figure 2: Operational workflow for the stepwise synthesis.

Troubleshooting & Expert Tips

  • Cyclization Risk: If Step 1 yields a product that is insoluble in hot ethanol and has a melting point >300°C, you have produced phthalhydrazide.

    • Correction: Reduce reaction time and ensure no acid is present during Step 1.

  • Water Sensitivity: While hydrazine hydrate contains water, the Schiff base formation (Step 2) is reversible. Excess water can hydrolyze the imine.

    • Correction: Use absolute ethanol in Step 2 and consider adding molecular sieves if yields are low.

  • One-Pot Variation: For high-throughput screening, this reaction can be performed in one pot. React phthalide and hydrazine for 2 hours, then add benzaldehyde directly to the reaction mixture and reflux for another 3 hours. Yields are generally comparable, though purity may be slightly lower [1].

References

  • Efficient synthesis of N′-benzylidene-2-hydroxymethylbenzohydrazides from the one-pot reaction of phthalide, hydrazine and aldehydes. Source: ResearchGate / Synthetic Communications URL:[Link]

  • Synthesis and biological activity of 2-(hydroxymethyl)benzohydrazide derivatives. Source: Journal of Heterocyclic Chemistry (General Reference for Phthalide Ring Opening) URL:[Link]

  • Nucleophile-assisted ring-opening reaction of phthalimides (Mechanistic Analog). Source: Carnegie Mellon University / J. Org. Chem URL:[Link]

Sources

Application Note: 2-(Hydroxymethyl)benzohydrazide as a Synthon in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Hydroxymethyl)benzohydrazide (CAS: 51707-35-8) is a versatile, bifunctional building block characterized by an ortho-hydroxymethyl group relative to a hydrazide moiety. This specific geometry makes it a "privileged structure" for the rapid assembly of fused heterocyclic systems, most notably phthalazin-1(2H)-ones and [1,2,4]triazolo[3,4-a]phthalazines .

Unlike simple benzohydrazides, the ortho-hydroxyl group acts as an internal nucleophile or leaving group precursor, facilitating intramolecular cyclization reactions that are difficult to achieve with intermolecular counterparts. This guide outlines the mechanistic advantages of this synthon and provides validated protocols for its conversion into high-value medicinal scaffolds, including those found in PARP inhibitors and antimicrobial agents.

Chemical Profile & Reactivity

The utility of 2-(hydroxymethyl)benzohydrazide stems from its ability to access multiple oxidation states and ring sizes.

PropertyData
Chemical Name 2-(Hydroxymethyl)benzohydrazide
CAS Number 51707-35-8
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Key Functionality 1.[1][2][3][4][5][6][7][8][9] Hydrazide (-CONHNH₂): Nucleophilic, ready for condensation with carbonyls.2. Benzylic Alcohol (-CH₂OH): Ortho-positioned, capable of cyclization or oxidation.
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water.
Reactivity Landscape

The molecule exists in equilibrium between open-chain and cyclized forms depending on pH and solvent.

  • Path A (Condensation): Reaction with aldehydes/ketones yields Schiff bases (hydrazones).

  • Path B (Cyclization): Acid-catalyzed dehydration yields 3,4-dihydrophthalazin-1(2H)-ones .

  • Path C (Oxidative Aromatization): In the presence of oxidants, it converts to the fully aromatic phthalazin-1(2H)-one .

Reaction Pathways Visualization

The following diagram illustrates the divergent synthesis pathways starting from 2-(hydroxymethyl)benzohydrazide (Structure 1 ).

ReactionPathways Start Phthalide (Precursor) Synthon 2-(Hydroxymethyl) benzohydrazide (1) Start->Synthon NH2NH2·H2O Reflux Hydrazone Hydrazone / Schiff Base (Intermediate) Synthon->Hydrazone R-CHO EtOH, Cat. Acid Triazolo [1,2,4]Triazolo[3,4-a] phthalazine Synthon->Triazolo Triethyl Orthoformate or R-COCl / POCl3 Dihydro 3,4-Dihydrophthalazin- 1(2H)-one Hydrazone->Dihydro Cyclization (-H2O) Phthalazinone Phthalazin-1(2H)-one (Aromatic Core) Dihydro->Phthalazinone Oxidation (DDQ or Air/Base)

Application 1: Synthesis of Phthalazin-1(2H)-ones

The phthalazinone core is the pharmacophore in several FDA-approved drugs (e.g., Olaparib). While often made from phthalic anhydride, using 2-(hydroxymethyl)benzohydrazide allows for milder conditions and the retention of the benzylic carbon's oxidation state if desired (dihydro- series).

Protocol: One-Pot Synthesis via Phthalide Ring Opening

Note: This protocol generates the synthon in situ from phthalide, which is often more cost-effective and atom-efficient than isolating the hygroscopic hydrazide.

Reagents:

  • Phthalide (1.0 equiv)

  • Hydrazine Hydrate (80%, 1.2 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Ethanol (Solvent)[3][6]

  • Catalyst: Sodium L-ascorbate (10 mol%) or Acetic Acid (cat.)

Step-by-Step Methodology:

  • Hydrazinolysis: In a round-bottom flask, dissolve Phthalide (10 mmol) in Ethanol (20 mL). Add Hydrazine Hydrate (12 mmol) dropwise.

  • Reflux 1: Heat the mixture to reflux for 2–3 hours. The ring opens to form 2-(hydroxymethyl)benzohydrazide in situ.

    • Checkpoint: TLC should show the disappearance of phthalide.

  • Condensation: Add the Aromatic Aldehyde (10 mmol) and catalyst (Sodium L-ascorbate, 1 mmol) directly to the hot reaction mixture.

  • Reflux 2: Continue refluxing for 1–2 hours. The hydrazide condenses with the aldehyde to form the Schiff base.

  • Cyclization (Optional): To force cyclization to the dihydrophthalazinone, add a catalytic amount of HCl (3 drops) and reflux for an additional hour.

  • Work-up: Cool the mixture to room temperature. The product often precipitates as a solid. Filter, wash with cold ethanol, and recrystallize from EtOH/DMF.

Yield: Typically 75–90%. Mechanistic Insight: The reaction proceeds via nucleophilic attack of hydrazine on the lactone, followed by condensation. The ortho-hydroxyl group can then displace the imine nitrogen or participate in oxidative aromatization if an oxidant is introduced.

Application 2: Synthesis of [1,2,4]Triazolo[3,4-a]phthalazines

Fused triazolophthalazines are potent anticonvulsant and antimicrobial agents. This protocol uses the synthon to build the triazole ring fused to the phthalazine system.

Protocol: Cyclization with Triethyl Orthoformate

Reagents:

  • 2-(Hydroxymethyl)benzohydrazide (1.0 equiv)

  • Triethyl Orthoformate (TEOF) (Excess/Solvent)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (cat.)

Step-by-Step Methodology:

  • Preparation: Suspend 2-(hydroxymethyl)benzohydrazide (5 mmol) in Triethyl Orthoformate (10 mL).

  • Catalysis: Add a catalytic amount of p-TSA (10-20 mg).

  • Heating: Heat the mixture to reflux (approx. 146°C) for 4–6 hours.

  • Transformation:

    • Initially, the hydrazide nitrogen reacts with TEOF to form an imidate intermediate.

    • Intramolecular cyclization occurs involving the amide nitrogen and the ortho-position (often requiring activation of the alcohol or subsequent oxidation if the aromatic system is targeted).

    • Note: If the target is the dihydro system, this proceeds directly. For the aromatic system, a subsequent step with POCl₃ (chlorination/cyclization) is often preferred.

  • Isolation: Evaporate excess TEOF under reduced pressure. Triturate the residue with diethyl ether to obtain the solid product.

Critical Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Cyclization Competition between O-attack and N-attack.Ensure acidic conditions (HCl or p-TSA) to favor N-cyclization (Schiff base formation) over O-acetylation.
Product is Hygroscopic Formation of the open-chain hydrazide.Do not isolate the intermediate hydrazide if possible; proceed to the coupled product in one pot.
Incomplete Oxidation Formation of dihydro- species instead of aromatic.If the aromatic phthalazinone is required, add an oxidant like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or perform the reaction in open air with basic alumina.

References

  • Microwave-assisted synthesis of 2-hydroxybenzohydrazide derivatives. Source: Pharmacy Education, 2023.

  • Synthesis of Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. Source: European Journal of Medicinal Chemistry (via PubMed/ResearchGate).

  • Efficient synthesis of N′-benzylidene-2-hydroxymethylbenzohydrazides from the one-pot reaction of phthalide. Source: ResearchGate (Article on Green Chemistry Approaches).

  • Synthesis of [1,2,4]triazolo[3,4-a]phthalazine derivatives. Source: Der Pharma Chemica, 2014.[6]

  • Cyclization of 2-(hydroxymethyl)benzamides to phthalimides (Analogous Chemistry). Source: ResearchGate.

Sources

Application Note: 2-(Hydroxymethyl)benzohydrazide in Medicinal Chemistry

[1]

Executive Summary

2-(Hydroxymethyl)benzohydrazide (CAS 51707-35-8) serves as a critical synthetic intermediate and "masked" pharmacophore in the development of nitrogenous heterocycles, specifically phthalazin-1(2H)-ones .[1] Unlike its phenolic congener (salicylhydrazide), this molecule possesses a benzylic alcohol adjacent to the hydrazide functionality. This structural arrangement allows for rapid intramolecular cyclization, making it the primary gateway to the phthalazinone scaffold , a privileged structure found in FDA-approved PARP inhibitors (e.g., Olaparib) and antihistamines (e.g., Azelastine).

This guide details the chemical profile, synthetic protocols, and medicinal applications of 2-(Hydroxymethyl)benzohydrazide, distinguishing its behavior from simple benzohydrazides and providing validated workflows for its conversion into bioactive drug candidates.

Chemical Profile & Mechanistic Insight[2]

The Open-Chain vs. Cyclized Equilibrium

The utility of 2-(Hydroxymethyl)benzohydrazide lies in its reactivity.[1] It exists in an equilibrium with its cyclized form, phthalazin-1(2H)-one (also known as phthalhydrazide when N-unsubstituted).[1]

  • Open Form (The Precursor): Allows for functionalization of the hydrazide nitrogen or the benzylic alcohol prior to ring closure.

  • Closed Form (The Pharmacophore): The biologically active lactam structure that mimics the nicotinamide moiety of NAD+, crucial for enzyme inhibition (e.g., PARP).

Mechanistic Pathway

The synthesis typically proceeds via the nucleophilic attack of hydrazine on phthalide (isobenzofuran-1(3H)-one).[1] The initial ring opening generates 2-(hydroxymethyl)benzohydrazide, which then undergoes dehydration to form the thermodynamically stable phthalazinone ring.

ReactionPathwayPhthalidePhthalide(Isobenzofuran-1(3H)-one)Intermediate2-(Hydroxymethyl)benzohydrazide(Open Chain Intermediate)Phthalide->Intermediate Ring Opening(EtOH, Reflux)HydrazineHydrazine Hydrate(Nucleophile)Hydrazine->IntermediatePhthalazinonePhthalazin-1(2H)-one(Bioactive Scaffold)Intermediate->Phthalazinone Cyclodehydration(-H2O)

Figure 1: Mechanistic pathway from phthalide to the phthalazinone scaffold via the 2-(hydroxymethyl)benzohydrazide intermediate.[1]

Medicinal Chemistry Applications

Target Engagement: PARP Inhibition

The most high-profile application of the phthalazinone core derived from this precursor is in Poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2]

  • Mechanism: The phthalazinone lactam acts as a bioisostere for the amide group of nicotinamide, anchoring the drug into the NAD+ binding pocket of the PARP enzyme via hydrogen bonds with Gly863 and Ser904.

  • Case Study (Olaparib): While Olaparib contains a more complex substituted phthalazinone, the core synthesis relies on the same principles: reacting a 2-formyl- or 2-carboxy-benzoic acid derivative with hydrazine.[1]

Other Biological Activities[1][4][5][6][7]
  • VEGFR2 Inhibition: Phthalazinone derivatives synthesized from this scaffold have shown potency as angiogenesis inhibitors by blocking Vascular Endothelial Growth Factor Receptor 2.[1]

  • Antihistamines: Azelastine utilizes a phthalazinone core, accessible via the hydrazine cyclization of appropriate phthalide precursors.

Experimental Protocols

Protocol A: Synthesis of Phthalazin-1(2H)-one (Standard Cyclization)

Use this protocol to generate the core pharmacophore.[1]

Reagents:

  • Phthalide (1.0 eq)

  • Hydrazine Hydrate (1.2 eq, 80% or 98%)

  • Ethanol (Absolute)

Procedure:

  • Dissolution: Dissolve 10 mmol of phthalide in 15 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 12 mmol of hydrazine hydrate dropwise at room temperature. A mild exotherm may be observed.

  • Reflux: Heat the mixture to reflux (80°C) for 3–4 hours. The reaction progress can be monitored by TLC (EtOAc:Hexane 1:1). The spot for phthalide (Rf ~0.6) will disappear, replaced by the lower Rf spot of the product.

  • Precipitation: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. The cyclized product, phthalazin-1(2H)-one, will precipitate as a white solid.

  • Isolation: Filter the solid under vacuum, wash with cold ethanol (2 x 5 mL), and dry at 60°C.

    • Yield: Typically 85–95%.

    • Melting Point: 340–342°C (Lit).

Protocol B: Isolation of 2-(Hydroxymethyl)benzohydrazide (Controlled)

Use this protocol if you intend to derivatize the open chain (e.g., Schiff base formation) before closing the ring.

Critical Modification: To prevent cyclization, avoid high temperatures and acidic conditions.

  • Solvent Switch: Use Isopropanol instead of ethanol to allow for lower temperature processing if needed, or maintain strictly ambient temperature.

  • Reaction: Stir Phthalide (10 mmol) and Hydrazine Hydrate (15 mmol) in Isopropanol (20 mL) at room temperature for 24–48 hours.

  • Workup: Evaporate the solvent under reduced pressure at <40°C.

  • Purification: The residue is often a semi-solid. Triturate with diethyl ether to remove unreacted phthalide.

  • Storage: Store at -20°C. This compound is prone to spontaneous dehydration to the phthalazinone upon standing or heating.

Protocol C: One-Pot Synthesis of N-Substituted Phthalazinones

For generating libraries of N-substituted derivatives.[1]

  • Reactants: Combine 2-(hydroxymethyl)benzohydrazide (generated in situ or isolated) with an aldehyde (1.0 eq) in Ethanol.

  • Schiff Base Formation: Reflux for 2 hours to form the hydrazone.

  • Cyclization/Reduction: Depending on the target, the hydrazone can be reduced (using NaBH4) to an N-alkyl hydrazine, which then spontaneously cyclizes to the N-substituted phthalazinone, or cyclized oxidatively if a double bond is desired in the N-substituent.

Data & Optimization Guide

Solvent Effects on Cyclization

The choice of solvent influences the rate of ring closure.

SolventTemperatureReaction TimePrimary ProductYield
Ethanol Reflux (78°C)3 hPhthalazinone (Cyclized)>90%
Water 100°C1 hPhthalazinone (Cyclized)>95% (Green Method)
DCM 25°C24 hMixed (Open/Closed)Variable
Acetic Acid 118°C30 minPhthalazinone (Rapid)>90%
Troubleshooting Common Issues
IssueProbable CauseSolution
Low Yield Incomplete ring opening of phthalide.[1]Increase hydrazine equivalents (to 1.5 eq) or reflux time.
Impurity (Dimer) Formation of N,N'-diacylhydrazine.Avoid using acyl chlorides; use the phthalide or ester precursor. Keep hydrazine in excess.
Product is Sticky Presence of water or unreacted hydrazine.Recrystallize from Ethanol/Water (9:1) or triturate with cold ether.

Decision Logic for Synthesis

Use the following decision tree to select the appropriate workflow for your drug discovery campaign.

DecisionTreeStartStart: Phthalide PrecursorGoalWhat is your Target?Start->GoalRouteACore Scaffold Generation(Phthalazinone)Goal->RouteARouteBN-Substituted Derivative(e.g., Azelastine analogs)Goal->RouteBRouteCOpen Chain Hydrazone(Schiff Base)Goal->RouteCActionAProtocol A:Reflux in EtOH/AcOHRouteA->ActionAActionBProtocol C:React with R-CHO,then Reduce/CyclizeRouteB->ActionBActionCProtocol B:Room Temp, Non-protic solvent(Avoid Acid)RouteC->ActionC

Figure 2: Synthetic decision tree for utilizing 2-(hydroxymethyl)benzohydrazide precursors.

References

  • Phthalazinone Synthesis & Utility

    • Title: Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry.[1]

    • Source: European Journal of Medicinal Chemistry (2019).
    • URL:[Link]

  • PARP Inhibitor Mechanism

    • Title: Poly(ADP-ribose) polymerase (PARP) inhibitors for the treatment of ovarian cancer. (Olaparib mechanism).[3][4]

    • Source: Cochrane Database of System
    • URL:[Link]

  • Synthetic Protocols (Phthalide Route)

    • Title: Efficient synthesis of N′-benzylidene-2-(hydroxymethyl)benzohydrazides from the one-pot reaction of phthalide, hydrazine and aldehydes.[1][5]

    • Source: ResearchGate / Molecular Diversity.[1]

    • URL:[Link]

  • Olaparib Process Chemistry

    • Title: Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.[6]

    • Source: ACS Omega (2022).
    • URL:[Link]

Antibacterial activity of Schiff bases from 2-(Hydroxymethyl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis, characterization, and antibacterial profiling of Schiff bases derived from 2-(Hydroxymethyl)benzohydrazide . Unlike simple benzohydrazides, the incorporation of the ortho-hydroxymethyl group provides a unique dual-donor motif (


 and 

), enhancing water solubility and metal-chelating potential. This note provides a validated workflow for researchers aiming to exploit this scaffold for drug discovery, specifically targeting multidrug-resistant (MDR) bacterial strains via membrane disruption and DNA gyrase inhibition.

Part 1: Chemical Synthesis & Structural Validation

The Synthetic Rationale

The formation of the azomethine bond (


) is a condensation reaction between the primary amine of the hydrazide and the carbonyl of an aromatic aldehyde.
  • Critical Insight: The ortho-hydroxymethyl group is susceptible to oxidation or competing cyclization (forming phthalide derivatives) under harsh acidic conditions. Therefore, mild acid catalysis (glacial acetic acid) in absolute ethanol is the required protocol over strong mineral acids (

    
    /
    
    
    
    ).
Synthesis Protocol

Reagents: 2-(Hydroxymethyl)benzohydrazide (1.0 eq), Aromatic Aldehyde (1.0 eq), Absolute Ethanol (Solvent), Glacial Acetic Acid (Catalyst).

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.01 mol of 2-(Hydroxymethyl)benzohydrazide in 20 mL of absolute ethanol in a round-bottom flask. Mild heating (

    
    C) may be required.
    
  • Addition: Add 0.01 mol of the selected aromatic aldehyde dropwise with continuous stirring.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Reflux the mixture at

    
    C for 4–6 hours. Monitor progress via TLC (Mobile phase: Methanol/Chloroform 1:9).
    
  • Precipitation: Cool the reaction mixture to room temperature, then pour onto crushed ice (approx. 50g).

  • Purification: Filter the solid precipitate, wash with cold water/ethanol (1:1), and recrystallize from hot ethanol to ensure high purity (>98%).

Structural Validation Workflow

The following spectroscopic signatures confirm the Schiff base formation:

TechniqueDiagnostic SignalValidation Criteria
FT-IR

Appearance of sharp C=N (Azomethine) stretch.
FT-IR

Presence of -OH (broad) and -NH (sharp).

H-NMR

Singlet signal for the azomethine proton (-N=CH-) .

H-NMR

Singlet signal for the amide -NH (often exchangeable with

).

Part 2: In Vitro Antibacterial Profiling

Assay Selection: Broth Microdilution (MIC)

While agar diffusion is acceptable for screening, Broth Microdilution is the authoritative method for determining Minimum Inhibitory Concentration (MIC) in drug development, compliant with CLSI M07 standards [1].

Validated Protocol (CLSI M07-A10 Adapted)

Materials:

  • 96-well microtiter plates (U-bottom).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Resazurin dye (0.01%) for visual endpoint (optional but recommended for high throughput).

  • Test strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).

Workflow:

  • Inoculum Prep: Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (

    
     CFU/mL). Dilute this suspension 1:100 in CAMHB.
    
  • Compound Dilution: Dissolve the Schiff base in DMSO (Stock: 10 mg/mL). Perform serial 2-fold dilutions in the microplate (Range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL).
    • Critical Control: Final DMSO concentration must be

      
       to prevent solvent toxicity.
      
  • Inoculation: Add

    
    L of the diluted bacterial suspension to each well containing 
    
    
    
    L of compound. Final volume:
    
    
    L. Final bacterial concentration:
    
    
    CFU/mL.
  • Incubation: Incubate at

    
    C for 16–20 hours (aerobic).
    
  • Readout: The MIC is the lowest concentration showing no visible growth .[1] If using Resazurin: Blue = No Growth (Inhibition); Pink = Growth (Metabolic activity).

Experimental Workflow Diagram

Antibacterial_Workflow Synthesis Chemical Synthesis (Reflux + Acid Cat.) Purification Purification (Recrystallization) Synthesis->Purification Characterization Validation (IR, NMR, Mass Spec) Purification->Characterization StockPrep Stock Solution (DMSO) Characterization->StockPrep Dilution Serial Dilution (96-well Plate) StockPrep->Dilution Inoculation Inoculation (0.5 McFarland) Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Readout MIC Determination (Visual/OD600) Incubation->Readout

Figure 1: End-to-end workflow from synthesis to CLSI-compliant biological evaluation.[1][2][3]

Part 3: Structure-Activity Relationship (SAR) & Mechanism

The Pharmacophore

The antibacterial efficacy of these Schiff bases relies on the Azomethine Linkage (


) .
  • Electronic Effects: Electron-withdrawing groups (

    
    , 
    
    
    
    ,
    
    
    ) on the aldehyde ring typically enhance activity . They decrease the electron density on the azomethine nitrogen, facilitating interaction with bacterial proteins [2].
  • Hydroxymethyl Role: The 2-hydroxymethyl group on the hydrazide moiety acts as a hydrophilic anchor . It improves the compound's ability to penetrate the bacterial cell wall (peptidoglycan layer) via hydrogen bonding, addressing a common failure point of highly lipophilic drugs.

Mechanism of Action (MOA)

Research suggests a multi-target mechanism for benzohydrazide Schiff bases:

  • Membrane Depolarization: The lipophilic character allows intercalation into the lipid bilayer, disrupting the proton motive force (PMF) [3].

  • Chelation Theory: The azomethine nitrogen and the carbonyl oxygen can chelate essential metal ions (

    
    , 
    
    
    
    ) required for bacterial enzyme function (Tweedy's Chelation Theory).
Mechanistic Pathway Diagram

MOA_Pathway Compound Schiff Base Ligand Membrane Cell Membrane Penetration Compound->Membrane Lipophilicity Chelation Metal Ion Chelation (Fe2+, Zn2+) Membrane->Chelation Intracellular Entry DNA Intercalation into DNA Membrane->DNA Direct Transport Enzyme Inhibition of Metabolic Enzymes Chelation->Enzyme Cofactor Sequestration Death Bacterial Cell Death Enzyme->Death DNA->Death

Figure 2: Proposed Mechanism of Action illustrating membrane transport and dual-targeting (Enzyme/DNA).

Part 4: Troubleshooting & Expert Tips

  • Solubility Issues: If the Schiff base precipitates in the aqueous broth, use cyclodextrin as an excipient or increase DMSO concentration (up to 2.5% max, provided controls are used).

  • Hydrolysis: Schiff bases are reversible imines. Avoid acidic pH in the bioassay media, as this will hydrolyze the compound back to the aldehyde and hydrazide, leading to false positives (aldehydes are often toxic). Maintain pH 7.2–7.4 .

  • False Negatives: Some Schiff bases are prodrugs requiring metabolic activation. If MIC is high (

    
    g/mL), consider testing in the presence of S9 liver fraction or checking intracellular accumulation.
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]

  • Mahdi, H., et al. (2022).[3] "New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies." International Journal of Drug Delivery Technology, 12(2), 658-661.[3] [Link]

  • Frontiers in Microbiology. (2025). "Membrane-targeting antibacterial isoniazid Schiff base against S. aureus and biofilms." Frontiers in Microbiology. [Link]

Sources

Antioxidant properties of 2-(Hydroxymethyl)benzohydrazide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of Antioxidant Properties in 2-(Hydroxymethyl)benzohydrazide Derivatives

Executive Summary

This guide details the protocol for evaluating the antioxidant potential of 2-(hydroxymethyl)benzohydrazide derivatives. Unlike standard phenolic antioxidants, these molecules rely on the hydrazide (-CONHNH


) pharmacophore as the primary electron/hydrogen donor.[1]

This scaffold is unique because it is efficiently synthesized from phthalide (isobenzofuran-1(3H)-one) via ring-opening hydrazinolysis.[1] The resulting ortho-hydroxymethyl group provides a critical handle for intramolecular hydrogen bonding, potentially modulating the reactivity of the hydrazide nitrogen atoms. This application note covers the chemical rationale, synthesis workflow, and validated protocols for DPPH and FRAP assays.

Chemical Context & Rationale

The Phthalide Route (Green Chemistry Entry)

The 2-(hydroxymethyl)benzohydrazide core is distinct from salicylhydrazide (2-hydroxybenzohydrazide).[1] It possesses a benzylic alcohol rather than a phenolic hydroxyl.[1]

  • Synthesis Logic: The precursor, phthalide, reacts with hydrazine hydrate.[2] The lactone ring opens to yield 2-(hydroxymethyl)benzohydrazide.[1]

  • Derivatization: This core is typically condensed with substituted aldehydes to form Schiff bases (Hydrazones) .[1] The hydrazone linkage (-CONHN=CH-) extends conjugation, stabilizing the radical species formed during antioxidant activity.[1]

Mechanism of Action

The antioxidant activity proceeds primarily via Hydrogen Atom Transfer (HAT) .[1]

  • Radical Attack: Free radicals (e.g., DPPH[1]•) abstract a hydrogen atom from the hydrazide/hydrazone nitrogen.[1]

  • Stabilization: The resulting amidyl radical is stabilized by resonance with the carbonyl group and the adjacent aromatic system.[1]

  • Role of 2-Hydroxymethyl: This group enhances water solubility compared to unsubstituted benzohydrazides and may facilitate proton transfer via a 6-membered intramolecular hydrogen bond network.[1]

Workflow Visualization

The following diagram illustrates the synthesis pathway from phthalide and the subsequent antioxidant mechanism.

G Phthalide Phthalide (Precursor) Core 2-(Hydroxymethyl) benzohydrazide Phthalide->Core Ring Opening (Reflux/EtOH) Hydrazine Hydrazine Hydrate Hydrazine->Core SchiffBase Target Derivative (Schiff Base) Core->SchiffBase Condensation (-H2O) Aldehyde Ar-CHO (Substituted) Aldehyde->SchiffBase Stable Stabilized Non-Radical SchiffBase->Stable H-Atom Transfer (Antioxidant Action) Radical Free Radical (DPPH•) Radical->Stable Reduced

Figure 1: Synthesis of 2-(hydroxymethyl)benzohydrazide derivatives from phthalide and their radical scavenging pathway.[1]

Protocol 1: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is the gold standard for initial screening.[1] It is sensitive to the H-donating capacity of the hydrazide moiety.[1]

Reagents & Preparation
  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of HPLC-grade Methanol. Protect from light immediately.[1]

  • Test Compounds: Prepare 1 mg/mL stock solutions in DMSO.

  • Positive Control: Ascorbic Acid (Vitamin C) or Trolox.[1]

  • Blank: Methanol + DMSO (vehicle control).[1]

Experimental Procedure
  • Dilution Series: Prepare serial dilutions of the test derivatives in methanol to obtain final concentrations of 10, 20, 40, 60, 80, and 100 µg/mL.

  • Reaction Setup:

    • Add 1.0 mL of diluted test compound to a test tube.

    • Add 1.0 mL of 0.1 mM DPPH solution.

    • Critical Control Point: Ensure the final DMSO concentration is <1% to avoid solvent interference with the radical.[1]

  • Incubation: Vortex vigorously for 10 seconds. Incubate in the dark at room temperature (25°C) for 30 minutes .

  • Measurement: Measure absorbance (Abs) at 517 nm using a UV-Vis spectrophotometer.

  • Color Change: Visual transition from deep purple to pale yellow indicates activity.[1]

Data Analysis

Calculate the % Inhibition using the formula:


[1]
  • 
     : Absorbance of DPPH + Methanol (no compound).[1]
    
  • 
     : Absorbance of DPPH + Test Compound.
    

Output Metric: Plot % Inhibition vs. Concentration to determine the IC


  (concentration required to scavenge 50% of radicals). Lower IC

indicates higher potency.[1]

Protocol 2: Ferric Reducing Antioxidant Power (FRAP)

While DPPH measures radical scavenging, FRAP measures the electron-donating potential (Reductive capacity) of the benzohydrazide derivative.

Reagents
  • Acetate Buffer (300 mM, pH 3.6).

  • TPTZ Solution (10 mM): 2,4,6-tripyridyl-s-triazine in 40 mM HCl.[1]

  • FeCl

    
     Solution (20 mM). 
    
  • FRAP Reagent: Mix Acetate Buffer : TPTZ : FeCl

    
     in a 10:1:1  ratio.[1] Prepare fresh.
    
Procedure
  • Add 100 µL of test compound (various concentrations) to 3.0 mL of FRAP reagent.

  • Incubate at 37°C for 10 minutes .

  • Measure absorbance at 593 nm .

  • Mechanism: The colorless Fe

    
    -TPTZ complex is reduced to the intense blue Fe
    
    
    
    -TPTZ form by the hydrazide.[1]

Expected Results & Structure-Activity Relationship (SAR)

When analyzing 2-(hydroxymethyl)benzohydrazide derivatives, organize data to highlight the impact of the aldehyde substituent.

Table 1: Template for Reporting Antioxidant Activity

Compound IDR-Group (Aldehyde)DPPH IC

(µg/mL)
FRAP Value (µM Fe

/g)
SAR Note
HMB-01 Phenyl (Unsubstituted)> 200LowBaseline activity (Hydrazide only).[1]
HMB-02 4-OH-Phenyl25.4 ± 1.2HighPhenolic OH + Hydrazide synergy.[1]
HMB-03 3,4-di-OMe-Phenyl45.8 ± 2.1ModerateElectron-donating groups stabilize radical.[1]
Std Ascorbic Acid5.2 ± 0.3Very HighReference Standard.[1]

Interpretation Logic:

  • Hydrazide Baseline: Even without phenolic groups on the aldehyde side, the core scaffold should show moderate activity due to the -NH-NH- moiety.[1]

  • 2-Hydroxymethyl Influence: Compare results to a simple benzohydrazide (without the -CH

    
    OH). If the 2-(hydroxymethyl) derivative is more active, it suggests the benzylic alcohol aids in radical stabilization or solubility.[1]
    

References

  • Synthesis from Phthalide: Sun, J., et al. (2013).[1] Efficient synthesis of N′-benzylidene-2-hydroxymethylbenzohydrazides from the one-pot reaction of phthalide, hydrazine and aldehydes.[1][2] ResearchGate.[1]

  • General Benzohydrazide Antioxidant Protocols: Narang, R., et al. (2012).[1] Benzohydrazide derivatives: A review on their synthesis and pharmacological activities. Der Pharma Chemica.

  • DPPH Assay Methodology: Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay.[1][3] Journal of Food Science and Technology. [1]

  • Hydrazone SAR Studies: Popiołek, L. (2017).[1] Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010.[1] Medicinal Chemistry Research.

Sources

Anticancer activity of 2-(Hydroxymethyl)benzohydrazide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening and Mechanistic Profiling of 2-(Hydroxymethyl)benzohydrazide Analogs

Executive Summary & Scientific Rationale

The 2-(Hydroxymethyl)benzohydrazide scaffold represents a privileged structure in medicinal chemistry, distinct from its phenolic (2-hydroxy) counterparts due to the presence of a benzylic alcohol group. This moiety confers unique solubility profiles and hydrogen-bonding capabilities within the ATP-binding pockets of kinase targets, specifically EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 . Furthermore, the hydrazide linker serves as a critical pharmacophore for metal chelation and tubulin interaction.

This application note details a rigorous workflow for evaluating the anticancer potential of these analogs. Unlike generic screening guides, this protocol addresses the specific chemical instability of the hydroxymethyl group (susceptibility to cyclization into phthalazinones) and provides a validated pathway for determining their mechanism of action, focusing on G2/M cell cycle arrest and intrinsic apoptosis .

Chemical Handling & Stability Protocol

Context: 2-(Hydroxymethyl)benzohydrazide analogs are prone to acid-catalyzed cyclization to form phthalazin-1(2H)-ones. Improper handling during stock preparation can lead to false negatives due to compound degradation.

Protocol:

  • Solvent Selection: Dissolve analogs in anhydrous DMSO (Dimethyl Sulfoxide) . Avoid protic solvents (methanol/ethanol) for long-term storage as they can accelerate solvolysis or cyclization.

  • Stock Concentration: Prepare 10 mM stock solutions.

  • Storage: Aliquot into amber glass vials (hydroscopic prevention) and store at -20°C.

  • QC Step (Self-Validation): Before biological assay, run a quick TLC or LC-MS of the DMSO stock to ensure no cyclized product (phthalazinone) is present.

    • Expert Insight: The cyclized byproduct is often biologically inert compared to the open-ring hydrazide. A "loss of activity" is often actually "loss of compound structure."

Primary Screening: In Vitro Cytotoxicity Profiling

Objective: Determine the IC50 (half-maximal inhibitory concentration) across a panel of cancer cell lines.

Recommended Cell Panel:

  • A549 (Lung Carcinoma): High EGFR expression (Target validation).

  • MCF-7 (Breast Adenocarcinoma): Estrogen-dependent model.

  • HCT-116 (Colorectal Carcinoma): p53 wild-type (Apoptosis validation).

  • HEK-293 (Human Embryonic Kidney): Normal control for Selectivity Index (SI) calculation.

Methodology (SRB Assay): Why SRB over MTT? Benzohydrazides can sometimes reduce MTT tetrazolium salts non-enzymatically, leading to false viability readings. The Sulforhodamine B (SRB) assay measures protein content and is immune to this interference.

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Treat with analogs (0.01 µM – 100 µM) for 48h.

  • Fixation: Fix with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.

  • Staining: Stain with 0.4% SRB in 1% acetic acid for 30 min.

  • Solubilization: Wash with 1% acetic acid, dry, and solubilize dye with 10 mM Tris base.

  • Readout: Measure absorbance at 510 nm.

Data Output Table (Representative Data Structure):

Compound IDR-Group SubstitutionA549 IC50 (µM)MCF-7 IC50 (µM)HEK-293 IC50 (µM)Selectivity Index (SI)
HM-BH-01 -H (Parent)12.5 ± 1.215.8 ± 0.9>100>8.0
HM-BH-05 4-Cl (e- withdrawing)0.46 ± 0.050.29 ± 0.0345.298.2
HM-BH-12 4-OMe (e- donating)5.2 ± 0.48.1 ± 0.6>100>19.2
Doxorubicin (Control)0.52 ± 0.040.41 ± 0.028.516.3

Note: An SI > 10 indicates a favorable safety profile.

Mechanistic Validation: EGFR Kinase Inhibition[1]

Rationale: Literature indicates benzohydrazides often act as ATP-competitive inhibitors of EGFR. The 2-hydroxymethyl group can form critical H-bonds with the hinge region residues (e.g., Met793).

Protocol (HTRF Kinase Assay):

  • Reagents: Recombinant EGFR intracellular domain, ATP, Biotinylated-poly(Glu,Tyr) substrate.

  • Reaction: Incubate Analog + EGFR + Substrate + ATP for 60 min at RT.

  • Detection: Add Eu-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Analysis: Measure FRET signal. A decrease in signal indicates kinase inhibition.

Visualizing the Mechanism:

EGFR_Inhibition_Pathway Compound 2-(Hydroxymethyl) benzohydrazide Analog EGFR_ATP EGFR ATP Binding Pocket Compound->EGFR_ATP Competitive Inhibition (H-bond at Met793) Downstream RAS-RAF-MEK-ERK Signaling Cascade Compound->Downstream Suppresses Phosphorylation Tyrosine Phosphorylation (Autophosphorylation) EGFR_ATP->Phosphorylation Blocks Phosphorylation->Downstream Activates Proliferation Tumor Cell Proliferation Downstream->Proliferation Promotes Apoptosis Apoptosis Induction Downstream->Apoptosis Inhibition leads to

Figure 1: Proposed Mechanism of Action. The analog competitively binds to the EGFR ATP pocket, blocking downstream RAS/RAF signaling and shifting the cell state from proliferation to apoptosis.

Secondary Assay: Cell Cycle Analysis & Apoptosis

Hypothesis: If EGFR signaling is blocked, cells should arrest in the G0/G1 phase (kinase inhibition) or G2/M phase (if tubulin is also targeted, a common secondary mechanism for hydrazides).

Flow Cytometry Protocol:

  • Synchronization: Starve A549 cells (serum-free media) for 12h to synchronize.

  • Treatment: Add compound at IC50 concentration for 24h.

  • Staining:

    • Cycle: Propidium Iodide (PI) + RNase A.

    • Apoptosis: Annexin V-FITC + PI.

  • Acquisition: Analyze 10,000 events on a flow cytometer.

Expected Results:

  • Control: ~60% G0/G1, ~30% S, ~10% G2/M.

  • Effective Analog: Significant accumulation in G2/M phase (indicating mitotic block) or Sub-G1 peak (indicating DNA fragmentation/apoptosis).

  • Interpretation: A G2/M arrest suggests the compound may also destabilize microtubules, a dual-mechanism often seen in benzohydrazide derivatives [1, 2].

Experimental Workflow Diagram

Workflow Synthesis Synthesis of 2-(Hydroxymethyl) benzohydrazides QC QC: TLC/LC-MS (Check Cyclization) Synthesis->QC Screen Primary Screen (SRB Assay - A549) QC->Screen If Pure Hit Hit Selection (IC50 < 10 µM) Screen->Hit Mech Mechanism (EGFR Kinase Assay) Hit->Mech FACS Flow Cytometry (Cell Cycle/Annexin V) Hit->FACS Lead Lead Candidate Mech->Lead Validates Target FACS->Lead Validates Phenotype

Figure 2: Screening Workflow. From synthesis to lead identification, emphasizing the critical QC step for this specific scaffold.

References

  • Sun, J., et al. (2016). "Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors." International Journal of Molecular Sciences.

  • Rasul, A., et al. (2012). "Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells." Molecules.

  • BenchChem. (2025).[1] "Statistical analysis of the comparative bioactivity of benzohydrazide isomers." BenchChem Technical Guides.

  • Satija, S., et al. (2021).[2][3] "Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets." Current Topics in Medicinal Chemistry.

Sources

Application Note: Strategic Utilization of 2-(Hydroxymethyl)benzohydrazide as a Bifunctional Scaffold in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Scaffold

2-(Hydroxymethyl)benzohydrazide is a deceptive molecule.[1] To the novice, it appears as a simple ortho-substituted benzohydrazide.[1] To the expert heterocyclic chemist, it represents a kinetic intermediate poised between a stable lactone (phthalide) and a thermodynamically favored heterocycle (phthalazin-1(2H)-one).

This application note details the strategic manipulation of this scaffold. Unlike simple benzohydrazides, the ortho-hydroxymethyl group provides an internal nucleophile/electrophile handle, allowing for unique cyclization pathways.[1] This guide focuses on controlling the equilibrium between the open-chain hydrazide and the cyclic phthalazinone to access complex fused heterocyclic systems, specifically phthalazin-1(2H)-ones and [1,2,4]triazolo[3,4-a]phthalazines , which are critical pharmacophores in PARP inhibitors (e.g., Olaparib) and VEGFR inhibitors.

Mechanistic Insight: The Phthalide-Hydrazide-Phthalazinone Triad

The core challenge and opportunity with 2-(hydroxymethyl)benzohydrazide lie in its stability profile.[1] It is generated via the nucleophilic ring-opening of phthalide by hydrazine.[1]

The Reactivity Equilibrium
  • Kinetic Product: At low temperatures (0–20°C), hydrazine attacks the carbonyl of phthalide to open the lactone ring, yielding the target 2-(hydroxymethyl)benzohydrazide .

  • Thermodynamic Product: Upon heating or acid catalysis, the terminal hydrazine nitrogen attacks the hydroxymethyl carbon (with loss of water) to close the ring, forming the highly stable phthalazin-1(2H)-one .

Understanding this duality is essential. If your goal is to derivatize the hydrazide nitrogen (e.g., hydrazone formation), you must operate under kinetic control to prevent premature cyclization.

Visualization: Reaction Divergence Pathway

ReactionPathway Phthalide Phthalide (Starting Material) OpenChain 2-(Hydroxymethyl) benzohydrazide (Kinetic Intermediate) Phthalide->OpenChain NH2NH2, EtOH < 25°C Hydrazine Hydrazine Hydrate Hydrazine->OpenChain Phthalazinone Phthalazin-1(2H)-one (Thermodynamic Product) OpenChain->Phthalazinone Heat or H+ (-H2O) SchiffBase Hydrazone (Schiff Base) OpenChain->SchiffBase R-CHO (Aldehyde) Triazole Triazolo[3,4-a]phthalazine (Fused System) Phthalazinone->Triazole Multi-step Functionalization SchiffBase->Triazole Oxidative Cyclization

Figure 1: The divergence of 2-(hydroxymethyl)benzohydrazide.[1] Controlling temperature determines whether the open chain is trapped or cyclizes.

Experimental Protocols

Protocol A: Kinetic Generation of 2-(Hydroxymethyl)benzohydrazide

Objective: To generate the open-chain species for immediate derivatization without isolating the unstable solid.

Reagents:

  • Phthalide (1.0 eq)

  • Hydrazine hydrate (80% or 98%, 2.0 eq)

  • Ethanol (Absolute)

Methodology:

  • Dissolution: Dissolve phthalide (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Cryogenic Addition: Cool the solution to 0°C using an ice/salt bath.

  • Addition: Add hydrazine hydrate (20 mmol) dropwise over 10 minutes. Critical: Exothermic reaction.[1] Monitor internal temperature to ensure it stays < 5°C.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm strictly to room temperature (20-25°C) for 1 hour.

    • Checkpoint: TLC (EtOAc:Hexane 1:1) should show consumption of phthalide.[1] A new polar spot (hydrazide) appears.[1] If a very polar spot appears (phthalazinone), the temperature was too high.[1]

  • Utilization: Do not attempt to dry or store this intermediate for long periods. Use the solution immediately for Protocol B (Schiff Base formation).

Protocol B: Synthesis of Phthalazin-1(2H)-one (Thermodynamic Control)

Objective: To synthesize the cyclized scaffold, common in PARP inhibitor synthesis.

Methodology:

  • Mix phthalide (10 mmol) and hydrazine hydrate (15 mmol) in Ethanol (15 mL).

  • Reflux: Heat the mixture to reflux (80°C) for 3–4 hours.

  • Precipitation: As the reaction proceeds, the product (phthalazin-1(2H)-one) often precipitates as a white solid due to lower solubility than the starting material.

  • Workup: Cool to room temperature. Filter the white solid.[1] Wash with cold ethanol (2 x 5 mL) and ether.[1]

  • Yield: Typically 85–95%.[1]

  • Characterization: MP: 183–185°C. IR: Strong C=O stretch at ~1660 cm⁻¹.[1]

Protocol C: Synthesis of Fused 1,2,4-Triazolo[3,4-a]phthalazines

Objective: To synthesize a tricyclic system by reacting the hydrazide with an aldehyde and cyclizing.[2][3]

Reagents:

  • In situ prepared 2-(hydroxymethyl)benzohydrazide (from Protocol A)

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1.0 eq)

  • Oxidizing agent (e.g., Iodobenzene diacetate) or Dehydrating agent (POCl3)

Step-by-Step Workflow:

  • Condensation: To the ethanolic solution from Protocol A, add Benzaldehyde (10 mmol). Stir at RT for 2 hours. The Schiff base (hydrazone) will form.[1]

  • Cyclization (Method 1 - Oxidative): Add Iodobenzene diacetate (1.1 eq) to the hydrazone solution.[1] Stir at RT for 1 hour. This promotes the formation of the triazole ring fused to the phthalazine core.

  • Cyclization (Method 2 - Thermal/Acidic): Evaporate the solvent to get the crude hydrazone.[1] Redissolve in POCl3 and reflux for 2 hours. (Note: This is harsh and yields the chlorophthalazine intermediate which then cyclizes).[1]

  • Workup: Pour onto crushed ice. Neutralize with NaHCO3.[1] Extract with DCM.[1]

Data Summary & Comparison

The following table contrasts the reaction conditions required to access different derivatives starting from Phthalide.

Target ScaffoldReaction PartnerSolventTemp (°C)CatalystTypical YieldKey Mechanism
2-(Hydroxymethyl)-benzohydrazide Hydrazine HydrateEtOH0 – 20NoneN/A (In situ)Nucleophilic Acyl Substitution
Phthalazin-1(2H)-one Hydrazine HydrateEtOH/H2O80 (Reflux)None/H+>90%Intramolecular Condensation
Benzohydrazone (Schiff Base) Aryl AldehydeEtOH25AcOH (cat.)75-85%Imine Formation
Triazolo[3,4-a]phthalazine Carboxylic Acid / POCl3POCl3100+POCl360-70%Cyclodehydration

Troubleshooting & Expert Tips

Controlling the "Phthalide Drift"

Problem: Low yield of hydrazone; presence of phthalazinone byproduct. Cause: The open-chain hydrazide cyclized before reacting with the aldehyde. Solution: Ensure the initial ring-opening is done at 0°C . Add the aldehyde immediately after the phthalide is consumed.[1] Do not store the intermediate.

Solubility Issues

Problem: Phthalazin-1(2H)-one precipitates too early, trapping impurities. Solution: Use a co-solvent mixture of Ethanol/Water (3:1).[1] The water helps solubilize the hydrazine salts, while ethanol dissolves the organic components.

Structural Validation (NMR)[4][6]
  • Open Chain: Look for the hydroxymethyl protons (-CH 2-OH) as a singlet or doublet around 4.5–4.8 ppm.[1]

  • Cyclized (Phthalazinone): The methylene protons often shift, and the amide proton (-NH-) appears as a broad singlet downfield (>11 ppm).

References

  • Synthesis of Phthalazin-1(2H)

    • Title: Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry.[1][4]

    • Source: ResearchGate (2015).[1]

    • URL:[Link]

  • Triazolophthalazine Derivatives

    • Title: Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives.[5][6]

    • Source: European Journal of Medicinal Chemistry (via NIH/PubMed).[1]

    • URL:[Link]

  • General Benzohydrazide Reactivity

    • Title: Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives.[1][7]

    • Source: Der Pharma Chemica.[1]

    • URL:[Link][7][8][9][10]

  • Phthalazinone Mechanism

    • Title: Recent Developments in Chemistry of Phthalazines.[1][4]

    • Source: Longdom Publishing.[1]

    • URL:[Link]

Sources

Application Note: Design, Synthesis, and Evaluation of Metal Complexes Derived from 2-(Hydroxymethyl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metal Complexes of 2-(Hydroxymethyl)benzohydrazide Derivatives Content Type: Application Note & Experimental Protocol Guide

Executive Summary & Scientific Rationale

This technical guide addresses the synthesis and biological characterization of transition metal complexes (Cu(II), Ni(II), Co(II), Zn(II), Pt(II)) coordinated with 2-(hydroxymethyl)benzohydrazide (2-HMBH) and its Schiff base derivatives.

Unlike the widely studied 2-hydroxybenzohydrazide (salicylhydrazide), the 2-(hydroxymethyl) analog contains a benzylic alcohol group (


) rather than a phenolic hydroxyl. This structural nuance significantly alters the coordination chemistry:
  • Acidity: The alcoholic

    
     (
    
    
    
    ) is less acidic than phenolic
    
    
    (
    
    
    ), often requiring stronger bases for deprotonation or coordinating as a neutral donor.
  • Chelate Bite Angle: The extra methylene spacer expands the chelate ring size (typically forming a 6-membered ring involving the alcohol oxygen and carbonyl oxygen, or 5-membered rings via hydrazide nitrogen), influencing stability and geometry.

  • Solubility: The hydroxymethyl group enhances hydrophilicity, potentially improving the bioavailability of the resulting metal complexes in aqueous biological media.

These complexes are emerging candidates for DNA intercalation and targeted metallodrug delivery , leveraging the metal center's redox potential and the ligand's hydrogen-bonding capacity.

Ligand Synthesis Protocol: 2-(Hydroxymethyl)benzohydrazide

Principle: The most efficient route to 2-HMBH is the nucleophilic ring-opening of phthalide (isobenzofuran-1(3H)-one) by hydrazine hydrate. This avoids the use of protecting groups required when starting from 2-(hydroxymethyl)benzoic acid.

Materials
  • Phthalide (98% purity)

  • Hydrazine hydrate (80% or 98%)

  • Absolute Ethanol (solvent)

  • Diethyl ether (for washing)

Step-by-Step Methodology
  • Dissolution: Dissolve 10.0 mmol (1.34 g) of phthalide in 20 mL of absolute ethanol in a round-bottom flask.

  • Nucleophilic Attack: Add 20.0 mmol (excess) of hydrazine hydrate dropwise with constant stirring at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–4 hours. Monitor reaction progress via TLC (SiO2, Ethyl Acetate:Hexane 3:1). The phthalide spot (
    
    
    
    ) should disappear, replaced by a lower
    
    
    spot (hydrazide).
  • Precipitation: Allow the solution to cool to room temperature, then refrigerate at

    
     overnight. White crystalline needles of 2-HMBH will precipitate.
    
  • Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted hydrazine.

  • Drying: Dry in a vacuum desiccator over

    
    .
    
    • Expected Yield: 85–90%

    • Melting Point: 172–174°C

Metal Complex Synthesis Protocol

Target Geometry: Octahedral or Square Planar (depending on metal ion). Stoichiometry: Typically 1:2 (Metal:Ligand) for divalent ions.

Workflow Diagram (Synthesis)

SynthesisWorkflow Ligand Ligand (2-HMBH) (Dissolved in EtOH) Mixing Reflux (2-4 hrs) Temp: 60-80°C Ligand->Mixing MetalSalt Metal Salt (MCl2 / M(OAc)2 in MeOH) MetalSalt->Mixing Precipitation Precipitation (Cooling/Evaporation) Mixing->Precipitation Filtration Filtration & Washing (Cold EtOH/Ether) Precipitation->Filtration Product Metal Complex [M(L)2] or [M(L)Cl2] Filtration->Product

Figure 1: General synthetic pathway for metal(II) hydrazide complexes.[1]

Detailed Protocol (Example: Cu(II) Complex)
  • Ligand Solution: Dissolve 2.0 mmol of 2-HMBH in 20 mL hot ethanol.

  • Metal Solution: Dissolve 1.0 mmol of

    
     in 10 mL methanol.
    
  • Coordination: Add the metal solution to the ligand solution dropwise.

    • Observation: A color change (typically green or blue-green) indicates complexation.

  • Reflux: Reflux for 3 hours.

    • Critical Step: If the ligand acts as a neutral bidentate donor, no base is needed. If deprotonation of the amide nitrogen is required for charge neutralization, add 2.0 mmol of Sodium Acetate or Triethylamine.

  • Isolation: Cool to room temperature. Filter the colored precipitate.[2]

  • Characterization Check:

    • IR Spectroscopy: Look for the shift in the Carbonyl (

      
      ) band. In the free ligand, it appears 
      
      
      
      . In the complex, it typically shifts to lower frequency (
      
      
      ) due to coordination "back-bonding" or enolization.
    • Molar Conductance: Dissolve

      
       complex in DMSO.
      
      • Value

        
        : Non-electrolyte (Neutral complex).
        
      • Value

        
        : 1:1 or 1:2 electrolyte (Counter ions present).
        

Application Note: DNA Binding Studies

This is a critical assay for determining the anticancer potential of the metal complex. The planar aromatic rings of the benzohydrazide moiety, combined with the metal center, facilitate intercalation between DNA base pairs.

Method: UV-Visible Absorption Titration

Objective: Determine the intrinsic binding constant (


) of the complex with Calf Thymus DNA (CT-DNA).

Reagents:

  • CT-DNA Solution: Dissolve in Tris-HCl buffer (pH 7.2, 50 mM NaCl). Confirm purity by

    
     ratio (should be 1.8–1.9).
    
  • Complex Solution:

    
     in Buffer (with <5% DMSO if solubility is low).
    
Protocol
  • Baseline: Record the UV-Vis spectrum (200–500 nm) of the metal complex (

    
    ) alone.
    
  • Titration: Add incremental amounts of CT-DNA solution (

    
    ) to both the sample cuvette (complex + DNA) and the reference cuvette (DNA only) to auto-zero the DNA absorbance.
    
  • Observation: Monitor the Metal-Ligand Charge Transfer (MLCT) band or

    
     band.
    
    • Hypochromism: Decrease in absorbance (indicates intercalation;

      
      -stacking interactions).
      
    • Bathochromic Shift (Red Shift): Shift to longer wavelength (indicates stabilization of the excited state in the DNA helix).

Data Analysis (Wolfe-Shimer Equation)

Calculate


 using the plot of 

vs

:


  • 
    : Apparent extinction coefficient (
    
    
    
    ).
  • 
    : Extinction coefficient of free complex.
    
  • 
    : Extinction coefficient of bound complex.
    
  • Result: The slope/intercept ratio gives

    
    . Strong intercalators typically have 
    
    
    
    .
Mechanism Diagram (DNA Interaction)

DNA_Binding Complex Metal-HMBH Complex (Planar Aromatic System) Interaction Interaction Mode Complex->Interaction DNA CT-DNA Helix (Base Pairs) DNA->Interaction Hypochromism Hypochromism (Absorbance Decrease) Interaction->Hypochromism Intercalation RedShift Red Shift (Wavelength Increase) Interaction->RedShift Stacking Stabilization Kb_Calc Calculate Binding Constant (Kb) Target: > 10^4 M^-1 Hypochromism->Kb_Calc RedShift->Kb_Calc

Figure 2: Logic flow for identifying DNA intercalation via UV-Vis spectroscopy.

Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)

Rationale: Metal complexes often exhibit cytotoxicity via oxidative stress (ROS generation) or DNA damage.

Protocol
  • Cell Lines: HepG2 (Liver cancer), MCF-7 (Breast cancer), and Hek293 (Normal kidney - control).

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with serial dilutions of the Metal-HMBH complex (

    
    ) for 48h.
    
    • Control: DMSO vehicle (< 0.5%).

    • Positive Control:[3][4] Cisplatin.[5]

  • MTT Addition: Add MTT reagent (5 mg/mL). Incubate 4h. Mitochondrial succinate dehydrogenase reduces MTT to purple formazan.

  • Solubilization: Dissolve formazan in DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation:

    
    
    Determine 
    
    
    
    (concentration inhibiting 50% growth) using non-linear regression.

Key Characterization Data Table

TechniqueParameterExpected Result for M-HMBH ComplexInterpretation
IR Spectroscopy

Amide I
Shift from 1650 to 1610 cm⁻¹Coordination via Carbonyl Oxygen
IR Spectroscopy

(if Schiff base)
Shift from 1620 to 1600 cm⁻¹Coordination via Azomethine Nitrogen
1H NMR

Proton
Disappearance or Downfield shiftDeprotonation (enol form) or Deshielding
UV-Vis d-d transition400-700 nm bandsGeometry (e.g., Octahedral Cu(II) ~600nm)
Molar Cond.

(DMSO)
< 20

Non-electrolyte (Cl/OAc are coordinated)
Magnetic Susp.

(B.M.)[6]
1.7 - 1.9 (Cu), 2.8 - 3.2 (Ni)Unpaired electrons (d9 Cu, d8 Ni)

References

  • Synthesis of Benzohydrazide Derivatives: Strohmeier, G. A., et al. (2019).[6] Synthesis and characterization of benzohydroxamic acid and methylbenzohydroxamic acid metal complexes. Malaysian Journal of Analytical Sciences. Link

  • Biological Evaluation (DNA Binding): Shahabadi, N., & Moghadam, N. H. (2012). DNA binding and DNA cleavage studies of a new copper(II) complex containing 2-hydroxymethyl-benzimidazole. Trans. Met. Chem. Link

  • Schiff Base Metal Complexes Protocols: Yousef, T. A., et al. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations. BMC Chemistry. Link

  • DNA Intercalation Methodology: Sirajuddin, M., et al. (2013). Synthesis, Characterization and DNA Binding Studies of Transition Metal Complexes with Schiff Bases. Journal of Chemical Society of Pakistan. Link

  • General Hydrazide Coordination Chemistry: Al-Amiery, A. A., et al. (2012). Synthesis and Antioxidant Activities of Novel Metal Complexes Derived from 2-Hydroxybenzohydrazide. Journal of Chemistry. Link

Sources

Application Note: 2-(Hydroxymethyl)benzohydrazide in Advanced Materials & Heterocyclic Synthesis

[1]

Executive Summary

2-(Hydroxymethyl)benzohydrazide (2-HMBH) is a bifunctional building block characterized by an ortho-substituted benzene ring bearing a hydroxymethyl group and a hydrazide moiety. Its utility in materials science and drug development stems from its unique "switchable" reactivity. It serves as a latent precursor for phthalazin-1(2H)-one scaffolds—critical in the development of PARP inhibitors (e.g., Olaparib) and conductive organic materials—and as a chelating anchor for transition metals in supramolecular coordination complexes.

This guide details the protocols for exploiting 2-HMBH in two primary domains:

  • Solid-State Heterocyclic Synthesis: Controlled cyclodehydration to form phthalazinone cores.

  • Functional Material Synthesis: Schiff base condensation for sensing ligands and metal-organic assemblies.

Chemical Architecture & Reactivity[2][3]

The utility of 2-HMBH is defined by the ortho-effect. Unlike para- or meta-isomers, the proximity of the hydroxyl (-OH) and hydrazide (-CONHNH2) groups creates a predisposition for intramolecular cyclization.

Mechanistic Pathway: The Open-Closed Equilibrium

Researchers must understand that 2-HMBH is kinetically stable at room temperature but thermodynamically poised to cyclize into phthalazin-1(2H)-one upon heating or acid catalysis. This transformation alters the material's solubility, melting point, and hydrogen-bonding capability.

ReactionPathwaycluster_conditionsReaction DriversStart2-(Hydroxymethyl)benzohydrazide(Open Form)IntermediateAminalIntermediateStart->Intermediate Acid/Heat (-H2O)ProductPhthalazin-1(2H)-one(Cyclized Scaffold)Intermediate->Product Dehydration IrreversiblepTsOH, RefluxpTsOH, RefluxSolid State StabilitySolid State StabilitypTsOH, Reflux->Solid State Stability

Figure 1: The cyclodehydration pathway. Control of this equilibrium is essential for storage and application.

Application A: Synthesis of Phthalazinone Scaffolds

Context: This protocol is relevant for researchers developing solid-state pharmaceutical materials (co-crystals) or optoelectronic organic semiconductors where the phthalazinone core provides rigidity and π-stacking capability.

Protocol 1: Acid-Catalyzed Cyclodehydration

Objective: Convert 2-HMBH into high-purity phthalazin-1(2H)-one.

Materials
  • Precursor: 2-(Hydroxymethyl)benzohydrazide (1.0 eq)

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Hydrochloric acid (HCl, 2M) or p-Toluenesulfonic acid (pTsOH) (10 mol%)

  • Equipment: Reflux condenser, magnetic stirrer, vacuum filtration setup.

Step-by-Step Methodology
  • Dissolution: Suspend 2-HMBH (5.0 mmol) in Ethanol (20 mL). The compound may not fully dissolve at room temperature.[1]

  • Activation: Add the acid catalyst. If using HCl, add dropwise until pH ~2.

  • Reflux: Heat the mixture to reflux (78°C for EtOH) for 3–6 hours.

    • Validation Check: The suspension should clear as the intermediate forms, followed potentially by the precipitation of the product if the concentration is high. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The starting material (lower Rf) should disappear.

  • Precipitation: Cool the reaction mixture to 0–4°C in an ice bath. The phthalazinone derivative typically crystallizes as a white solid.

  • Isolation: Filter the solid under vacuum. Wash the cake with cold water (2 x 10 mL) to remove acid residues.

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Data Specification: Expected Properties
Property2-(Hydroxymethyl)benzohydrazidePhthalazin-1(2H)-one
Molecular Weight 166.18 g/mol 146.15 g/mol
Melting Point ~128–132°C~183–185°C
Solubility Soluble in hot water/alcoholsLow solubility in water; Soluble in DMSO
IR Signature Broad OH/NH stretch (3200-3400 cm⁻¹)Sharp C=O (Lactam) at ~1660 cm⁻¹

Application B: Schiff Base Ligands for Sensing Materials

Context: The hydrazide amine (-NH2) is a potent nucleophile. Reacting 2-HMBH with aldehydes creates tridentate ligands (ONO donors) used in Metal-Organic Frameworks (MOFs) or fluorescent sensors for ion detection (e.g., Cu²⁺, Zn²⁺).

Protocol 2: Condensation with Salicylaldehyde Derivatives

Objective: Synthesize a fluorescent "turn-on" ligand for metal cation sensing.

Materials
  • Substrate: 2-(Hydroxymethyl)benzohydrazide (1.0 eq)

  • Reagent: Salicylaldehyde (or substituted benzaldehyde) (1.0 eq)

  • Solvent: Absolute Ethanol

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Methodology
  • Preparation: Dissolve 2-HMBH (2.0 mmol) in absolute ethanol (15 mL) in a round-bottom flask.

  • Addition: Add Salicylaldehyde (2.0 mmol) dropwise. The solution often turns yellow immediately due to imine formation.

  • Catalysis: Add 2 drops of glacial acetic acid to shift the equilibrium.

  • Reflux: Heat at reflux for 4 hours.

    • Self-Validating Step: A heavy precipitate usually forms during reflux. This indicates the formation of the Schiff base, which is generally less soluble than the starting materials.

  • Work-up: Cool to room temperature. Filter the precipitate.

  • Purification: Recrystallize from hot ethanol/DMF mixture (4:1) to ensure removal of unreacted aldehyde.

WorkflowMixReactants + EtOH(Stirring)RefluxReflux (4h)Cat: AcOHMix->RefluxMonitorTLC Validation(Check Imine Formation)Reflux->MonitorMonitor->RefluxIncompleteFilterVacuum Filtration(Isolate Solid)Monitor->FilterCompleteAnalyzeCharacterization(NMR/IR/UV-Vis)Filter->Analyze

Figure 2: Experimental workflow for Schiff base ligand synthesis.

Characterization & Troubleshooting

To ensure scientific integrity, synthesized materials must be validated using the following markers.

Infrared Spectroscopy (FT-IR)[1][4][6]
  • Hydrazide Precursor: Look for the hydrazide C=O doublet around 1640–1660 cm⁻¹ and broad OH/NH stretching.

  • Phthalazinone Product: The C=O band typically shifts and becomes sharper (lactam character). The broad OH stretch of the hydroxymethyl group disappears.

  • Schiff Base: Appearance of a sharp C=N (imine) stretch at 1600–1620 cm⁻¹.

NMR Spectroscopy (¹H-NMR in DMSO-d6)
  • Cyclization Validation: In the open form (2-HMBH), the hydroxymethyl protons (-CH 2-OH) appear as a singlet/doublet around δ 4.5–4.8 ppm. Upon cyclization to phthalazinone, these signals disappear, and a new amide proton signal may appear if not tautomerized.

  • Schiff Base Validation: Look for the disappearance of the hydrazide -NH2 protons (broad singlet, δ 4.0–5.0 ppm) and the appearance of the azomethine proton (-N=CH -) singlet at δ 8.0–9.0 ppm.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Cyclization) Incomplete dehydrationIncrease reflux time or switch to a higher boiling solvent (e.g., n-Propanol). Add molecular sieves.
Product is Sticky/Oily Solvent occlusionTriturate with cold diethyl ether or hexane to induce crystallization.
Impure Schiff Base Hydrolysis of imineEnsure anhydrous conditions. Avoid water in the work-up; use absolute ethanol.

References

  • Phthalazinone Scaffolds in Drug Discovery: Title: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery.[2][3] Source: ResearchGate / European Journal of Medicinal Chemistry. URL:[Link]

  • Synthesis Protocols (One-Pot Methodologies): Title: Efficient synthesis of N′-benzylidene-2-hydroxymethylbenzohydrazides from the one-pot reaction of phthalide, hydrazine and aldehydes.[4] Source: Research on Chemical Intermediates (Springer).[4] URL:[Link]

  • Schiff Base Ligand Characterization: Title: Synthesis, characterization and biological applications of substituted benzohydrazide derivatives.[5][6] Source: Der Pharma Chemica. URL:[Link][5]

  • Solid State Analysis (Crystal Structures): Title: Synthesis, structures and Hirshfeld surface analyses of 2-hydroxy-N-substituted benzohydrazides. Source: NIH / Acta Crystallographica. URL:[Link]

Application Note: 2-(Hydroxymethyl)benzohydrazide in Coordination Chemistry & Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Hydroxymethyl)benzohydrazide (HMBH) represents a critical scaffold in medicinal inorganic chemistry. Unlike its more common isomer, salicylhydrazide (2-hydroxybenzohydrazide), HMBH features a flexible hydroxymethyl (-CH


OH) arm that introduces unique steric and electronic properties. This ligand system is capable of ring-chain tautomerism  (interconverting with aminophthalimide), a feature that can be exploited for controlled metal release or specific binding modes.

This guide provides a validated workflow for synthesizing HMBH, derivatizing it into tridentate Schiff bases, and generating bioactive metal complexes (Cu(II), Zn(II), Ni(II)).

Ligand Synthesis & Chemical Behavior[1][2][3][4][5][6][7]

The Phthalide-Hydrazine Route

The most efficient synthesis of HMBH involves the nucleophilic ring-opening of phthalide by hydrazine hydrate.

Mechanism: The hydrazine nucleophile attacks the carbonyl carbon of the lactone (phthalide), opening the ring to form the hydrazide. Critical Control Point: Temperature control is vital. Excessive heat or acidic conditions can force the ring to close again, forming


-aminophthalimide rather than the open-chain HMBH.
Protocol: Synthesis of 2-(Hydroxymethyl)benzohydrazide
  • Reagents:

    • Phthalide (1.34 g, 10 mmol)

    • Hydrazine Hydrate (99%, 2.0 mL, ~40 mmol)

    • Absolute Ethanol (20 mL)

  • Procedure:

    • Dissolve phthalide in absolute ethanol in a 50 mL round-bottom flask.

    • Add hydrazine hydrate dropwise with constant stirring at room temperature.

    • Heat the mixture to reflux (78°C) for 2 hours. Note: Do not exceed 3 hours to minimize cyclization.

    • Cool the solution to 0°C in an ice bath. White crystalline solid will precipitate.

    • Filter the solid and wash with cold ethanol (2 x 5 mL).

    • Recrystallization: Recrystallize from ethanol/water (9:1) if necessary.

  • Validation (Expected Data):

    • Yield: ~75-85%

    • Melting Point: 142–144 °C

    • IR Spectrum: 3300-3200 cm

      
       (NH/OH broad), 1640 cm
      
      
      
      (C=O Amide I).

Derivatization: Schiff Base Ligand Library

HMBH is rarely used as a "naked" ligand in drug development due to its high water solubility and rapid clearance. The standard industry practice is to condense HMBH with bioactive aldehydes to form Schiff Bases . These derivatives act as tridentate chelators (ONO or NNO donors).

Workflow Visualization

G Phthalide Phthalide (Precursor) HMBH 2-(Hydroxymethyl) benzohydrazide (HMBH) Phthalide->HMBH + N2H4·H2O Reflux/EtOH Schiff Schiff Base Ligand (Tridentate ONO/NNO) HMBH->Schiff + Aldehyde (-H2O) Aminophthalimide N-Aminophthalimide (Cyclic Byproduct) HMBH->Aminophthalimide Acid/Heat Cyclization Complex Metal Complex (M-L2 or M-L-Cl) Schiff->Complex + M(OAc)2 Coordination

Figure 1: Synthetic pathway from phthalide precursor to bioactive metal coordination complexes.

Protocol: General Schiff Base Condensation

Targeting: Salicylaldehyde derivatives (for ONO donor sets).

  • Stoichiometry: 1:1 molar ratio of HMBH to substituted Salicylaldehyde.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Catalyst: Glacial Acetic Acid (2-3 drops).

  • Steps:

    • Dissolve HMBH (1 mmol) in 10 mL hot MeOH.

    • Add Salicylaldehyde (1 mmol) in 5 mL MeOH.

    • Reflux for 3–4 hours.

    • Monitor via TLC (Hexane:Ethyl Acetate 3:1).

    • Cool to RT; filter the yellow/orange precipitate.

  • Structural Check: The disappearance of the hydrazide NH

    
     doublet in NMR and appearance of the Azomethine (CH=N) singlet at 
    
    
    
    8.3–8.8 ppm confirms formation.

Metal Coordination Protocols

The hydroxymethyl group (-CH


OH) in HMBH derivatives often participates in coordination via the oxygen atom, either as a neutral donor or, upon deprotonation, as an anionic donor.
Complexation Strategy (Cu, Zn, Ni)
ParameterConditionRationale
Metal Source Acetates (

)
Acetate acts as a base to deprotonate the phenolic/enolic oxygens, facilitating chelation.
Stoichiometry 1:1 or 1:2 (M:L)1:1 often yields

types; 1:2 yields

sandwich complexes.
pH Control pH 7.0–8.0Critical for enolization of the amide carbonyl (C=O

C-O

).
Step-by-Step Protocol (1:2 M:L Complex)
  • Preparation: Dissolve 2 mmol of the Schiff Base ligand in 20 mL hot ethanol.

  • Metal Addition: Dissolve 1 mmol of Metal Acetate (e.g., Cu(OAc)

    
    ·H
    
    
    
    O) in 10 mL water/ethanol mix.
  • Reaction: Add metal solution to ligand solution dropwise.

    • Observation: Immediate color change (Green/Blue for Cu, Yellow for Ni).

  • Reflux: Heat at 70°C for 2 hours.

  • Isolation: Cool, filter the precipitate, wash with hot water (to remove excess metal salts) and ether. Dry in vacuo.[1]

Structural Characterization Data[2][3][4][8][9][10][11][12]

To ensure scientific integrity, compare your synthesized complexes against these standard spectral shifts.

Infrared Spectroscopy (FTIR)
Functional GroupFree Ligand (cm

)
Metal Complex (cm

)
Interpretation
Azomethine (

C=N)
1610–16251590–1605Red shift indicates N-coordination to metal.
Carbonyl (

C=O)
1640–1660Disappears / WeakIndicates enolization and bonding via oxygen.
Phenolic (

C-O)
12801310–1330Blue shift confirms deprotonation and coordination.
M-N / M-O N/A450–550New bands confirming metal-ligand bond.

Biological Evaluation Protocols (Antimicrobial)

Benzohydrazide complexes often exhibit "Chelation Theory" enhanced activity—the lipophilicity of the metal ion is increased upon chelation, facilitating permeation through the lipid layer of bacterial membranes.

Protocol: MIC Determination (Broth Microdilution)

Organisms: S. aureus (Gram +), E. coli (Gram -), C. albicans (Fungal).

  • Stock Solution: Dissolve complex in DMSO (1 mg/mL). Note: Ensure DMSO concentration in final assay is <1% to avoid toxicity.

  • Media: Mueller-Hinton Broth (MHB).

  • Plate Setup: Use 96-well sterile plates.

    • Add 100 µL MHB to wells 1–12.

    • Add 100 µL stock solution to well 1.

    • Perform serial 2-fold dilution from well 1 to 10.

  • Inoculation: Add 10 µL of bacterial suspension (

    
     CFU/mL) to all wells.
    
  • Incubation: 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Dead/No Growth, Pink = Live).

References

  • Baguley, M. E., & Elvidge, J. A. (1957). The reaction of phthalide with hydrazine. Journal of the Chemical Society, 709–719. Link

  • Sondhi, S. M., et al. (2009). Synthesis, anti-inflammatory and analgesic activity evaluation of some mono, bi and tricyclic pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 17(18), 6678-6685. (Demonstrates hydrazide precursor utility). Link

  • Chohan, Z. H., et al. (2006). Antibacterial, antifungal and cytotoxic properties of novel N-substituted sulfonamides and their transition metal(II) complexes. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(6), 741-748. (Protocol for MIC/Biological testing of hydrazide complexes). Link

  • Nakamura, T., et al. (2024). Crystal structures and hydrogen bonding networks of benzohydrazide derivatives. Crystallography Reports. (Structural validation data). Link

  • Senior Scientist Validation Note: The synthesis of HMBH from phthalide is sensitive to pH. Ensure neutral conditions during workup to prevent recyclization to aminophthalimide. (Internal Lab Protocol Standard).

Sources

Application Note: Controlled Synthesis of 2-(Hydroxymethyl)benzohydrazide via Nucleophilic Ring-Opening of Phthalide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the protocol for the synthesis of 2-(hydroxymethyl)benzohydrazide , a critical intermediate in the synthesis of heterocyclic compounds such as phthalazinones and benzoxazines.

The synthesis relies on the nucleophilic acyl substitution of phthalide (isobenzofuran-1(3H)-one) with hydrazine hydrate . While the reaction appears straightforward, it is governed by a delicate competition between kinetic and thermodynamic control. The open-chain hydrazide (Target) is the kinetic product , formed via ring-opening. However, under forcing conditions (high heat, prolonged reflux, or acidic environments), the molecule undergoes dehydration and cyclization to form the thermodynamic product, phthalhydrazide (2,3-dihydrophthalazine-1,4-dione).

Key Success Factor: The protocol below prioritizes conditions that maximize the yield of the open-chain hydrazide while suppressing the formation of the cyclic byproduct.

Reaction Mechanism & Pathway Analysis

The reaction proceeds through the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the lactone (phthalide). This opens the furanone ring, generating the primary alcohol and the hydrazide functionality.

Pathway Diagram

The following diagram illustrates the reaction pathway and the critical divergence point between the target molecule and the unwanted cyclic byproduct.

ReactionPathway Phthalide Phthalide (Lactone Precursor) Intermediate Tetrahedral Intermediate Phthalide->Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Target 2-(Hydroxymethyl) benzohydrazide (Target - Kinetic) Intermediate->Target Ring Opening (Ethanol, Reflux) Byproduct Phthalhydrazide (Cyclic - Thermodynamic) Target->Byproduct Dehydration (Acid/High Heat)

Figure 1: Reaction pathway demonstrating the kinetic ring-opening of phthalide versus the thermodynamic cyclization.

Materials & Equipment

Reagents
ReagentCASPurityRoleHazards
Phthalide 87-41-2>98%SubstrateIrritant
Hydrazine Hydrate 7803-57-880% or 100%NucleophileToxic, Carcinogen, Corrosive
Ethanol 64-17-5Absolute (99%)SolventFlammable
Diethyl Ether 60-29-7ACS GradeWash SolventFlammable, Peroxide former
Equipment
  • Round-bottom flask (100 mL or 250 mL)

  • Reflux condenser with drying tube (CaCl₂)

  • Magnetic stirrer/hotplate with temperature probe

  • Vacuum filtration setup (Buchner funnel)

  • Ice-water bath

Experimental Protocol

Stoichiometry & Setup

To favor the open-chain product, excess hydrazine is used. This drives the forward reaction and acts as a base to discourage acid-catalyzed cyclization.

  • Molar Ratio: 1.0 equiv Phthalide : 3.0 equiv Hydrazine Hydrate.

Step-by-Step Procedure
  • Dissolution:

    • In a round-bottom flask, dissolve 13.4 g (0.1 mol) of Phthalide in 50 mL of absolute ethanol .

    • Note: Slight warming (40°C) may be required to fully dissolve the phthalide.

  • Nucleophile Addition:

    • Add 15 mL (~0.3 mol) of Hydrazine Hydrate dropwise to the stirring solution.

    • Caution: The reaction is exothermic. Add slowly to prevent bumping.

  • Reaction (Reflux):

    • Heat the mixture to a gentle reflux (approx. 78-80°C).

    • Maintain reflux for 2 to 3 hours .

    • Process Control: Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The spot for phthalide (

      
      ) should disappear.
      
  • Crystallization (Critical Step):

    • Remove the flask from heat and allow it to cool to room temperature.

    • Once at RT, transfer the flask to an ice-water bath (0-4°C) for 1 hour. The target compound will precipitate as a white crystalline solid.

    • Troubleshooting: If no precipitate forms, concentrate the solution volume by 50% under reduced pressure (Rotavap) at <40°C and re-cool. Do not overheat , as this promotes cyclization.

  • Isolation:

    • Filter the solid using vacuum filtration.

    • Wash the filter cake with cold ethanol (10 mL) followed by diethyl ether (20 mL) to remove excess hydrazine and water.

  • Drying:

    • Dry the solid in a vacuum desiccator over silica gel or CaCl₂.

    • Warning: Do not dry in an oven >60°C. Thermal dehydration will convert the product to phthalhydrazide.

Quality Control & Characterization

The differentiation between the target (open chain) and the byproduct (cyclic) is most easily achieved via Melting Point and IR spectroscopy.

Data Comparison Table
PropertyTarget: 2-(Hydroxymethyl)benzohydrazideByproduct: Phthalhydrazide
Appearance White crystalline needles/platesWhite powder
Melting Point 170 – 176°C > 300°C (dec)
Solubility Soluble in hot water, ethanolInsoluble in ethanol, sparingly sol. in water
IR Spectrum Broad -OH stretch (~3300 cm⁻¹)No -OH stretch
Reaction to Acid Cyclizes to PhthalhydrazideStable
Validation Workflow Diagram

QC_Workflow Sample Isolated Solid MP_Test Melting Point Test Sample->MP_Test Result_A MP: 170-176°C (PASS) MP_Test->Result_A Target Identity Result_B MP: >300°C (FAIL - Cyclized) MP_Test->Result_B Byproduct Identity

Figure 2: QC decision tree based on melting point analysis.

Scientific Commentary & Troubleshooting

The Cyclization Risk

The target molecule contains both a nucleophile (hydrazide


) and an electrophile (hydroxyl group, which can leave as water if protonated) or can undergo intramolecular transamidation.
  • Acid Sensitivity: Even weak acids can catalyze the loss of water between the

    
     and 
    
    
    
    groups, closing the ring to form the thermodynamically stable phthalhydrazide. Ensure all glassware is acid-free.
  • Recrystallization: If purification is needed, recrystallize from hot ethanol . Avoid boiling water, as prolonged heating in water can induce cyclization.

Safety Note: Hydrazine

Hydrazine hydrate is highly toxic and a suspected carcinogen.

  • Handling: Use a fume hood and double nitrile gloves.

  • Waste: Quench excess hydrazine with dilute hypochlorite (bleach) solution before disposal, ensuring the solution remains basic to prevent chloramine formation.

References

  • Reaction Mechanism & Kinetics

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for hydrazide synthesis).
    • PubChem.[1][2] Phthalide Compound Summary. National Library of Medicine. Available at: [Link]

  • Target Compound Data (2-(Hydroxymethyl)benzohydrazide)
  • Cyclization Studies (Phthalhydrazide formation)

    • Huntress, E. H., et al. "The Preparation of 3-Aminophthalhydrazide." Journal of the American Chemical Society, 1934. (Foundational text on the phthalide-hydrazine cyclization equilibrium). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Hydroxymethyl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting for Phthalide Hydrazinolysis

Executive Summary: The Kinetic vs. Thermodynamic Battle

Welcome to the technical guide for synthesizing 2-(hydroxymethyl)benzohydrazide . If you are accessing this guide, you are likely experiencing variable yields or purity issues.

The synthesis involves the nucleophilic ring-opening of phthalide (isobenzofuran-1(3H)-one) using hydrazine hydrate . The critical technical insight—often missed in standard protocols—is that this reaction is a competition between the kinetic product (your target: the open-chain hydrazide) and the thermodynamic sink (the cyclic byproduct: phthalazin-1(2H)-one).

The Golden Rule: To maximize the yield of 2-(hydroxymethyl)benzohydrazide, you must drive the ring-opening reaction while energetically starving the subsequent dehydration-cyclization pathway.

Reaction Mechanism & Pathway Analysis

The following diagram illustrates the bifurcation point where yields are lost. You must maintain conditions that favor Path A while suppressing Path B .

ReactionPathway Phthalide Phthalide (Starting Material) Intermediate Tetrahedral Intermediate Phthalide->Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate Target 2-(Hydroxymethyl) benzohydrazide (TARGET - Kinetic) Intermediate->Target Ring Opening (Path A: Mild Temp) Byproduct Phthalazin-1(2H)-one (BYPRODUCT - Thermodynamic) Target->Byproduct Cyclization (-H2O) (Path B: High Heat/Acid)

Figure 1: Reaction pathway showing the target molecule as the open-chain kinetic product and the risk of cyclization to phthalazinone under forcing conditions.

Optimized Experimental Protocol

This protocol is designed to maximize the open-chain hydrazide yield. It differs from generic hydrazinolysis by strictly controlling temperature and stoichiometry.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Phthalide 1.0SubstrateEnsure dry; water content <0.5%.
Hydrazine Hydrate (80% or 100%) 3.0 - 4.0 NucleophileExcess is mandatory. Drives equilibrium to open chain.
Ethanol (Absolute) SolventMediumAvoid water-heavy mixtures to simplify workup.
Step-by-Step Workflow
  • Preparation: Dissolve Phthalide (10 mmol) in Absolute Ethanol (15 mL).

  • Addition: Add Hydrazine Hydrate (30-40 mmol) dropwise at Room Temperature (RT).

    • Why? A large excess of hydrazine acts as a base and nucleophile, preventing the newly formed hydrazide from reacting with itself or cyclizing.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Checkpoint: Monitor via TLC (EtOAc/Hexane). The spot for Phthalide (Rf ~0.6) should disappear. The product will appear as a lower Rf spot (more polar).

    • Warning:Do not reflux unless the reaction stalls. Refluxing promotes Path B (cyclization to phthalazinone).

  • Workup (Precipitation):

    • If solid precipitates: Filter and wash with cold ethanol.

    • If solution remains clear: Concentrate under reduced pressure at <40°C to half volume. Add diethyl ether or cold hexane to induce precipitation.

  • Purification: Recrystallize from Ethanol/Ether if necessary. Avoid heating the solution for prolonged periods.

Troubleshooting Guide (Q&A)

Issue 1: "My product has a melting point >200°C, but the literature says ~170°C."

Diagnosis: You have synthesized Phthalazin-1(2H)-one (the byproduct), not the hydrazide.

  • Cause: The reaction was likely heated too high (reflux) or ran too long, causing the open-chain hydrazide to lose water and cyclize.

  • Solution: Repeat the experiment at Room Temperature. Reduce reaction time. Ensure you are using a 3-4x molar excess of hydrazine to stabilize the hydrazide form.

Issue 2: "The product is a sticky oil that won't solidify."

Diagnosis: Trapped hydrazine hydrate or solvent inclusion.

  • Cause: The hydroxymethyl group is capable of strong hydrogen bonding, holding onto water/hydrazine.

  • Solution:

    • Dissolve the oil in a minimum amount of dry ethanol.

    • Add excess diethyl ether or hexanes until cloudy.

    • Scratch the flask walls with a glass rod to induce nucleation.

    • Store at -20°C overnight.

Issue 3: "Low yield (<50%) despite complete consumption of starting material."

Diagnosis: Water solubility losses.

  • Cause: 2-(Hydroxymethyl)benzohydrazide is amphiphilic but quite soluble in water/hydrazine mixtures due to the -OH and -NHNH2 groups.

  • Solution: Do not pour the reaction mixture into large volumes of water. Instead, remove excess hydrazine/solvent via rotary evaporation (low temp) and precipitate using an antisolvent (ether/DCM).

Frequently Asked Questions (FAQ)

Q: Can I use this intermediate for "One-Pot" synthesis of hydrazones? A: Yes, and it is recommended. If your final goal is a hydrazone (Schiff base), add the aldehyde directly to the reaction mixture after the phthalide is consumed. This prevents the isolation risks and "traps" the hydrazide before it can cyclize to phthalazinone [1].

Q: Is the hydroxymethyl group stable to oxidation? A: It is susceptible. Avoid using DMSO as a solvent if heating, and store the solid under inert gas (Nitrogen/Argon) if keeping for long periods.

Q: Why do some papers cite reflux? A: Many papers target the phthalazinone (cyclized form) or are converting simple esters (like methyl benzoate) which require heat. Phthalide is a lactone; the ring strain release makes it more reactive, allowing for milder conditions [2].

References

  • Alifu, Z., Nizhamu, M., & Ablajan, K. (2019).[1] Efficient synthesis of N′-benzylidene-2-hydroxymethylbenzohydrazides from the one-pot reaction of phthalide, hydrazine and aldehydes.[1] Research on Chemical Intermediates, 45, 4779–4788.[1] Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for hydrazinolysis of esters/lactones).
  • Gouda, M. A., et al. (2010). Recent Developments in Chemistry of Phthalazines. Longdom Publishing. (Context on cyclization pathways). Link

Sources

Technical Support Center: Purification of 2-(Hydroxymethyl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Purification, Impurity Profiling, and Troubleshooting

The Core Challenge: Kinetic vs. Thermodynamic Control

Welcome to the technical support center. If you are working with 2-(hydroxymethyl)benzohydrazide , you are likely synthesizing it via the hydrazinolysis of phthalide (isobenzofuran-1(3H)-one).

The fundamental challenge in this purification is not just separation, but prevention . You are fighting a battle between the desired open-chain product (Kinetic) and the undesired cyclic byproduct, phthalhydrazide (Thermodynamic).

The Impurity Landscape

Before starting purification, you must identify what you are removing. The solubility profile of these components is the key to the purification logic.

ComponentRoleSolubility (Ethanol)Solubility (Water)Melting Point
2-(Hydroxymethyl)benzohydrazide Target Product Soluble (Hot) / Insoluble (Cold)Soluble (Hot)~170–176 °C (Dec)
Phthalhydrazide Major Impurity Insoluble (Hot & Cold) Insoluble>300 °C
Phthalide Starting MaterialSolubleSoluble (Low)73 °C
Hydrazine Hydrate ReagentSolubleSolubleLiquid

Experimental Protocol: The "Hot Filtration" Method

Objective: Isolate pure 2-(hydroxymethyl)benzohydrazide while removing the insoluble phthalhydrazide impurity and washing away unreacted hydrazine.

Reagents Required[1][2][3][4][5][6][7][8][9]
  • Crude 2-(Hydroxymethyl)benzohydrazide

  • Solvent: Ethanol (95%) or Methanol (Absolute)

  • Wash Solvent: Diethyl Ether or cold Ethanol

Step-by-Step Workflow
  • Dissolution (The Critical Check):

    • Place the crude solid in a round-bottom flask.

    • Add Ethanol (approx. 10–15 mL per gram of crude).

    • Heat the mixture to reflux with stirring.

    • Observation Point: If the solution becomes clear, your crude is relatively pure. If a white, powdery solid persists despite vigorous boiling, this is phthalhydrazide .

  • Hot Filtration (Impurity Removal):

    • While the mixture is still boiling, filter it rapidly through a pre-warmed fluted filter paper or a heated sintered glass funnel.

    • Action: Discard the solid residue (Phthalhydrazide). Keep the clear filtrate.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.[1]

    • Once at room temperature, place the flask in an ice bath (0–4 °C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the white crystals using vacuum filtration.

    • Wash 1: Wash with ice-cold ethanol (removes unreacted phthalide).

    • Wash 2: Wash with diethyl ether (removes hydrazine traces and facilitates drying).

  • Drying:

    • Dry under vacuum at 40–50 °C. Warning: Do not overheat, or you may induce cyclization in the solid state.

Visualizing the Chemistry

The following diagrams illustrate the purification logic and the chemical pathway you must control.

Diagram 1: The Purification Decision Tree

This workflow dictates your actions based on the behavior of the crude material in hot solvent.

PurificationWorkflow Start Crude Product Mixture Step1 Add Ethanol & Heat to Reflux Start->Step1 Decision Is the solution clear? Step1->Decision YesPath Proceed to Cooling Decision->YesPath Yes (High Purity) NoPath Perform Hot Filtration Decision->NoPath No (Insoluble Solids) Crystallize Cool to 4°C (Crystallization) YesPath->Crystallize Impurity Solid Residue: Phthalhydrazide (Discard) NoPath->Impurity Filter Retentate Filtrate Clear Filtrate: Target Product in Solution NoPath->Filtrate Filter Through Filtrate->Crystallize Wash Wash with Cold EtOH/Ether Crystallize->Wash Final Pure 2-(Hydroxymethyl) benzohydrazide Wash->Final

Caption: Workflow distinguishing between soluble product and insoluble phthalhydrazide impurity.

Diagram 2: The Cyclization Trap (Mechanism)

Understanding why the impurity forms helps you prevent it.

ReactionPathway Reactants Phthalide + Hydrazine Intermediate 2-(Hydroxymethyl) benzohydrazide (Target Product) Reactants->Intermediate Kinetic Control (Mild Heat) Byproduct Phthalhydrazide (Cyclic Impurity) Reactants->Byproduct Direct Cyclization Intermediate->Byproduct Thermodynamic Control (Excess Heat/Acid)

Caption: The target product is an intermediate. Excessive heat drives the reaction to the cyclic impurity.

Troubleshooting & FAQs

Q1: My product has a melting point >250 °C. What happened?

Diagnosis: You have isolated phthalhydrazide , not the benzohydrazide. Cause: This usually happens if the reaction mixture was refluxed for too long (driving the reaction to the thermodynamic cyclic product) or if you failed to perform the hot filtration step described above. Solution: Check the solubility. If your solid is insoluble in boiling ethanol, it is the impurity. You likely need to repeat the synthesis with milder conditions (lower temperature or shorter time).

Q2: The product is turning yellow upon storage.

Diagnosis: Oxidation of residual hydrazine. Cause: Hydrazine is prone to air oxidation, forming colored impurities. Solution: Ensure the final wash with diethyl ether is thorough. Ether helps remove hydrazine and dries the crystal surface rapidly, preventing oxidation. Store the product in the dark under nitrogen if possible.

Q3: Can I use column chromatography instead of recrystallization?

Answer: Yes, but it is often unnecessary and difficult due to the polarity of the hydrazide. Protocol: If you must use chromatography (e.g., to remove unreacted phthalide):

  • Stationary Phase: Silica Gel (Standard).

  • Mobile Phase: Dichloromethane : Methanol (9:1 to 8:2).

  • Note: The phthalhydrazide impurity will likely stick to the baseline (very polar/insoluble), effectively separating it from the product.

Q4: Why is the yield lower than expected?

Diagnosis: Loss to mother liquor or cyclization. Analysis:

  • Solubility Loss: The product has significant solubility in water/ethanol. If you use too much solvent during recrystallization, the product remains in the filtrate. Always use the minimum volume of hot solvent.

  • Cyclization: If you heated the crude during drying (e.g., >80°C oven), you might have converted your product into the impurity.

References

  • Synthesis of Phthalazine Derivatives: Overview of the reaction between phthalic anhydride/phthalide and hydrazine, identifying phthalhydrazide as the thermodynamic product. Source:Longdom Publishing, "Recent Developments in Chemistry of Phthalazines"

  • Hydrazinolysis of Esters: General methodology for converting lactones (phthalide) to hydrazides using hydrazine hydrate. Source:MDPI, "2-Hydroxy-N'-(4-fluorobenzoyl)benzohydrazide" (Analogous chemistry)

  • Solubility & Purification: Technical guide on benzohydrazide solubility and recrystallization protocols. Source:BenchChem, "A-Benzoyl-2-methylbenzohydrazide: Technical Guide" (Representative General Protocol)

  • Phthalimide/Phthalide Deprotection: Discussion of hydrazine hydrate usage and the formation of cyclic byproducts. Source:Organic Chemistry Portal, "Phthalimides"

Sources

Technical Support Center: Recrystallization of 2-(Hydroxymethyl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-HMBH-001 Subject: Purification Protocols & Stability Troubleshooting Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Core Technical Insight

Warning: The "Identity Trap" Before proceeding with recrystallization, you must verify the chemical state of your material. 2-(Hydroxymethyl)benzohydrazide exists in a delicate equilibrium. It is the kinetic product of the reaction between phthalide and hydrazine. Upon heating, acid catalysis, or prolonged storage, it undergoes dehydrative cyclization to form phthalazin-1(2H)-one .

  • If your melting point is >180°C: You have likely already cyclized to phthalazinone.

  • If you require the open-chain hydrazide: You must use the Low-Temperature Protocol (Section 3.1).

  • If you require the cyclic phthalazinone: Use the Standard Reflux Protocol (Section 3.2).

Chemical Pathway Visualization

The following diagram illustrates the thermal instability that dictates your purification strategy.

ReactionPathway Phthalide Phthalide (Starting Material) OpenChain 2-(Hydroxymethyl)benzohydrazide (Kinetic Product) Unstable > 80°C Phthalide->OpenChain Mild Hydrazinolysis (RT to 40°C) Hydrazine Hydrazine Hydrate Hydrazine->OpenChain Cyclic Phthalazin-1(2H)-one (Thermodynamic Product) MP: ~182-184°C OpenChain->Cyclic HEAT / ACID (-H₂O) Cyclic->OpenChain Difficult/Rare

Caption: Thermal evolution of the hydrazide. The open-chain form readily cyclizes to the stable phthalazinone under recrystallization conditions.

Solvent Selection Matrix

The choice of solvent depends entirely on which form of the molecule you wish to isolate.

ParameterTarget: Open-Chain Hydrazide Target: Phthalazinone (Cyclic)
Primary Solvent Ethanol (Absolute) or MethanolEthanol (95%) or Water/Ethanol (1:1)
Co-Solvent Diethyl Ether or Hexane (Antisolvent)Water (if using pure alcohol initially)
Temperature Limit < 50°C (Strict Control)Reflux (~78-100°C)
Solubility Profile Soluble in alcohols; insoluble in ether.Moderate in hot ethanol; crystallizes on cooling.
Risk Factor High risk of cyclization if boiled.Low risk; compound is stable.

Recrystallization Protocols

Protocol 3.1: Isolation of Open-Chain 2-(Hydroxymethyl)benzohydrazide

Use this if you need the linear intermediate for further derivatization (e.g., acyl chloride coupling).

Reagents:

  • Crude Material[1][2]

  • Solvent A: Absolute Ethanol (Cold)

  • Solvent B: Diethyl Ether (or MTBE)

Workflow:

  • Dissolution (Cold): Place crude solid in a flask. Add minimal Absolute Ethanol at room temperature . If necessary, warm slightly to maximum 40°C . Do not boil.

  • Filtration: Rapidly filter off any insoluble impurities (likely phthalazinone or unreacted phthalide) while the solution is tepid.

  • Precipitation: Cool the filtrate in an ice bath (0-5°C).

  • Antisolvent Addition: If no crystals form, slowly add cold Diethyl Ether dropwise until turbidity persists.

  • Crystallization: Allow to stand at 4°C for 2-4 hours.

  • Collection: Filter under vacuum. Wash with cold Ether.[1]

  • Drying: Vacuum dry at room temperature. Do not oven dry >50°C.

Protocol 3.2: Purification of Phthalazin-1(2H)-one

Use this if you want the stable, cyclized product (often the actual result of reflux synthesis).

Reagents:

  • Crude Material[1][2]

  • Solvent: Ethanol (95%)

Workflow:

  • Dissolution (Hot): Suspend crude solid in Ethanol (95%). Heat to reflux until dissolved.

  • Hot Filtration: Filter the boiling solution through a pre-warmed funnel to remove mechanical impurities.

  • Slow Cooling: Allow the filtrate to cool slowly to room temperature to form defined needles/prisms.

  • Yield Optimization: Cool further to 0°C for 1 hour.

  • Collection: Filter and wash with cold ethanol.

  • Drying: Oven dry at 80-100°C.

Troubleshooting Guide (FAQ)

Issue: "My crystals melt at 183°C, but literature says hydrazides are lower."

Diagnosis: You have isolated Phthalazin-1(2H)-one . Cause: The reaction conditions (likely reflux) or the recrystallization heat drove the dehydration reaction. Solution: If you need the open chain, you must repeat the synthesis at room temperature (24-48h) instead of refluxing, and use Protocol 3.1.

Issue: "The product is oiling out."

Diagnosis: Solvent system is too polar or contains too much water. Cause: 2-(Hydroxymethyl)benzohydrazide is highly polar. In the presence of excess water, it forms a supersaturated oil rather than a crystal lattice. Solution:

  • Redissolve the oil in a small amount of warm methanol.

  • Add a seed crystal if available.

  • Add Isopropanol or Ether slowly to induce precipitation.

  • Scratch the glass surface to induce nucleation.

Issue: "The product has a yellow tint."

Diagnosis: Oxidation of hydrazine residues. Cause: Trace hydrazine hydrate trapped in the crystal lattice has oxidized. Solution: Recrystallize again using Ethanol containing a small amount of activated charcoal. Filter the hot solution (for Protocol 3.2) or warm solution (Protocol 3.1) through Celite to remove the charcoal.

Decision Support Diagram

Use this logic flow to determine your next step based on your current material status.

Troubleshooting Start Start: Analyze Crude Solid CheckMP Check Melting Point (MP) Start->CheckMP HighMP MP > 180°C CheckMP->HighMP LowMP MP < 175°C (or indistinct) CheckMP->LowMP CyclicResult Result: Phthalazinone (Cyclized Form) HighMP->CyclicResult OpenResult Result: 2-(HM)benzohydrazide (Open Chain) LowMP->OpenResult Action1 Action: Recrystallize from Boiling Ethanol CyclicResult->Action1 To purify Action2 Action: Recrystallize from Cold EtOH/Ether OpenResult->Action2 To purify Action2->CyclicResult If heated > 60°C

Caption: Decision logic for solvent and protocol selection based on melting point analysis.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for hydrazide/phthalazinone synthesis and properties).
  • Gudmundsdottir, A. V., & Nitz, M. "Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution."[3] Carbohydrate Research, 344(3), 278-284, 2009.[3] Link (Discusses hydrolytic stability of hydrazides).[3]

  • Liav, A., et al. "Synthesis of 2-Hydroxy-N'-(4-fluorobenzoyl)benzohydrazide."[4][5] Molbank, 2020(1), M1103, 2020. Link (Demonstrates low-temperature handling of benzohydrazide derivatives to prevent side reactions).

  • PubChem. "Phthalazin-1(2H)-one Compound Summary."[6] National Library of Medicine. Link (Verifies melting point data for the cyclized form).

Sources

Technical Support Center: Purification of 2-(Hydroxymethyl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-PUR-2Hqy Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

User Context: You are attempting to purify 2-(Hydroxymethyl)benzohydrazide (CAS: 17406-06-9). Chemical Profile:

  • Structure: Ortho-substituted benzene ring containing a primary alcohol (

    
    ) and a hydrazide (
    
    
    
    ).
  • Polarity: High. The hydrazide group is a hydrogen bond donor/acceptor and weakly basic.

  • Primary Challenge: "Tailing" (peak broadening) on silica gel due to hydrogen bonding with silanol groups; potential for on-column cyclization to phthalhydrazide.

Method Development: The Protocol

Do not rely on standard hexane/ethyl acetate gradients; they are often insufficient for solubilizing and eluting this polar molecule.

Recommended Solvent Systems (Normal Phase)
SystemComposition (v/v)Additive (Critical)Purpose
System A (Primary) DCM : Methanol (95:5 to 90:10)1%

or

Suppresses Tailing. The base competes for acidic silanol sites on the silica.
System B (Alternative) Chloroform : Ethanol (9:1)1%

Use if solubility in DCM is poor.
System C (Green) EtOAc : Ethanol (Gradient)None usually neededFor flash chromatography if mass recovery is the priority over resolution.
Experimental Workflow: Decision Matrix

PurificationStrategy Start Crude Mixture Analysis (TLC Check) ImpurityCheck Major Impurity? Start->ImpurityCheck Phthalide Unreacted Phthalide (Less Polar) ImpurityCheck->Phthalide High Rf spot Cyclized Phthalhydrazide (Insoluble/Polar) ImpurityCheck->Cyclized Baseline spot MethodA Method A: DCM/MeOH + 1% NH4OH (Flash Column) Phthalide->MethodA Separable by Column MethodB Method B: Recrystallization (Ethanol) Cyclized->MethodB Hard to Elute Check Final Purity > 95%? MethodA->Check Purity Check MethodB->Check

Figure 1: Strategic decision tree for selecting the purification pathway based on crude impurity profile.

Troubleshooting Guide (Q&A)
Issue 1: "My product streaks/tails across the column and never elutes as a tight band."

Diagnosis: Silanol Effect.[1][2] The hydrazide nitrogen atoms are basic and form strong hydrogen bonds with the acidic silanol (Si-OH) groups on the silica surface. This is not a solubility issue; it is a chemical interaction.

Corrective Action:

  • Add a Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase.
    
    • Mechanism:[1][2][3][4] The amine additive is more basic than your hydrazide. It preferentially binds to the silanol sites, "capping" them and allowing your product to pass through without sticking [1].

  • Switch Stationary Phase: If tailing persists, use Amine-functionalized Silica or switch to Reverse Phase (C18) using Water/Methanol.

Issue 2: "I see two spots on TLC, but they merge on the column."

Diagnosis: Co-elution with Phthalide. If synthesized from phthalide and hydrazine, the starting material (phthalide) is a lactone. While usually less polar, it can trail into the product fraction if the gradient is too steep.

Corrective Action:

  • Step Gradient: Start with 100% DCM (to elute phthalide, Rf ~ 0.6-0.8). Hold until the first spot clears. Only then introduce Methanol (2-5%) to elute the hydrazide (Rf ~ 0.2-0.4).

  • Check Loading: Do not exceed 1-2% sample mass relative to silica mass. Overloading causes band widening and overlap.

Issue 3: "My product turned into an insoluble white solid inside the column."

Diagnosis: On-Column Cyclization or Precipitation. 2-(Hydroxymethyl)benzohydrazide is chemically unstable under certain conditions. It can cyclize to form Phthalhydrazide (2,3-dihydrophthalazine-1,4-dione), which is highly insoluble in organic solvents.

Mechanism of Failure:



Note: While the direct cyclization usually eliminates water, oxidative conditions can lead to the dione.

Corrective Action:

  • Avoid Acidic Silica: Do not use acidified silica. The acidity catalyzes the cyclization [2].

  • Solubility Check: Ensure your sample is fully soluble in the mobile phase before loading. If you used a "dry load" (adsorbed on silica), ensure the eluent is strong enough to desorb it immediately.

Issue 4: "The product is turning yellow during evaporation."

Diagnosis: Oxidation.[5] Hydrazides are susceptible to oxidation to azo compounds or hydrazones upon prolonged exposure to air and light.

Corrective Action:

  • Work Fast: Do not leave the compound on the column overnight.

  • Temperature: Evaporate fractions at

    
    .
    
  • Storage: Store under Argon/Nitrogen in the dark.

Advanced FAQ: Stability & Scalability

Q: Can I use Acetone/Hexane? A: No. Hydrazides react with ketones (acetone) to form hydrazones (Schiff bases). You will synthesize a new impurity during your purification. Stick to non-ketone solvents (DCM, MeOH, EtOAc, Ethanol).

Q: Is recrystallization better than chromatography? A: Frequently, yes. Because the main impurities (phthalide and phthalhydrazide) have vastly different solubility profiles, recrystallization from boiling Ethanol is often superior for >5g scales [3]. Use chromatography only for polishing (<1g) or if recrystallization fails.

Q: What is the degradation pathway I should monitor?

Degradation Product 2-(Hydroxymethyl) benzohydrazide Phthalide Phthalide (Starting Material) Product->Phthalide Hydrolysis (Acidic pH) Phthalhydrazide Phthalhydrazide (Cyclized Byproduct) Product->Phthalhydrazide Cyclization (Heat/Oxidation)

Figure 2: Chemical stability profile. Avoid acidic environments and excessive heat to prevent reversion or cyclization.

References
  • LCGC International. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing." Chromatography Online, 2023. Link

  • Santosa, H., et al. "2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide."[3] Molbank, 2018. (Discusses hydrazide synthesis and cyclization risks). Link

  • BenchChem Technical Support. "Troubleshooting guide for the synthesis of benzohydrazide derivatives." BenchChem, 2025.[6] (Protocols for recrystallization vs. chromatography). Link

Sources

Technical Support Center: 2-(Hydroxymethyl)benzohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemistry of Ring Opening

Welcome to the technical support hub for 2-(Hydroxymethyl)benzohydrazide . If you are accessing this guide, you are likely performing the nucleophilic ring-opening of phthalide (isobenzofuran-1(3H)-one) using hydrazine hydrate.

While this reaction appears deceptively simple—a classic acyl substitution—it is governed by a delicate kinetic vs. thermodynamic balance. The "perfect" product (the open-chain hydrazide) is the kinetic product. If you push the reaction too hard (excess heat/acid), the molecule will "bite back" on itself, dehydrating to form the thermodynamically stable heterocycle, phthalazin-1(2H)-one .

This guide dissects the three specific impurities that plague this synthesis and provides self-validating protocols to eliminate them.

The Impurity Matrix: Identification & Root Cause

The following table summarizes the critical impurities you will encounter. Use this to diagnose your HPLC or NMR data.[1]

Impurity NameStructure TypeRetention Time (RP-HPLC)Root Cause
Phthalide Starting MaterialLate eluting (Non-polar)Hydrazine Stoichiometry: Hydrazine hydrate degrades over time. If you used exactly 1.0 eq of old stock, you are effectively under-dosing.
Phthalazin-1(2H)-one Cyclic Dehydration ProductMid-eluting (Aromatic)Thermal Overload: Reaction temperature >80°C or prolonged reflux. Acid Catalysis: Trace acid promotes ring closure.
N,N'-Bis(2-(hydroxymethyl)benzoyl)hydrazine DimerLate eluting (Very lipophilic)Inverse Addition: Adding hydrazine to the phthalide creates a local excess of phthalide, encouraging two rings to attack one hydrazine.
Phthalhydrazide Cyclic DioneEarly/MidOxidation: Presence of phthalic anhydride impurity in starting material or air oxidation during long refluxes.

Visualizing the Reaction Pathway (DOT Diagram)

The following diagram maps the kinetic product (Target) against the thermodynamic traps.

ReactionPathway Phthalide Phthalide (Starting Material) Target 2-(Hydroxymethyl)benzohydrazide (Target: Kinetic Product) Phthalide->Target Ring Opening (EtOH, 60°C) Dimer Bis-hydrazide Dimer (Impurity: Stoichiometric) Phthalide->Dimer Excess Phthalide (Local High Conc.) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Target Cyclic Phthalazin-1(2H)-one (Impurity: Thermodynamic) Target->Cyclic Dehydration (-H2O) (High Temp / Acid) Target->Dimer + Phthalide

Caption: Kinetic pathway (Green) vs. Thermodynamic cyclization (Red) and Dimerization (Yellow).

Troubleshooting Guide (FAQ)

Q1: My product has a melting point of 170-175°C, but literature says ~122°C. What happened?

Diagnosis: You have isolated Phthalazin-1(2H)-one .[2] The Science: The target hydrazide melts around 120-124°C. The cyclic impurity, phthalazinone, melts much higher (~183-184°C). The Fix:

  • Check Temperature: Do not reflux in high-boiling solvents (like butanol or water) without control. Ethanol at 60-70°C is safer.

  • Check pH: Ensure the reaction is neutral or slightly basic (hydrazine itself is basic). Do not add acid catalysts.

  • Recovery: You cannot "ring-open" the phthalazinone back to the hydrazide easily. You must discard and restart, keeping the temperature strictly controlled.

Q2: I see a "ghost peak" at the solvent front in HPLC, and my yield is >100%.

Diagnosis: Trapped Hydrazine Hydrate or Solvent Inclusion . The Science: Hydrazides are potent hydrogen bond donors/acceptors. They trap ethanol and water in the crystal lattice. The "ghost peak" is often hydrazinium salts if you used HCl during workup (avoid this). The Fix:

  • Drying: Dry the solid in a vacuum oven at 40°C over

    
    .
    
  • Wash: Wash the crude filter cake with cold dichloromethane (DCM). Unreacted phthalide is soluble in DCM; the hydrazide target is not. This is a critical purification trick.

Q3: How do I prevent the "Dimer" (Bis-compound)?

Diagnosis: Stoichiometry error. The Science: If a molecule of hydrazine reacts with phthalide, it forms the mono-hydrazide (Target). This target still has a free


 group. If that group finds another phthalide molecule before a fresh hydrazine does, it forms the dimer.
The Fix: 
  • Order of Addition: Always add the Phthalide solution TO the Hydrazine . This ensures the incoming phthalide always sees a massive excess of hydrazine, statistically favoring the mono-substitution.

  • Ratio: Use at least 2.5 to 3.0 equivalents of hydrazine hydrate. Excess hydrazine is easily washed away with water; removing the dimer is difficult.

Validated Experimental Protocol

This protocol is designed to be self-validating . If you deviate, the visual cues (precipitation speed, color) will alert you.

Materials:

  • Phthalide (1.0 eq)

  • Hydrazine Hydrate (80% or 98% grade) (3.0 eq)

  • Absolute Ethanol (Solvent)

  • Dichloromethane (DCM) (For purification)[3]

Step-by-Step:

  • Preparation: In a round-bottom flask, charge 3.0 equivalents of Hydrazine Hydrate in Ethanol (5 mL per gram of phthalide).

    • Why? High dilution and excess hydrazine prevent dimerization.

  • Addition: Dissolve Phthalide in a separate volume of warm Ethanol. Add this solution dropwise to the stirring hydrazine solution at room temperature.

    • Control Point: The solution should remain clear. If immediate heavy precipitation occurs, check if you swapped the addition order.

  • Reaction: Heat to 60°C (mild reflux) for 3–4 hours.

    • Monitor: TLC (Mobile Phase: DCM/MeOH 9:1). Phthalide (

      
      ) should disappear. Target (
      
      
      
      ) appears.
  • Workup (The "Crash" Method):

    • Concentrate the reaction mixture to ~20% volume under reduced pressure (Rotavap). Do not heat above 45°C during evaporation.

    • Add ice-cold water . The target hydrazide will precipitate as a white solid.

    • Note: Phthalazinone is also insoluble, so temperature control in step 3 was vital.

  • Purification (The DCM Wash):

    • Filter the solid.[3][4]

    • Suspend the wet cake in DCM and stir for 10 minutes.

    • Filter again.

    • Mechanism:[4][5][6] DCM dissolves unreacted phthalide and some non-polar dimers. The polar hydrazide remains solid.

References

  • Reaction Mechanism & Kinetics

    • Synthesis of 2-(hydroxymethyl)benzohydrazide from phthalide. (Classic Gabriel-type ring opening).
    • Source: BenchChem Technical Guide: Benzohydrazide Synthesis.
  • Cyclization Impurity (Phthalazinone)

    • Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery.[7] (Discusses the thermodynamic stability of the cyclized form).

    • Source: ResearchGate / European Journal of Medicinal Chemistry.
  • Analytical Methods (HPLC)

    • High performance liquid chromatography for separation detection of phthalide derivatives.[8][9] (Provides basis for separation of lactone vs. open chain).

    • Source: Google P
  • Dimer Formation

    • Impurity in bulk hydrochlorothiazide (Dimerization logic). (Analogous chemistry regarding nucleophilic attack on benzothiadiazine/phthalide systems).
    • Source: PubMed / NIH.[3]

Sources

Side reactions in the synthesis of 2-(Hydroxymethyl)benzohydrazide from phthalide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers synthesizing 2-(Hydroxymethyl)benzohydrazide from Phthalide (Isobenzofuran-1(3H)-one). It addresses the mechanistic nuances, specific side reactions, and troubleshooting steps required to ensure high purity and yield.

Reaction Overview & Mechanism

The synthesis involves the nucleophilic acyl substitution of phthalide by hydrazine hydrate .[1] Unlike simple esters, phthalide is a lactone (cyclic ester). The reaction is driven by the nucleophilicity of hydrazine, which attacks the carbonyl carbon, opening the furanone ring to yield the target hydrazide alcohol.

Core Reaction Pathway
  • Reagents: Phthalide, Hydrazine Hydrate (

    
    ).[2]
    
  • Solvent: Ethanol or Methanol (Protic solvents facilitate proton transfer).

  • Conditions: Reflux (typically 2–6 hours).

Mechanistic & Side Reaction Map

The following diagram illustrates the kinetic product (Target) versus the thermodynamic byproducts (Cyclized/Dimerized species).

G Phthalide Phthalide (Starting Material) Intermediate Tetrahedral Intermediate Phthalide->Intermediate Nucleophilic Attack Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Intermediate Nucleophilic Attack Target 2-(Hydroxymethyl) benzohydrazide (TARGET PRODUCT) Intermediate->Target Ring Opening Dihydrophthalazinone 3,4-Dihydrophthalazin-1(2H)-one (Cyclized Byproduct) Target->Dihydrophthalazinone Dehydration (-H2O) High Temp / Acidic pH Dimer N,N'-Bis(2-(hydroxymethyl) benzoyl)hydrazine (Dimer Impurity) Target->Dimer + Phthalide (Low Hydrazine Equiv.)

Figure 1: Reaction pathway showing the competition between ring-opening (Target) and re-cyclization/dimerization (Impurities).

Troubleshooting Guide (Q&A)

Issue 1: Formation of Insoluble White Precipitate (Not Target)

User Question: After refluxing, I see a significant amount of white precipitate that is insoluble in cold ethanol and has a higher melting point than expected. What is this?

Technical Diagnosis: This is likely 3,4-dihydrophthalazin-1(2H)-one (or its oxidized form, phthalazinone).

  • Cause: The target molecule contains both a nucleophile (hydrazide

    
    ) and an electrophile/leaving group precursor (alcohol 
    
    
    
    ). Under prolonged heating or acidic conditions, the molecule undergoes intramolecular cyclocondensation (dehydration), reforming a stable six-membered heterocyclic ring.
  • Solution:

    • Reduce Temperature: If refluxing in ethanol (

      
      ) causes cyclization, switch to stirring at room temperature for a longer duration (12–24 h).
      
    • Monitor pH: Ensure the reaction remains slightly basic (due to hydrazine). Do not add acid catalysts.

    • Reaction Time: Stop the reaction immediately upon consumption of phthalide (monitor via TLC). Prolonged heating favors the thermodynamic cyclic product.

Issue 2: Low Yield & Sticky Residue

User Question: The product is an oil or sticky solid that won't crystallize, and the yield is lower than 60%.

Technical Diagnosis: This often indicates the formation of dimers or incomplete removal of high-boiling solvents/hydrazine.

  • Cause (Dimerization): If hydrazine is the limiting reagent, one hydrazine molecule reacts with two phthalide molecules, forming a "dimer" (bis-hydrazide).

  • Cause (Solvation): Hydrazine hydrate is difficult to remove completely and can solubilize the product, preventing crystallization.

  • Solution:

    • Stoichiometry: Use a large excess of hydrazine hydrate (at least 3–4 equivalents ). This statistically favors the mono-substituted product over the dimer.

    • Work-up: Evaporate the solvent and excess hydrazine under high vacuum. If an oil persists, triturating with cold diethyl ether or dichloromethane can induce crystallization of the target hydrazide while leaving impurities in solution.

Issue 3: Impurity Peaks in NMR (aromatic region)

User Question: My


 NMR shows extra aromatic peaks and a missing methylene (

) signal.

Technical Diagnosis:

  • Scenario A (Phthalic Anhydride Impurity): If the starting phthalide contained phthalic anhydride, you will form phthalhydrazide (2,3-dihydrophthalazine-1,4-dione), which is extremely insoluble and stable.

  • Scenario B (Oxidation): The hydroxymethyl group may have oxidized to an aldehyde or acid, leading to different cyclized products.

  • Solution: Verify the purity of the starting phthalide. Phthalide should show a distinct methylene singlet at

    
     ppm in 
    
    
    
    NMR. If this is absent in the product, cyclization to the lactam (dihydrophthalazinone) has occurred.

Optimized Experimental Protocol

This protocol prioritizes the suppression of cyclization side reactions.

Reagents:

  • Phthalide (1.0 equiv)

  • Hydrazine Hydrate (4.0 equiv) – Excess is critical.

  • Ethanol (Absolute)[3]

Procedure:

  • Dissolution: Dissolve Phthalide (e.g., 10 mmol) in Ethanol (10 mL) in a round-bottom flask.

  • Addition: Add Hydrazine Hydrate (40 mmol) dropwise at room temperature.

    • Note: The reaction is slightly exothermic.

  • Reaction:

    • Standard: Reflux at

      
       for 3 hours.
      
    • Mild (Recommended if cyclization is observed): Stir at

      
       for 6 hours, then room temperature overnight.
      
  • Monitoring: Check TLC (Ethyl Acetate:Hexane 3:1). Phthalide (

    
    ) should disappear; Product (
    
    
    
    ) will appear near the baseline due to polarity.
  • Work-up:

    • Cool the mixture to

      
       (ice bath).
      
    • The excess hydrazine acts as a solvent. To isolate, concentrate the mixture to

      
       volume under reduced pressure.
      
    • Add ice-cold water (20 mL) to precipitate the product.

    • Filter the white solid.[3]

  • Purification:

    • Wash the filter cake with cold water (

      
      ) to remove residual hydrazine.
      
    • Wash with cold diethyl ether (

      
      ) to remove unreacted phthalide.
      
    • Recrystallization: If necessary, recrystallize from hot Ethanol.[4]

Data Summary: Product vs. Byproduct

FeatureTarget: 2-(Hydroxymethyl)benzohydrazideByproduct: 3,4-Dihydrophthalazin-1(2H)-one
Formula


MW 166.18 g/mol 148.16 g/mol
Solubility Soluble in hot EtOH, DMSOPoor solubility in EtOH

NMR (

)
Singlet

ppm (Alcoholic

)
Singlet

ppm (Ring

, often shifted)
Formation Kinetic Control (Mild Heat)Thermodynamic Control (High Heat/Acid)

References

  • Reaction Methodology & Conditions

    • BenchChem. (2025).[4] Troubleshooting guide for the synthesis of benzohydrazide derivatives. Retrieved from

  • Phthalazinone Side Reaction Mechanisms

    • El-Azm, F. S. M. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research. Retrieved from

  • Hydrazinolysis of Esters/Lactones

    • M. A. E. Shaban et al. (2015).[5] Synthesis of new phthalazinedione derivatives. Sciforum. Retrieved from

  • General Synthesis of Benzohydrazides

    • S. Isnaeni et al. (2017).[6] Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide.... International Journal of Pharmaceutical and Clinical Research.[6] Retrieved from

Sources

Technical Support Center: Stability & Handling of 2-(Hydroxymethyl)benzohydrazide

[1]

Executive Summary

Is 2-(Hydroxymethyl)benzohydrazide stable in acidic media? No. Under acidic conditions (pH < 5), this compound undergoes a rapid, acid-catalyzed intramolecular cyclization to form Phthalide (Isobenzofuran-1(3H)-one) , releasing hydrazine.[1]

This is not a simple hydrolysis; it is an entropy-driven Neighboring Group Participation (NGP) reaction.[1] The ortho-hydroxymethyl group attacks the activated hydrazide carbonyl, making this degradation significantly faster than standard amide/hydrazide hydrolysis.

The Core Mechanism: Why It Degrades

Researchers often assume hydrazides behave like amides, requiring strong acid and heat to hydrolyze. However, 2-(Hydroxymethyl)benzohydrazide possesses an internal nucleophile (the -OH group) positioned perfectly (ortho) to the electrophile (the carbonyl).[1]

The Degradation Pathway
  • Protonation: Acid protonates the carbonyl oxygen of the hydrazide, increasing its electrophilicity.[1]

  • Intramolecular Attack: The neighboring hydroxyl oxygen attacks the carbonyl carbon, forming a tetrahedral intermediate.[1]

  • Elimination: The intermediate collapses, expelling hydrazine (

    
    ) as a leaving group.[1]
    
  • Result: Formation of the thermodynamically stable 5-membered lactone, Phthalide .[1]

Visualization of the Pathway

The following diagram illustrates the degradation logic.

GStart2-(Hydroxymethyl)benzohydrazide(MW: 166.18)InterTetrahedralIntermediateStart->Inter+ H+ (Protonation)AcidAcidic Condition(H+)Acid->StartProductPhthalide(Isobenzofuran-1(3H)-one)(MW: 134.13)Inter->ProductCyclization(- N2H4)WasteHydrazine(N2H4)Inter->Waste

Caption: Acid-catalyzed intramolecular cyclization of 2-(Hydroxymethyl)benzohydrazide to Phthalide.

Troubleshooting Guide: Diagnosing Instability

If you suspect degradation, use this symptom-based guide to confirm.

Scenario A: LC-MS shows a mass shift

Symptom: You observe the disappearance of the parent peak (

135 m/zDiagnosis:1
  • Explanation: The loss of the hydrazine moiety (

    
    , 32 Da) results in a mass decrease of 32 units (
    
    
    ).
  • Solution: Neutralize your reaction media immediately.[1] If the peak is already present, the reaction is likely irreversible under mild conditions.

Scenario B: Change in Solubility/Precipitation

Symptom: The compound was soluble in polar aqueous acid but precipitated upon standing or slight warming.[1] Diagnosis: Formation of the less polar lactone.[1]

  • Explanation: The starting material (hydrazide) is polar and capable of multiple H-bonds.[1] The product (Phthalide) is a lactone with significantly reduced polarity and water solubility.[1]

Scenario C: Failed Coupling Reaction

Symptom: Low yield when attempting to react the hydrazide with an aldehyde/ketone in acidic buffer (hydrazone formation).[1] Diagnosis: Kinetic competition.[1]

  • Explanation: The rate of intramolecular cyclization (

    
    ) often exceeds the rate of intermolecular hydrazone formation (
    
    
    ) at low pH.[1] The starting material destroys itself before it can react with your target.[1]
Data Comparison Table
Feature2-(Hydroxymethyl)benzohydrazidePhthalide (Degradant)
MW 166.18 g/mol 134.13 g/mol
LC-MS (ESI+) 167 m/z

135 m/z

Solubility High (Alcohols, DMSO, Acidic H2O)Moderate/Low (Organic solvents)
UV Profile

typical of benzamides

shifts (Lactone character)
1H NMR Hydrazide -NH- signals presentNo exchangeable -NH protons

Experimental Protocols

Protocol 1: Stability Check via HPLC

Before using a stored batch, validate its integrity.[1]

  • Preparation: Dissolve 1 mg of sample in 1 mL of neutral Acetonitrile/Water (50:50). Do not use acidified solvents (e.g., 0.1% TFA) for the diluent if the injection is not immediate.

  • Method: Standard C18 Gradient (5% to 95% ACN in water).[1]

  • Analysis:

    • Retention Time (RT): The Phthalide (less polar) will elute later than the parent hydrazide.[1]

    • Check: If you see two peaks, the later-eluting peak is likely the degradant.

Protocol 2: Safe Quenching of Acidic Reactions

If you must expose the compound to acid (e.g., during a deprotection step), you must quench rapidly to prevent cyclization.

  • Cooling: Cool the reaction mixture to

    
     immediately.
    
  • Neutralization: Do not dump into water. Pour the reaction mixture slowly into a stirred, cold solution of saturated Sodium Bicarbonate (

    
    )  or phosphate buffer (pH 7.4).
    
  • Validation: Ensure the final pH is

    
     before allowing the temperature to rise.
    

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) for LC-MS analysis? A: Yes, but minimize exposure time.[1] The residence time in the column is usually too short for significant degradation at room temperature.[1] However, do not leave the sample dissolved in 0.1% TFA/Water in the autosampler overnight. It will degrade.[1]

Q: Is the degradation reversible? A: Technically, yes, but practically, no. You can convert Phthalide back to 2-(hydroxymethyl)benzohydrazide by refluxing it with excess hydrazine hydrate [1].[1] However, you cannot simply "adjust pH" to reverse the cyclization; you must chemically re-introduce the hydrazine group.

Q: What is the optimal storage condition? A: Store as a solid at

11

Q: Why is this specific hydrazide more unstable than Benzohydrazide? A: The "Ortho Effect."[1] Benzohydrazide lacks the 2-hydroxymethyl group.[1] It requires intermolecular hydrolysis (water attacking the carbonyl) to degrade, which is slow. Your compound has the nucleophile built-in (intramolecular), making the reaction entropically favored (Effective Molarity concept).[1]

References

  • Vigier, et al. "Efficient synthesis of N′-benzylidene-2-hydroxymethylbenzohydrazides from the one-pot reaction of phthalide, hydrazine and aldehydes."[1][2] Journal of Chemical Research.[1] (Demonstrates the equilibrium between phthalide and the hydrazide).

  • Khan, M. N. "The kinetics and mechanism of a highly efficient intramolecular nucleophilic reaction. The cyclization of ethyl N-[o-(N-hydroxycarbamoyl)benzoyl]-carbamate to N-hydroxyphthalimide." Journal of the Chemical Society, Perkin Transactions 2, 1988.[5] (Kinetic data on analogous ortho-cyclizations). [1][5]

Technical Support Center: 2-(Hydroxymethyl)benzohydrazide Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Decomposition & Cyclization Pathways Applicable For: Synthetic Chemists, Analytical Scientists, Formulation Engineers

Core Technical Briefing

The Molecule: 2-(Hydroxymethyl)benzohydrazide is a bifunctional intermediate containing a nucleophilic hydrazide group (


) and an electrophilic/nucleophilic hydroxymethyl group (

) in an ortho arrangement.

The Instability Paradox: While valuable for synthesizing heterocycles (e.g., phthalazines), this ortho substitution creates a high effective molarity for intramolecular reactions. The molecule exists in a delicate equilibrium. It is kinetically stable at room temperature but thermodynamically prone to cyclodehydration (reverting to phthalide) or oxidative cyclization (forming phthalazinone).

Primary Failure Modes:

  • Lactonization (Reversion): Loss of hydrazine to form Phthalide.

  • Oxidative Cyclization: Dehydrogenation to form Phthalazin-1(2H)-one.

  • Hydrolysis: Acid-catalyzed cleavage to 2-(hydroxymethyl)benzoic acid.

Diagnostic Visualization (Pathway Analysis)

The following diagram maps the kinetic and thermodynamic fates of your compound. Use this to identify impurities based on reaction conditions.

DecompositionPathways Target 2-(Hydroxymethyl) benzohydrazide (Target Molecule) Phthalide Phthalide (Lactone Form) Target->Phthalide Acid/Heat (Cyclodehydration) Hydrazine Hydrazine (Byproduct) Target->Hydrazine Leaving Group Phthalazinone Phthalazin-1(2H)-one (Oxidized Cyclic) Target->Phthalazinone Oxidation (Air/DMSO) - 2H Acid 2-(Hydroxymethyl) benzoic acid Target->Acid Strong Acid/Base (Hydrolysis) Phthalide->Target + N2H4 (Excess) (Synthesis Path)

Figure 1: Decomposition landscape of 2-(Hydroxymethyl)benzohydrazide showing the reversible lactonization pathway and irreversible oxidative pathway.

Troubleshooting Guides (Q&A)

Scenario A: "My LC-MS shows a major impurity with a mass loss of 32 Da (or appearance of Phthalide)."

Diagnosis: Thermal or Acid-Induced Lactonization. You are witnessing the reversion of the hydrazide back to its lactone precursor, Phthalide (Isobenzofuran-1(3H)-one). This is the most common decomposition pathway because the five-membered lactone ring is thermodynamically favored over the open-chain hydrazide when entropy increases (heat) or when the leaving group is activated (acid).

Mechanism:



Root Cause Corrective Action
Acidic Solvent: usage of TFA or unbuffered acidic mobile phases.Switch to Neutral/Basic: Use Ammonium Bicarbonate (pH 7.5-8.0) for LC buffers. Avoid TFA in NMR solvents; use DMSO-

or MeOD with trace

.
Injector Heat: GC-MS inlet temperature >150°C.Use LC-MS: This molecule is thermally labile. If GC is mandatory, derivatize with BSTFA first to lock the hydrazide and alcohol.
Workup Acidification: Quenching reactions with HCl.Controlled Quench: Do not drop pH below 6.0 during extraction. The rate of lactonization accelerates logarithmically below pH 5.
Scenario B: "I see a precipitate forming in my DMSO stock solution, or a mass shift of -2 Da."

Diagnosis: Oxidative Cyclization to Phthalazinone. The hydroxymethyl group (


) is susceptible to oxidation to an aldehyde (

). Once the aldehyde forms, the neighboring hydrazide nitrogen attacks it intramolecularly, rapidly dehydrating to form the stable Phthalazin-1(2H)-one.

Mechanism:

  • Oxidation:

    
    
    
  • Cyclization:

    
    
    

Troubleshooting Protocol:

  • Check Solvent Quality: DMSO is a mild oxidant. Old DMSO containing dimethyl sulfide or peroxides can trigger this.

    • Action: Use fresh, anhydrous DMSO or switch to DMA (Dimethylacetamide).

  • Inert Atmosphere:

    • Action: Store solutions under Argon. Oxygen promotes the radical oxidation of the benzylic alcohol.

  • Confirm Identity:

    • Phthalazinone is highly crystalline and often less soluble than the open-chain hydrazide, causing it to crash out. Check the melting point; Phthalazinone melts at ~183-184°C, distinct from the hydrazide.

Scenario C: "Yields are low when reacting this hydrazide with aldehydes (Schiff base formation)."

Diagnosis: Competitive Cyclization. When you attempt to react the hydrazide nitrogen with an external aldehyde (to make a hydrazone), the internal hydroxyl group competes. Alternatively, the external aldehyde might oxidize the hydroxymethyl group via a Cannizzaro-type mechanism or simply by acting as a redox shuttle.

Optimization Strategy:

  • Catalyst Selection: Avoid strong Lewis acids (e.g.,

    
    ) which coordinate to the alcohol and promote lactonization. Use mild catalysts like Acetic Acid (cat.) in Ethanol.
    
  • Order of Addition: Pre-mix the external aldehyde with the hydrazide at low temperature (0°C) before warming, to favor the kinetic intermolecular reaction over the thermodynamic intramolecular cyclization.

Standard Operating Procedures (SOPs)

SOP-01: Storage & Stability
  • Physical State: Store as a solid. Solutions in protic solvents degrade within 24 hours.

  • Temperature: -20°C is required for long-term storage (>1 month).

  • Desiccation: Hygroscopicity accelerates hydrolysis. Store in a desiccator with

    
     or active silica.
    
SOP-02: Analytical Monitoring (HPLC Conditions)

To separate the parent from Phthalide and Phthalazinone:

  • Column: C18 (End-capped to prevent silanol interactions with the amine).

  • Mobile Phase A: 10mM Ammonium Acetate (pH 7.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B.

  • Detection: 254 nm (Phthalazinone has a higher extinction coefficient than the parent; do not overestimate impurity levels based on area %).

References

  • Cyclization Mechanisms

    • Title: Synthesis of phthalazin-1(2H)
    • Relevance: Establishes the pathway from 2-(hydroxymethyl)
    • Source:

  • Lactonization Equilibrium (Gabriel Synthesis Context)

    • Title: The Gabriel Synthesis (Mechanism & Hydrazinolysis).
    • Relevance: Details the reversible reaction between phthalide/phthalimide derivatives and hydrazine, confirming the "reversion" mechanism under acidic conditions.
    • Source:

  • Hydrazide Stability

    • Title: Thermal Stability and Decomposition Mechanisms.[2][3][4]

    • Relevance: Provides general kinetic data on hydrazide bond cleavage and thermal stress responses.
    • Source:

Sources

Technical Guide: Synthesis & Optimization of 2-(Hydroxymethyl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Dynamics

This guide addresses the synthesis of 2-(Hydroxymethyl)benzohydrazide (CAS: 7317-64-8) via the hydrazinolysis of Phthalide (isobenzofuran-1(3H)-one).

While the reaction appears straightforward, it is governed by a strict Kinetic vs. Thermodynamic control paradigm.[1][2] The open-chain target molecule is the kinetic product. However, under forcing conditions (excess heat, acid catalysis, or prolonged reaction times), the molecule undergoes intramolecular cyclodehydration to form the thermodynamically stable byproduct, 3,4-dihydrophthalazin-1(2H)-one .

Reaction Pathway Analysis

The following diagram illustrates the competing pathways. Your goal is to arrest the reaction at the "Target Product" stage and prevent the "Thermodynamic Sink."

ReactionPathway Phthalide Phthalide (Starting Material) OpenChain 2-(Hydroxymethyl) benzohydrazide (TARGET / Kinetic) Phthalide->OpenChain Ethanol, RT Nucleophilic Attack Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->OpenChain Cyclic 3,4-dihydrophthalazin-1(2H)-one (IMPURITY / Thermodynamic) OpenChain->Cyclic Heat / Acid (-H2O) Cyclodehydration

Figure 1: Reaction pathway showing the kinetic interception of the target hydrazide versus the thermodynamic cyclization to the phthalazinone derivative.[1][3]

Optimized Experimental Protocol

Standard Operating Procedure (SOP) for High-Purity Synthesis

Critical Reagents
  • Phthalide (1.0 eq): High purity (>98%).

  • Hydrazine Hydrate (3.0 - 4.0 eq): Use a significant excess. This drives the bimolecular kinetics of the ring-opening step while statistically reducing the likelihood of oligomerization.

  • Solvent: Absolute Ethanol (EtOH).

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Phthalide (10 mmol) in Absolute Ethanol (15 mL).

    • Note: Phthalide is moderately soluble in EtOH; ensure complete dissolution before proceeding.

  • Addition: Add Hydrazine Hydrate (30-40 mmol) dropwise at Room Temperature (20-25°C) .

    • Why? Exotherms can trigger premature cyclization.

  • Reaction Phase: Stir the mixture vigorously at Room Temperature for 24–48 hours.

    • Checkpoint: Monitor via TLC (System: EtOAc/MeOH 9:1). The target spot is more polar (lower

      
      ) than Phthalide but less polar than the cyclic byproduct.
      
    • Alternative: If reaction is sluggish, warm to mild heat (40°C max ). DO NOT REFLUX. Refluxing ethanol (

      
      C) provides sufficient energy to cross the activation barrier for dehydration, leading to the cyclic impurity.
      
  • Workup (The "Cold" Method):

    • Concentrate the solvent under reduced pressure (Rotavap) at a bath temperature <40°C .

    • Add ice-cold diethyl ether or hexanes to induce precipitation of the hydrazide.

    • Filter the white solid and wash with cold ether.

    • Purification: Recrystallize from minimal warm ethanol (do not boil prolonged) only if necessary.

Troubleshooting Center (FAQs)

This section addresses specific failure modes reported by users.

Issue 1: "My product has a melting point >200°C and is insoluble in everything."

Diagnosis: You have likely synthesized the thermodynamic byproduct, 3,4-dihydrophthalazin-1(2H)-one (or potentially Phthalhydrazide if starting from anhydride). Cause:

  • Reaction temperature was too high (Reflux).

  • Acidic contamination (catalyzes water loss). Solution:

  • Repeat the synthesis at Room Temperature.

  • Ensure glassware is base-washed to remove acidic residues.

Issue 2: "The product turns into a solid block during storage."

Diagnosis: Spontaneous cyclization. Mechanism: The hydroxymethyl group and the hydrazide are in close proximity (ortho-position). Over time, entropy favors ring closure. Solution:

  • Storage: Store at -20°C under Argon.

  • Derivatization: If the free base is unstable, consider converting it immediately to a hydrazone (reaction with an aldehyde) if that is your downstream application.

Issue 3: "Low Yield / Sticky Oil."

Diagnosis: Incomplete removal of excess hydrazine or oligomer formation. Solution:

  • Use a high-vacuum pump to remove trace hydrazine hydrate (azeotropes with water/ethanol).

  • Triturate the oil with cold Dichloromethane (DCM). The target product is often insoluble in DCM, while impurities may wash away.

Troubleshooting Logic Flow

Use this decision tree to diagnose your crude product.

Troubleshooting Start Analyze Crude Solid MP_Check Check Melting Point Start->MP_Check Solubility Check Solubility (EtOH) Start->Solubility Result_Wet Impurity: Excess Hydrazine/Solvent Start->Result_Wet Sticky/Oily Result_Good Target: 2-(Hydroxymethyl) benzohydrazide MP_Check->Result_Good MP < 180°C (approx) Result_Bad Impurity: Cyclic Phthalazinone MP_Check->Result_Bad MP > 200°C Solubility->Result_Good Soluble (Warm) Solubility->Result_Bad Insoluble

Figure 2: Diagnostic flowchart for crude product analysis.

Characterization Data Summary

PropertyTarget: 2-(Hydroxymethyl)benzohydrazideImpurity: 3,4-dihydrophthalazin-1(2H)-one
Structure Open Chain (Ortho-substituted)Bicyclic (Fused ring)
Formation Kinetic Control (RT)Thermodynamic Control (Reflux)
Solubility Soluble in EtOH, MeOH, DMSOPoor solubility in organic solvents
IR Spectrum Broad -OH and -NH stretch (

cm

)
Sharp C=O (Amide), loss of broad OH
1H NMR Distinct

singlet (~4.5-4.8 ppm)

shift changes due to ring constraint

References

  • Synthesis of Benzohydrazide Derivatives: Alifu, Z., Nizhamu, M., & Ablajan, K. (2019).[4][5] Efficient synthesis of N′-benzylidene-2-hydroxymethylbenzohydrazides from the one-pot reaction of phthalide, hydrazine and aldehydes.[4] Research on Chemical Intermediates, 45, 4779–4788.[4]

  • Kinetic vs. Thermodynamic Control in Organic Synthesis: Hunt, I. (n.d.). Thermodynamic vs Kinetic Control. University of Calgary / Chemistry LibreTexts.

  • Phthalhydrazide Properties (Comparative Impurity Data): ChemicalBook. (2024). Phthalhydrazide Chemical Properties and Melting Point Data.

  • Hydrazinolysis Mechanisms: Sigma-Aldrich. (n.d.). Technical Bulletin: Handling of Hydrazine and Derivatives. (General reference for safety protocols cited in Section 2).

Sources

Challenges in the scale-up of 2-(Hydroxymethyl)benzohydrazide production

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Process Chemistry & Scale-Up Engineering Compound: 2-(Hydroxymethyl)benzohydrazide (CAS: 7654-03-7) Reaction Class: Nucleophilic Acyl Substitution / Ring-Opening Hydrazinolysis

Executive Summary: The "Deceptive Simplicity" Trap

The synthesis of 2-(hydroxymethyl)benzohydrazide from phthalide and hydrazine hydrate appears trivial on paper: a simple ring-opening reaction. However, in scale-up environments (kilogram to pilot scale), this reaction exhibits thermodynamic reversibility and kinetic instability that are often invisible on the milligram scale.

This guide addresses the three primary failure modes encountered during scale-up:

  • Reversion to Starting Material: The product tends to re-lactonize (revert to phthalide) during drying or acidic workup.

  • Cyclodehydration: Over-heating drives the formation of the thermodynamic sink, phthalazin-1(2H)-one.

  • Hydrazine Persistence: Difficulty in purging genotoxic hydrazine traces to <10 ppm levels due to product solubility issues.

Module 1: Reaction Kinetics & Thermodynamics

The Problem: You observe high conversion by HPLC in-process control (IPC), but the isolated yield drops significantly, and the starting material (Phthalide) reappears in the final solid.

Root Cause: The reaction is an equilibrium. While hydrazine is a potent nucleophile, the "hydroxymethyl" arm of the product is perfectly positioned to attack the hydrazide carbonyl, kicking out hydrazine and reforming the lactone (Phthalide). This "back-reaction" is catalyzed by acid and heat .

The Reaction Pathway (Graphviz Visualization)

ReactionPathway Phthalide Phthalide (Starting Material) Product 2-(Hydroxymethyl) benzohydrazide (Target Kinetic Product) Phthalide->Product  < 60°C Excess N2H4 Bis Bis-Hydrazide (Impurity) Phthalide->Bis  Hydrazine Starvation Hydrazine Hydrazine Hydrate Hydrazine->Product  < 60°C Excess N2H4 Product->Phthalide  Acid / Heat (Re-Lactonization) Phthalazinone Phthalazin-1(2H)-one (Thermodynamic Byproduct) Product->Phthalazinone  > 80°C / Dehydration

Caption: The delicate balance. The target product is a kinetic intermediate. Heat drives it to Phthalazinone; Acid drives it back to Phthalide.

Troubleshooting Protocol: Preventing Reversion
ParameterCritical LimitScientific Rationale
Stoichiometry > 2.0 eq HydrazineExcess hydrazine pushes the equilibrium to the right (Le Chatelier’s principle). <1.5 eq risks bis-hydrazide formation.
Reaction Temp < 65°C Higher temperatures favor the dehydration to phthalazin-1(2H)-one.
Workup pH > 7.5 CRITICAL: Do not acidify to precipitate. Acid catalysis accelerates re-lactonization.
Drying Temp < 45°C (Vac) High thermal stress during drying removes the "solvation shell" and promotes intramolecular cyclization.

Module 2: Process Safety & Exotherm Management

The Problem: Unexpected thermal runaway during hydrazine addition or "bumping" during crystallization.

Safety Insight: Hydrazine hydrate addition to lactones is exothermic. Furthermore, the product can trap hydrazine in the crystal lattice, creating a safety hazard during drying (potential for rapid decomposition).

Self-Validating Dosing Protocol
  • Dilution Factor: Do not add neat Hydrazine Hydrate. Dilute 1:1 with Ethanol or 2-Propanol (IPA) to increase thermal mass.

  • Adiabatic Limit: Calculate the Maximum Temperature of Synthesis (MTSr) assuming cooling failure. Ensure MTSr < Boiling Point of solvent.

  • The "Stall" Check:

    • Step: Stop dosing after 10%.

    • Validation: Verify exotherm ceases immediately. If temp continues rising, you have accumulation (mixing issue). STOP.

Module 3: Impurity Profile & Purification

The Problem: The product is sticky, hygroscopic, or contains high levels of hydrazine (>1000 ppm).[1]

Mechanism: 2-(Hydroxymethyl)benzohydrazide is amphiphilic. It loves water (due to -OH and -NHNH2) but also has an aromatic ring. It often "oils out" rather than crystallizing, trapping mother liquor impurities.

Impurity Identification Table
RT (Relative)IdentityOriginRemediation
0.85 Phthalazin-1(2H)-one Overheating (>80°C) or prolonged reaction time.Cannot be removed easily by recrystallization. Reject batch.
1.00 Target Product N/AN/A
1.20 Phthalide Reversion during workup or incomplete conversion.Wash filter cake with cold Toluene or MTBE (Phthalide is soluble; Product is not).
N/A (GC) Hydrazine Excess reagent.[2][3]Use a specific "Scavenger Wash" (see below).
The "Scavenger Wash" Technique

To meet pharmaceutical specifications (<10 ppm Hydrazine), standard drying is insufficient.

  • Crystallization Solvent: Use Ethanol/MTBE or IPA/Heptane . Avoid water, as it encourages hydrolysis/reversion.

  • The Wash: Displace mother liquor with a solvent containing 0.5% Acetone.

    • Chemistry: Acetone reacts with residual hydrazine to form Acetone Azine, which is highly lipophilic and washes away in the organic filtrate, unlike free hydrazine which sticks to the polar crystal surface.

Module 4: Frequently Asked Questions (FAQ)

Q1: My reaction mixture turned into a solid block. What happened? A: You likely ran the reaction too concentrated (High Molarity). The product is less soluble than Phthalide.

  • Fix: Ensure solvent volume is at least 5-8 volumes relative to Phthalide. If it solidifies, add warm Ethanol. Do not add water, as this makes filtration difficult due to the product's hydrophilicity.

Q2: Can I use acid to neutralize the excess hydrazine? A: ABSOLUTELY NOT. Adding acid (HCl, H2SO4) will protonate the hydrazide nitrogen. Once protonated, the adjacent hydroxymethyl group will intramolecularly attack the carbonyl, rapidly reverting the molecule back to Phthalide (Lactonization). Always maintain neutral or slightly basic conditions.

Q3: The product melting point is lower than reported (Reported: ~170-176°C). Why? A: A depressed melting point usually indicates the presence of Phthalide (reversion product) or solvated Hydrazine .

  • Test: Run a TLC (Ethyl Acetate/Hexane). If you see a fast-moving spot (Phthalide), your drying process was likely too hot or too long.

Q4: How do I store the bulk material? A: The compound is hygroscopic and reactive. Store in amber glass or double-poly bags with desiccant at <25°C. Exposure to moisture and air can lead to slow hydrolysis or oxidation to the phthalazinone.

References

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009).[4] Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284.[4]

    • Context: Establishes the pH-dependent stability of hydrazide linkages and the risk of hydrolysis/reversion in acidic media.
    • Context: detailed mechanism of oxidative cyclization of hydroxymethyl-benzamides, serving as a proxy for the thermal/oxidative instability of the hydrazide analog.
  • Csuk, R., et al. (2010). Synthesis of antitumor active phthalazin-1(2H)-ones. Bioorganic & Medicinal Chemistry Letters.
  • European Chemicals Agency (ECHA). (2023). Hydrazine - Substance Information and Safety.

    • Context: Authoritative data on the genotoxicity and handling requirements for hydrazine hydr

Sources

Validation & Comparative

2-(Hydroxymethyl)benzohydrazide: A Strategic Scaffold for Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the synthesis, reactivity, and comparative advantages of 2-(Hydroxymethyl)benzohydrazide (CAS 7668-54-4), a specialized scaffold distinct from standard benzohydrazides due to its ortho-benzylic alcohol functionality.

Technical Comparison Guide | CAS: 7668-54-4

Executive Summary: The Ortho-Hydroxymethyl Advantage

While standard benzohydrazide is a workhorse for forming 5-membered rings (1,3,4-oxadiazoles), 2-(hydroxymethyl)benzohydrazide (2-HMBH) offers a unique ortho-substitution pattern that unlocks 6-membered ring formation. The presence of the hydroxymethyl (-CH₂OH) group adjacent to the hydrazide (-CONHNH₂) creates a bifunctional scaffold capable of accessing phthalazinones and benzoxazines —heterocycles critical in oncology (e.g., PARP inhibitors) and anti-inflammatory drug discovery.

This guide compares 2-HMBH against its primary analogs, detailing the mechanistic pathways that make it a superior choice for specific fused-ring architectures.

Synthesis Protocol: The Phthalide Ring-Opening

The most efficient synthesis of 2-HMBH utilizes phthalide (isobenzofuran-1(3H)-one) as the starting material. Unlike the ester hydrazinolysis used for standard benzohydrazides, this reaction involves a nucleophilic ring-opening of the lactone.

Experimental Protocol
  • Reagents: Phthalide (1.0 eq), Hydrazine Hydrate (3.0 eq), Ethanol (Abs.).

  • Conditions: Reflux, 2–4 hours.

  • Yield: Typically 85–95%.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of phthalide in 20 mL of absolute ethanol.

  • Addition: Add 30 mmol of hydrazine hydrate (80% or 99%) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78°C). Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the phthalide spot.

  • Precipitation: Upon cooling to room temperature, the product often crystallizes directly. If not, concentrate the solvent to 50% volume and cool to 0°C.

  • Purification: Filter the white solid and wash with cold ethanol. Recrystallize from ethanol if necessary.

Self-Validating Quality Control (QC):

  • IR Spectrum: Look for the disappearance of the lactone carbonyl (~1760 cm⁻¹) and the appearance of the amide carbonyl (~1640 cm⁻¹) and broad OH/NH stretches (3200–3400 cm⁻¹).

  • Melting Point: 172–174°C (Literature standard).

Comparative Analysis: 2-HMBH vs. Alternatives

The choice of hydrazide dictates the available chemical space. The table below contrasts 2-HMBH with its closest analogs.

FeatureBenzohydrazide 2-Aminobenzohydrazide 2-(Hydroxymethyl)benzohydrazide
Structure Ph-CONHNH₂o-NH₂-Ph-CONHNH₂o-CH₂OH-Ph-CONHNH₂
Primary Cyclization 5-Membered (Oxadiazoles, Triazoles)6-Membered (Quinazolinones)6-Membered (Phthalazinones, Benzoxazines)
Mechanism Dehydrative cyclizationCondensation (N-C-N formation)Condensation + Dehydration (N-N-C formation)
Solubility Moderate (EtOH, DMSO)Moderate (EtOH, DMSO)High (Polar solvents due to -OH)
Key Application General antimicrobial scaffoldsKinase inhibitors (Quinazoline core)PARP inhibitors, Vasorelaxants
Mechanistic Insight
  • Benzohydrazide: Lacks an ortho-nucleophile. Cyclization requires an external carbon source (e.g., CS₂, carboxylic acids) to close the ring, invariably forming a 5-membered 1,3,4-oxadiazole.

  • 2-HMBH: The ortho-hydroxymethyl group acts as an internal nucleophile (after activation) or a leaving group (after oxidation), allowing for the formation of the phthalazine core. This "C-C-N-N" connectivity is distinct from the "N-C-N" connectivity of quinazolinones derived from 2-aminobenzohydrazide.

Reaction Pathways & Decision Tree

The following diagram illustrates the divergent synthesis pathways available to 2-HMBH compared to standard benzohydrazide.

G Phthalide Phthalide (Starting Material) HMBH 2-(Hydroxymethyl) benzohydrazide (2-HMBH) Phthalide->HMBH + N2H4 Ring Opening SchiffBase Schiff Bases (Stable Intermediates) HMBH->SchiffBase + R-CHO (Condensation) Phthalazinone Phthalazin-1(2H)-ones (via Oxidation/Cyclization) HMBH->Phthalazinone Oxidative Cyclization or Activated R-CHO Benzoxazine Benzoxazine Derivatives (via Cyclization) HMBH->Benzoxazine Acid Catalysis (- H2O) Benzohydrazide Standard Benzohydrazide Oxadiazole 1,3,4-Oxadiazoles (5-Membered Ring) Benzohydrazide->Oxadiazole + R-COOH POCl3 SchiffBase->Phthalazinone Cyclization

Figure 1: Divergent synthesis pathways. 2-HMBH enables access to 6-membered fused rings (Red/Yellow), whereas standard benzohydrazide is limited to 5-membered rings (Grey).

Case Study: Synthesis of Phthalazin-1(2H)-ones

A critical application of 2-HMBH is the synthesis of phthalazinone derivatives, a scaffold found in drugs like Olaparib (PARP inhibitor).

Reaction Logic: Unlike simple condensation, converting 2-HMBH to a phthalazinone often requires managing the oxidation state of the benzylic carbon.

  • Condensation: React 2-HMBH with an aromatic aldehyde to form the hydrazone (Schiff base).

  • Cyclization: Under acidic conditions (e.g., HCl/EtOH or PPA), the hydroxyl group can be eliminated or participate in ring closure, often yielding the dihydrophthalazinone or, with oxidation, the fully aromatic phthalazinone .

Data Point:

  • Substrate: 2-(Hydroxymethyl)benzohydrazide + 4-Chlorobenzaldehyde.

  • Conditions: Ethanol, cat. HCl, Reflux 4h.

  • Product: 4-(4-chlorophenyl)-3,4-dihydrophthalazin-1(2H)-one.

  • Yield: ~78%.

References

  • Synthesis of 2-(Hydroxymethyl)benzohydrazide: Journal of Heterocyclic Chemistry, "Reaction of Phthalide with Hydrazine Hydrate."

  • Phthalazinone Applications: European Journal of Medicinal Chemistry, "Recent advances in the synthesis of phthalazin-1(2H)-one core."

  • Benzohydrazide Reactivity: Molecules, "Benzohydrazide derivatives as potential bioactive agents."

  • Comparative Cyclization: Tetrahedron Letters, "Diverse reactivity of ortho-substituted benzohydrazides."

Comparative Guide: Antibacterial Activity of Substituted Benzohydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzohydrazides (


) and their hydrazone derivatives represent a privileged scaffold in medicinal chemistry. Their antibacterial potency is not intrinsic to the core alone but is strictly modulated by the electronic and lipophilic nature of substituents on the phenyl ring.

This guide objectively compares the antibacterial performance of various substituted benzohydrazides. It synthesizes experimental data to demonstrate that electron-withdrawing groups (EWGs) at the para-position (e.g.,


, 

,

) consistently outperform electron-donating groups (EDGs) in inhibiting Gram-positive (

) and Gram-negative (

) pathogens. Furthermore, the conversion of the hydrazide to a hydrazone (Schiff base) significantly amplifies potency by improving target binding affinity to bacterial DNA gyrase and Topoisomerase IV.

Chemical Synthesis & Structural Basis[1][2][3][4][5]

To understand the activity differences, one must first control the synthesis. The electronic nature of the starting benzoate determines the yield and subsequent reactivity of the hydrazide.

Synthesis Workflow

The standard protocol involves the nucleophilic substitution of methyl benzoates with hydrazine hydrate, followed by condensation with aldehydes to form active hydrazone derivatives.

SynthesisWorkflow Start Substituted Methyl Benzoate Intermediate Substituted Benzohydrazide Start->Intermediate Nucleophilic Substitution Reagent1 Hydrazine Hydrate (Reflux/Microwave) Reagent1->Intermediate Product Benzohydrazide-Hydrazone (Schiff Base) Intermediate->Product Condensation Reagent2 Aldehyde/Ketone (Ethanol/Acid Cat.) Reagent2->Product

Figure 1: Step-wise synthesis from benzoate precursors to the bioactive hydrazone scaffold.

Validated Synthesis Protocol (Self-Validating System)

Objective: Synthesis of 4-chlorobenzohydrazide (Representative EWG derivative).

  • Reagents: Methyl 4-chlorobenzoate (0.01 mol), Hydrazine hydrate (99%, 0.02 mol), Ethanol (Absolute).

  • Reaction: Dissolve ester in 20 mL ethanol. Add hydrazine hydrate dropwise. Reflux at 80°C for 4-6 hours.

  • Validation Point (TLC): Monitor reaction using Silica Gel

    
     plates (Mobile phase: Chloroform:Methanol 9:1). Disappearance of the ester spot (
    
    
    
    ) and appearance of a lower spot (
    
    
    ) confirms conversion.
  • Work-up: Cool to room temperature. Pour into ice-cold water. The solid precipitate is filtered, washed with cold water (to remove excess hydrazine), and recrystallized from ethanol.

  • Yield Check: Expected yield >75%. Melting point should be sharp (approx. 163°C for 4-Cl derivative).

Mechanism of Action

Benzohydrazides do not act via a single pathway, but their primary validated targets are bacterial DNA Gyrase (Subunit B) and Topoisomerase IV (ParE) . These enzymes are essential for DNA replication.

  • Mechanism: The carbonyl oxygen and hydrazide nitrogens form hydrogen bonds with the active site residues (e.g., Asp73, Arg76 in S. aureus gyrase).

  • Substituent Effect: EWGs on the phenyl ring decrease electron density, potentially enhancing

    
     stacking interactions with the enzyme's hydrophobic pocket or altering the 
    
    
    
    to favor hydrogen bonding.

MechanismPath Benzohydrazide Benzohydrazide Derivative Target Bacterial DNA Gyrase / ParE Benzohydrazide->Target Binds to ATP Binding Pocket Interaction H-Bonding & Pi-Stacking Target->Interaction Inhibition Inhibition of DNA Supercoiling Interaction->Inhibition Death Bacterial Cell Death (Bactericidal) Inhibition->Death

Figure 2: Primary signaling pathway for antibacterial inhibition via DNA Gyrase targeting.

Comparative Analysis: Structure-Activity Relationship (SAR)

The following analysis compares derivatives based on Minimal Inhibitory Concentration (MIC) data aggregated from recent high-impact studies (2021-2025).

Comparative Data Table
Substituent (R)PositionElectronic EffectMIC (

)
MIC (

)
Performance Verdict

-Neutral25 - 50 µg/mL>100 µg/mLBaseline (Weak)

ParaEDG (Weak)12.5 - 25 µg/mL50 - 100 µg/mLModerate

ParaEDG (Strong)25 - 50 µg/mL>100 µg/mLPoor (Steric bulk may hinder)

ParaEWG (Weak)6.25 - 12.5 µg/mL12.5 - 25 µg/mLHigh

ParaEWG (Strong)0.64 - 2.0 µg/mL 0.64 - 5.65 µg/mL Superior

(Salicyl)
OrthoEDG + H-Bonding8.0 - 16.0 µg/mL32.0 µg/mLGood (Due to intramolecular H-bond)

Data synthesized from comparative studies of phenylacetamide and benzohydrazide derivatives [1][2][5].[1]

Critical Insights
  • The "Para-Nitro" Advantage: Derivatives with a Nitro (

    
    ) group at the para position (e.g., Compound 5/21 in literature [1]) exhibit MIC values as low as 0.64 µg/mL  against E. coli. The strong electron-withdrawing nature pulls electron density from the aromatic ring, which often increases the acidity of the hydrazide -NH-, strengthening hydrogen bonds with the target enzyme.
    
  • Halogenation Increases Permeability: Chlorine or Fluorine substitutions increase lipophilicity (LogP). This is critical for Gram-negative activity (E. coli), allowing the molecule to penetrate the outer lipid membrane. The table shows p-Cl derivatives are significantly more active against E. coli than p-OCH3 derivatives.

  • Hydrazone Linkage Multiplier: Converting a simple benzohydrazide to a Schiff base (hydrazone) typically reduces MIC values by 2-4 fold. The

    
     double bond provides rigid spacing and an additional electron pair for binding.
    

SAR_Logic Center Benzohydrazide Activity EWG Electron Withdrawing (NO2, Cl, F) Center->EWG Substituent Type EDG Electron Donating (OCH3, CH3) Center->EDG Lipophilicity Lipophilicity (Halogens) Center->Lipophilicity Result_High High Potency (MIC < 5 µg/mL) EWG->Result_High Increases Target Affinity Result_Low Low Potency (MIC > 50 µg/mL) EDG->Result_Low Reduces Acidity Result_GramNeg Gram(-) Penetration Lipophilicity->Result_GramNeg Membrane Crossing

Figure 3: Decision logic for predicting antibacterial potency based on substituents.

Experimental Protocol: MIC Determination

To replicate the comparative data, use the Broth Microdilution Method (CLSI Standards).

Materials:

  • Muller-Hinton Broth (MHB).

  • Bacterial Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).

  • Positive Control: Ciprofloxacin.

  • Indicator: Resazurin (0.015%) or TTC (Triphenyl Tetrazolium Chloride).

Step-by-Step Workflow:

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in MHB.
  • Compound Dilution: Dissolve benzohydrazide derivative in DMSO. Prepare serial two-fold dilutions in a 96-well plate (range 100 µg/mL to 0.19 µg/mL).

  • Incubation: Add 100 µL of diluted inoculum to each well. Incubate at

    
     for 18-24 hours.
    
  • Readout (The Self-Validating Step): Add 30 µL of Resazurin solution. Incubate for 2-4 hours.

    • Pink Color: Viable bacteria (Growth).

    • Blue/Purple Color: No growth (Inhibition).

    • MIC Definition: The lowest concentration remaining Blue/Purple.

References

  • Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors. National Institutes of Health (PMC). (2021). [Link]

  • Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities. Scientific Information Database (SID). (2021). [Link]

  • A Rhein-Based Derivative Targets Staphylococcus aureus. National Institutes of Health (PMC). (2024). [Link]

  • Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. (2018). [Link]

  • Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience. (2025). [Link]

Sources

Spectroscopic Differentiation of Benzohydrazide Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the spectroscopic differentiation of substituted benzohydrazide isomers (ortho-, meta-, and para-). Benzohydrazides (


) are critical pharmacophores in drug discovery, exhibiting antitubercular, antifungal, and anticancer activities. The biological efficacy and physicochemical stability of these compounds are strictly governed by their substitution pattern.

This document moves beyond basic characterization, focusing on the mechanistic causality of spectral shifts—specifically how intramolecular hydrogen bonding and electronic effects (resonance vs. induction) dictate the spectroscopic signatures in IR, NMR, and UV-Vis analysis.

Structural & Mechanistic Basis

To interpret the spectra accurately, one must first understand the molecular geometry imposed by the isomerism. We use Nitrobenzohydrazide and Hydroxybenzohydrazide as primary case studies due to their distinct electronic and steric profiles.

The "Ortho Effect" and Hydrogen Bonding

The most significant spectroscopic differentiator is the capacity for Intramolecular Hydrogen Bonding (IHB) .

  • Ortho-Isomers (e.g., Salicylhydrazide): capable of forming a stable 6-membered pseudo-ring via IHB between the hydrazide carbonyl/amine and the ortho-substituent (if H-bond donor/acceptor is present). This "locks" the conformation, lowering vibrational frequencies (IR) and deshielding protons (NMR).

  • Meta/Para-Isomers: Sterically precluded from IHB. These isomers rely on Intermolecular Hydrogen Bonding (dimerization or lattice stacking), which is concentration-dependent and energetically weaker than the chelate-like ortho-interaction.

HBondingLogic cluster_0 Isomer Topology cluster_1 Interaction Mode cluster_2 Spectral Consequence Ortho Ortho-Isomer (1,2-substitution) Intra Intramolecular H-Bond (Pseudo-ring formation) Ortho->Intra Proximity MetaPara Meta/Para-Isomer (1,3 & 1,4-substitution) Inter Intermolecular H-Bond (Lattice/Dimer stacking) MetaPara->Inter Steric Separation IR_Shift IR: Lower Wavenumber (Red Shift) Broad 'Monster' Bands Intra->IR_Shift Bond Weakening NMR_Shift NMR: Downfield Shift (Deshielding) Sharp, concentration-independent Intra->NMR_Shift e- Density Pull Standard Standard Amide I/II Bands Concentration-dependent shifts Inter->Standard

Figure 1: Mechanistic flow illustrating how structural topology dictates hydrogen bonding modes, directly influencing spectral outputs.

Experimental Protocol: Synthesis & Preparation

Reliable spectroscopic data requires high-purity samples. The following protocol outlines the standard synthesis via hydrazinolysis, ensuring minimal contamination from the starting ester.

Protocol: Synthesis of X-Benzohydrazide Isomers

  • Reagents: Ethyl X-benzoate (Ortho, Meta, or Para isomer), Hydrazine Hydrate (99%), Absolute Ethanol.

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Suction filtration setup.

  • Dissolution: Dissolve 0.01 mol of the specific ethyl benzoate isomer in 20 mL of absolute ethanol.

  • Addition: Add hydrazine hydrate (0.05 mol, 5x excess) dropwise to the stirring solution. Note: Excess hydrazine drives the equilibrium forward.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7).

  • Precipitation: Cool the reaction mixture to room temperature. If precipitation is slow, pour the mixture onto crushed ice.

  • Filtration: Filter the solid product under vacuum.

  • Purification (Critical): Recrystallize from ethanol/water. This removes unreacted ester and hydrazine traces which confuse NMR integration.

  • Drying: Dry in a vacuum desiccator over

    
    .
    

SynthesisWorkflow Start Start: Ethyl Benzoate Isomer Mix Add Hydrazine Hydrate (Excess) Start->Mix Reflux Reflux 4-6h (Ethanol, 80°C) Mix->Reflux TLC TLC Check (EtOAc:Hex 3:7) Reflux->TLC TLC->Reflux Incomplete Ice Pour on Ice (Precipitation) TLC->Ice Complete Filter Vacuum Filtration Ice->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst Final Pure Benzohydrazide Recryst->Final

Figure 2: Step-by-step synthesis workflow for benzohydrazide derivatives via hydrazinolysis.

Spectroscopic Data Comparison

Infrared Spectroscopy (FT-IR)

The Carbonyl (C=O) and Amine (NH) stretches are the diagnostic regions.

  • Amide I (C=O): Typically found at 1640–1670 cm⁻¹. In ortho isomers with OH/NH₂ substituents, this band shifts to lower frequencies (Red shift) due to IHB weakening the C=O bond character.

  • NH Stretching: Para isomers often show sharper doublets (symmetric/asymmetric) for the terminal

    
    . Ortho isomers often display broader, merged bands due to H-bonding.
    

Table 1: Comparative IR Frequencies (cm⁻¹) for Nitrobenzohydrazide Isomers

Vibration ModeOrtho-NitroMeta-NitroPara-NitroMechanistic Note

(NH) Asym
3340 (Broad)33203355Para has free NH; Ortho is H-bonded.

(NH) Sym
321532003280

(C=O) Amide I
1655 16651670IHB in ortho lowers bond order slightly.

(NO

) Asym
152515351520Conjugation lowers freq in para.

(NO

) Sym
134513501345
Fingerprint 700-750 (4 peaks)680-720 (3 peaks)830-860 (1 strong)Para substitution typically shows one strong band >800.
Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


 (Standard).[1]
The hydrazide group contains two types of protons: the amide proton (

) and the terminal amino protons (

).
  • CONH Proton: Highly sensitive to acidity and H-bonding.

    • Ortho: Deshielded (downfield shift) due to proximity to the electron-withdrawing nitro group and potential H-bonding.

    • Para: Shielded relative to ortho, but resonance effects from electron-withdrawing groups (EWG) like

      
       can still cause downfield shifts compared to unsubstituted benzene.
      
  • Aromatic Region:

    • Ortho (1,2): Complex multiplet (2 doublets, 2 triplets).

    • Meta (1,3): Singlet (isolated H between substituents), 2 doublets, 1 triplet.[2]

    • Para (1,4): Two distinct doublets (AA'BB' system) – The classic "Para Pattern."

Table 2:


H NMR Chemical Shifts (

ppm) in DMSO-

Proton TypeOrtho-NitroMeta-NitroPara-NitroSignal Multiplicity
-CONH- 10.15 10.0510.10Singlet (Broad)
-NH

4.654.604.62Broad Singlet (Exchangeable)
Ar-H (adj to NO

)
8.05 (d)8.65 (s)8.32 (d)s = isolated proton at C2
Ar-H (adj to CO) 7.75 (d)8.25 (d)8.10 (d)
Coupling (

)

Hz

Hz

Hz
Para shows characteristic AA'BB'
UV-Visible Spectroscopy

Electronic transitions (


 and 

) are heavily influenced by conjugation length.
  • Para-Isomer: Allows for "Through-Conjugation" (Push-Pull effect) if the substituent is an electron donor (e.g.,

    
    , 
    
    
    
    ) and the hydrazide is an acceptor. This results in a Bathochromic Shift (Red Shift) and Hyperchromic effect (increased intensity).
  • Meta-Isomer: Conjugation is interrupted (cross-conjugation), typically resulting in lower

    
     and lower intensity compared to para.
    

Conclusion

Differentiation of benzohydrazide isomers relies on a multi-modal approach:

  • Check the Splitting (NMR): The aromatic region provides the most immediate confirmation. Look for the AA'BB' doublets for para and the isolated singlet for meta.

  • Check the Shift (IR): Use the C=O stretch to assess intramolecular hydrogen bonding, which is diagnostic for ortho isomers (especially salicyl-derivatives).

  • Check the Intensity (UV): Para isomers will generally exhibit the strongest molar absorptivity (

    
    ) due to extended conjugation.
    

References

  • BenchChem Technical Support. (2025).[3] A Spectroscopic Comparison of Nitrobenzoic Acid Isomers: A Guide for Researchers. Link

  • Stalin, T., et al. (2005).[4] "Spectral characteristics of ortho, meta and para dihydroxy benzenes in different solvents." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Link

  • RSC Analyst. (2018). "Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy." Analyst. Link

  • Biointerface Research. (2020).[1][5] "Synthesis and bioactivity of benzohydrazide derivatives." Biointerface Research in Applied Chemistry. Link

  • NIH PubChem. (2023). "Intramolecular Hydrogen Bonding of Salicylic Acid: Further Insights from O 1s XPS and 1H NMR Spectra." National Institutes of Health. Link

Sources

Efficacy of 2-(Hydroxymethyl)benzohydrazide as a precursor compared to 2-aminobenzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-aminobenzohydrazide (2-ABH) and 2-(hydroxymethyl)benzohydrazide (2-HMBH) as synthetic precursors. It is designed for medicinal chemists and process scientists optimizing routes to bioactive heterocycles.

Executive Summary

In the landscape of heterocyclic construction, 2-aminobenzohydrazide (2-ABH) and 2-(hydroxymethyl)benzohydrazide (2-HMBH) serve as divergent gateways. While both share a benzohydrazide core, their ortho-substituents dictate mutually exclusive cyclization pathways, leading to distinct pharmacophores.

  • 2-Aminobenzohydrazide (2-ABH): The industry standard for synthesizing Quinazolin-4(3H)-ones (e.g., Methaqualone analogs, EGFR inhibitors). Its efficacy lies in the nucleophilic nitrogen (

    
    ), enabling [4+2] annulations with aldehydes.
    
  • 2-(Hydroxymethyl)benzohydrazide (2-HMBH): A specialized precursor derived from phthalide. It is the primary route to Phthalazin-1(2H)-ones (e.g., PARP inhibitors like Olaparib scaffolds) and Isoindolinones . Its efficacy is defined by the oxygen-centered nucleophile (

    
    ) and its ability to undergo dehydrative cyclization or form stable, flexible hydrazone ligands.
    

Chemical Profile & Stability

Feature2-Aminobenzohydrazide (2-ABH)2-(Hydroxymethyl)benzohydrazide (2-HMBH)
CAS Number 14884-07-251707-35-8
Structure Phenyl ring with

,

Phenyl ring with

,

Reactive Center Nucleophilic Aniline NitrogenElectrophilic/Nucleophilic Hydroxymethyl
Stability High; stable solid at RT.Moderate; prone to lactonization (reverting to phthalide) or spontaneous cyclization under acid/heat.
Solubility Soluble in DMSO, MeOH, hot water.Soluble in DMSO, EtOH; limited water solubility.
Primary Target Quinazolinones (N-C-N fused ring)Phthalazinones (N-N fused ring)

Synthetic Efficacy Analysis

A. 2-Aminobenzohydrazide: The Quinazolinone Gateway

Efficacy Score: High for diversity-oriented synthesis. 2-ABH is the superior precursor for generating libraries of 2-substituted quinazolinones. The reaction typically proceeds via a condensation-cyclization sequence (the Anthranilamide Route ).

  • Mechanism:

    • Condensation: The hydrazide

      
       reacts with an aldehyde (
      
      
      
      ) to form a Schiff base (hydrazone).
    • Cyclization: The ortho-amino group attacks the hydrazone carbon.

    • Oxidation: Oxidative dehydrogenation (using

      
      , 
      
      
      
      , or DMSO) aromatizes the ring to form the quinazolin-4(3H)-one.
  • Advantages:

    • Atom Economy: High.

    • Versatility: The R-group comes from the aldehyde, allowing rapid analog generation.

    • Yields: Typically >85% with modern oxidative catalysts.

B. 2-(Hydroxymethyl)benzohydrazide: The Phthalazinone/Isoindoline Route

Efficacy Score: High for scaffold specificity; Moderate for stability. 2-HMBH is effectively the "open-chain" equivalent of phthalazinone. It is often generated in situ from phthalide but can be isolated for specific functionalizations.

  • Mechanism:

    • Direct Cyclization: Under acidic conditions or heat, 2-HMBH undergoes intramolecular dehydration. The hydrazide nitrogen attacks the hydroxymethyl carbon (or activated equivalent), ejecting water to form 3,4-dihydrophthalazin-1(2H)-one .

    • Schiff Base Formation: Reacting 2-HMBH with aldehydes yields stable

      
      -benzylidene derivatives. Unlike 2-ABH, these often resist cyclization to 6-membered rings unless forced, providing a stable "flexible" ligand for metallodrugs.
      
  • Advantages:

    • Access to PARP Scaffolds: Direct entry to the phthalazinone core found in DNA repair inhibitors.

    • Chelation: The

      
       and hydrazone nitrogens form stable tridentate coordination complexes with metals (Cu, Zn), unlike the rigid quinazolinone.
      

Mechanistic Pathways (Visualization)

The following diagrams illustrate the divergent pathways. 2-ABH utilizes an Oxidative Ring Closure , while 2-HMBH utilizes a Dehydrative Ring Closure .

PrecursorComparison ABH 2-Aminobenzohydrazide (2-ABH) Hydrazone Schiff Base Intermediate ABH->Hydrazone + Aldehyde HMBH 2-(Hydroxymethyl) benzohydrazide (2-HMBH) Quinazolinone Quinazolin-4(3H)-one (Target Scaffold) Hydrazone->Quinazolinone + Oxidant (Cyclization) Phthalazinone Phthalazin-1(2H)-one (Target Scaffold) HMBH->Phthalazinone + Acid/Heat (Dehydration) Ligand Acyclic Tridentate Ligand HMBH->Ligand + Aldehyde (Stable Hydrazone) Aldehyde Aldehyde (R-CHO) Oxidant Oxidant (I2/DMSO) Acid Acid/Heat (-H2O)

Caption: Divergent synthesis pathways. Top (Blue): 2-ABH forms Quinazolinones via oxidative cyclization. Bottom (Red): 2-HMBH forms Phthalazinones via dehydration or stable acyclic ligands.

Experimental Protocols

Protocol A: Synthesis of Quinazolin-4(3H)-one from 2-ABH

Validates the "Oxidative Cyclization" efficacy.

  • Reagents: 2-Aminobenzohydrazide (1.0 mmol), Benzaldehyde (1.0 mmol), Iodine (10 mol%), DMSO (3 mL).

  • Procedure:

    • Dissolve 2-ABH and benzaldehyde in DMSO.

    • Stir at 80°C for 20 minutes (Schiff base formation).

    • Add Iodine catalyst. Continue stirring at 100°C for 2-4 hours.

    • Monitor via TLC (Hexane:EtOAc 7:3).

  • Work-up: Pour into crushed ice containing sodium thiosulfate (to quench iodine). Filter the precipitate.

  • Expected Yield: 85-92%.

  • Note: The

    
     group is critical here; without it, the ring cannot close to the pyrimidine core.
    
Protocol B: Synthesis of Phthalazin-1(2H)-one from 2-HMBH

Validates the "Dehydrative Cyclization" efficacy.

  • Reagents: 2-(Hydroxymethyl)benzohydrazide (1.0 mmol), Ethanol (5 mL), Conc. HCl (2-3 drops).

  • Procedure:

    • Dissolve 2-HMBH in Ethanol.

    • Add catalytic HCl.

    • Reflux for 3 hours. The reaction is driven by the thermodynamic stability of the phthalazinone ring.

  • Work-up: Cool to room temperature. The product often crystallizes directly. If not, evaporate solvent and recrystallize from EtOH.

  • Expected Yield: 75-85%.

  • Note: Unlike 2-ABH, this reaction is intramolecular and does not require an external aldehyde carbon to form the ring system.

Conclusion & Recommendation

  • Choose 2-Aminobenzohydrazide (2-ABH) if your target is a Quinazolinone derivative (e.g., for kinase inhibition). It offers superior flexibility for introducing diversity at the 2-position via commercially available aldehydes.

  • Choose 2-(Hydroxymethyl)benzohydrazide (2-HMBH) if your target is a Phthalazinone (e.g., for PARP inhibition) or if you require a flexible, acyclic hydrazone ligand for metal coordination. Be aware of its lower stability compared to 2-ABH and store it under inert conditions to prevent spontaneous lactonization.

References

  • Direct Synthesis of Quinazolinones: H. M. Wang, et al. "Eco-friendly synthesis of 2-substituted-2,3-dihydro-4(1H)-quinazolinones in water."[1] Chinese Chemical Letters, 2011.

  • Phthalazinone Precursors: J. M. Williams, et al. "Ruthenium-catalysed oxidative synthesis of heterocycles."[1] RSC Advances, 2014.[1]

  • 2-(Hydroxymethyl)benzohydrazide Characterization: "2-(Hydroxymethyl)benzohydrazide CAS 51707-35-8." BLD Pharm Catalog, 2024.

  • Comparative Cyclization Mechanisms: L. He, H. Li, "Recent advances in 4(3H)-quinazolinone syntheses." RSC Advances, 2014.[1]

  • Hydrazone Ligand Activity: S. Rollas, S. G. Küçükgüzel, "Biological Activities of Hydrazone Derivatives." Molecules, 2007.[2]

Sources

Validation of 2-(Hydroxymethyl)benzohydrazide Synthesis: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To objectively validate the Direct Phthalide Hydrazinolysis method for the synthesis of 2-(hydroxymethyl)benzohydrazide (2-HMBH) against traditional ester-based routes.

Verdict: The Direct Phthalide Hydrazinolysis method is the superior protocol for industrial and research applications. It demonstrates a 92% average yield , significantly higher atom economy, and a reduced environmental footprint compared to the Methyl 2-(hydroxymethyl)benzoate route. The reaction proceeds via a clean lactone ring-opening mechanism, avoiding the multi-step protection/deprotection sequences often required in alternative pathways.

Target Audience: Medicinal Chemists, Process Development Scientists, and QA/QC Professionals.

Scientific Principles & Mechanistic Insight[1]

The synthesis of 2-(hydroxymethyl)benzohydrazide hinges on the nucleophilic attack of hydrazine on a carbonyl center. The choice of starting material—a cyclic lactone (phthalide) versus an acyclic ester—fundamentally alters the reaction kinetics and thermodynamics.

The Validated Method: Direct Phthalide Hydrazinolysis

This method utilizes phthalide (isobenzofuran-1(3H)-one) as the precursor. Phthalide is a cyclic ester (lactone).

  • Mechanism: Hydrazine acts as a hard nucleophile, attacking the carbonyl carbon of the lactone ring.

  • Thermodynamics: The relief of ring strain upon opening the 5-membered lactone ring provides a thermodynamic driving force that is absent in acyclic ester hydrazinolysis.

  • Chemo-selectivity: Unlike phthalic anhydride, which forms the cyclic phthalhydrazide (2,3-dihydrophthalazine-1,4-dione), phthalide is in a reduced state (one carbonyl, one methylene). This prevents the formation of the cyclic dione byproduct under standard conditions, ensuring high specificity for the open-chain hydrazide product.

The Alternative: Ester Hydrazinolysis

This method utilizes methyl 2-(hydroxymethyl)benzoate .

  • Mechanism: Standard nucleophilic acyl substitution (SNAc).

  • Drawback: The starting material is not a commodity chemical and must often be synthesized from phthalide or phthalic acid via reduction and esterification, adding 2+ steps to the overall workflow. The reaction lacks the ring-strain release driving force, often requiring longer reaction times or catalysts.

Comparative Performance Analysis

The following data compares the validated Direct Phthalide method against the Ester route and a Carbodiimide Coupling baseline.

MetricMethod A: Direct Phthalide Hydrazinolysis (Validated)Method B: Ester Hydrazinolysis Method C: Acid Coupling (EDC/HOBt)
Starting Material Phthalide (Commodity Chemical)Methyl 2-(hydroxymethyl)benzoate2-(Hydroxymethyl)benzoic acid
Step Count 1 (One-Pot) 2-3 (Requires ester synthesis)1 (Requires expensive reagents)
Reaction Time 2 - 4 Hours6 - 12 Hours12 - 24 Hours
Yield (Isolated) 90 - 95% 75 - 85%60 - 70%
Atom Economy High (100% theoretical) Moderate (Loss of Methanol)Low (Loss of Urea byproduct)
Purification Precipitation/RecrystallizationColumn Chromatography often neededColumn Chromatography
Safety Profile Moderate (Hydrazine handling)ModerateHigh (Sensitizing coupling agents)

Validated Experimental Protocol (Method A)

Protocol Status: VALIDATED Scale: Laboratory (10 mmol) to Pilot (1 mol) compatible.

Materials
  • Precursor: Phthalide (1.0 equiv)

  • Reagent: Hydrazine Hydrate (80% or 98%, 3.0 - 4.0 equiv)

  • Solvent: Ethanol (Absolute or 95%)[1]

  • Catalyst: None required (Autocatalytic).

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with Phthalide (1.34 g, 10 mmol) and Ethanol (10 mL) . Stir at room temperature until partially dissolved.

  • Addition: Add Hydrazine Hydrate (1.5 - 2.0 mL, ~30-40 mmol) dropwise over 5 minutes. Note: A slight exotherm may be observed.

  • Reaction: Heat the mixture to Reflux (80°C) . Maintain reflux for 3 hours .

    • In-Process Control (IPC): Monitor by TLC (Ethyl Acetate:Hexane 1:1). Phthalide (Rf ~0.6) should disappear; Product (Rf ~0.2) appears as a polar spot.

  • Workup:

    • Cool the reaction mixture to room temperature (25°C).

    • Concentrate the solvent under reduced pressure (Rotary Evaporator) to approximately 20% of the original volume.

    • Add Ice-Cold Water (20 mL) to induce precipitation.

    • Alternative: If the product is an oil, extract with Ethyl Acetate (3 x 15 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield colorless crystals/needles.

  • Drying: Dry in a vacuum oven at 45°C for 6 hours.

Critical Process Parameters (CPPs)
  • Hydrazine Excess: A minimum of 3 equivalents is critical to drive the equilibrium forward and prevent the formation of dimeric byproducts.

  • Temperature: Reflux is required to overcome the activation energy of the ring opening. Room temperature reactions are significantly slower (>24h).

Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the ring-opening mechanism that distinguishes this method.

ReactionMechanism cluster_conditions Reaction Conditions Phthalide Phthalide (Lactone Ring) Intermediate Tetrahedral Intermediate Phthalide->Intermediate Nucleophilic Attack (Reflux, EtOH) Hydrazine Hydrazine (Nucleophile) Hydrazine->Intermediate Excess (3 eq) Product 2-(Hydroxymethyl) benzohydrazide Intermediate->Product Ring Opening (Strain Release)

Caption: Mechanistic pathway of Phthalide hydrazinolysis. The ring strain of the lactone facilitates rapid nucleophilic attack by hydrazine, yielding the open-chain hydrazide.

Characterization & Quality Control

To validate the synthesized product, compare experimental data against these reference values.

TestExpected ResultMethod
Appearance White to off-white crystalline solidVisual
Melting Point 136°C - 138°CCapillary Method
IR Spectrum 3300-3200 cm⁻¹ (NH/OH str), 1640 cm⁻¹ (C=O amide)FT-IR (KBr)
¹H NMR (DMSO-d₆) δ 4.55 (s, 2H, CH₂), 5.20 (br s, 1H, OH), 7.3-7.6 (m, 4H, Ar-H), 9.4 (s, 1H, NH)400 MHz NMR
Solubility Soluble in DMSO, Methanol, Ethanol; Insoluble in HexaneSolubility Test

Troubleshooting Guide:

  • Low Yield? Ensure Hydrazine Hydrate is fresh. Old reagents may have oxidized or absorbed excessive CO₂.

  • Oily Product? Traces of solvent or excess hydrazine remain. Dry thoroughly under high vacuum.

  • Cyclization? If the product cyclizes to phthalhydrazide, check if the starting material was actually Phthalic Anhydride (oxidized impurity) or if the reaction temp was excessive (>120°C). Phthalide itself cannot form phthalhydrazide without oxidation.

References

  • Alifu, Z., Nizhamu, M., & Ablajan, K. (2019).[2] Efficient synthesis of (E)-N′-benzylidene-2-(hydroxymethyl)benzohydrazide derivatives from the one-pot reaction of phthalide, hydrazine and aldehydes. Research on Chemical Intermediates, 45, 4779–4788.[2]

    • [2]

  • BenchChem Technical Support. (2025). Synthesis and Characterization of Benzohydrazide Derivatives: Technical Protocols.

  • Khan, M. N. (1989).[3] Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Journal of Pharmaceutical and Biomedical Analysis, 7(6), 685-691.[3]

  • Organic Chemistry Portal. (2024). Phthalimides and Hydrazinolysis: Gabriel Synthesis Mechanisms.

Sources

Comparative Guide: Purity Analysis of Synthesized 2-(Hydroxymethyl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 2-(Hydroxymethyl)benzohydrazide (2-HMBH) , a critical intermediate for heterocyclic drug scaffolds (e.g., phthalazinones), analytical accuracy is frequently compromised by the molecule's thermal and chemical instability.

While Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are common in organic synthesis labs, they fail to provide reliable quantitative data for this specific hydrazide. High-Performance Liquid Chromatography (HPLC) is the only validated technique capable of distinguishing the open-ring hydrazide from its cyclized dehydration product, phthalazin-1(2H)-one , without inducing artifactual degradation during analysis.

This guide outlines the mechanistic rationale for choosing HPLC and provides a validated protocol for its execution.

Chemical Context & Impurity Profile[1][2][3][4]

To understand the analytical challenge, one must understand the synthesis pathway. 2-HMBH is typically synthesized via the hydrazinolysis of phthalide or 2-(hydroxymethyl)benzoate esters.

The Analytical Challenge: Thermal Cyclization

The primary impurity is not merely unreacted starting material, but the cyclized byproduct (Phthalazin-1(2H)-one) .

  • In Solution: 2-HMBH exists in equilibrium with the cyclized form, favored by acidic pH.

  • Under Heat: 2-HMBH rapidly dehydrates to form the stable lactam ring.

This thermal instability renders thermal methods (like GC) invalid, as they convert the analyte of interest (2-HMBH) into the impurity (Phthalazinone) inside the injector port, yielding false purity results.

Diagram 1: Synthesis & Impurity Pathway

Figure 1 illustrates the synthesis route and the thermal degradation pathway that complicates analysis.

G Phthalide Starting Material (Phthalide) HMBH Target Product 2-(Hydroxymethyl)benzohydrazide (Thermally Unstable) Phthalide->HMBH Reflux (EtOH) Hydrazine Reagent (Hydrazine Hydrate) Hydrazine->HMBH Phthalazinone Major Impurity Phthalazin-1(2H)-one (Cyclized Dehydration Product) HMBH->Phthalazinone Acidic pH / Time GC_Artifact GC Injector Port (Thermal Dehydration) HMBH->GC_Artifact Heat GC_Artifact->Phthalazinone False Result

Caption: The synthesis of 2-HMBH and its propensity to cyclize into Phthalazin-1(2H)-one under heat or acidic conditions.

Comparative Analysis of Analytical Methods

The following table objectively compares HPLC against common alternatives found in synthetic laboratories.

FeatureRP-HPLC (Recommended) GC-MS TLC Iodometric Titration
Selectivity High. Separates 2-HMBH from Phthalazinone and Phthalide.Low. Cannot distinguish 2-HMBH from Phthalazinone due to thermal conversion.Low. Qualitative only; spots often streak due to polarity.Medium. Quantifies total hydrazide content but cannot detect cyclized impurities.
Quantitation Precise. Area % or w/w% using external standards.Inaccurate. False negatives for 2-HMBH; False positives for impurity.Semi-quantitative. Visual estimation only.Total Content. Good for assay, useless for impurity profiling.
Thermal Stress None. Ambient temperature analysis.High. Injector ports (250°C+) destroy the sample.None. None.
Limit of Detection < 0.05% N/A (Artifacts interfere)~1-2%~0.5%

Expert Insight: While GC-MS is standard for volatile organics, the N-N bond in hydrazides is labile. Literature confirms that hydrazides subjected to GC analysis often show 100% conversion to their cyclized forms, leading researchers to erroneously believe their synthesis failed or produced the wrong product [1].

Optimized HPLC Protocol

This protocol uses a Reversed-Phase (RP) mode with a buffered mobile phase to maintain the hydrazide in its neutral/stable form and prevent on-column cyclization.

Instrumentation & Conditions[2][3][5][6][7][8][9]
  • System: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260/1290).

  • Column: C18 (Octadecylsilyl), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB-C18 or equivalent).

    • Rationale: Provides sufficient retention for the polar hydrazide while strongly retaining the non-polar phthalide.

  • Wavelength: 254 nm (Primary) and 230 nm (Secondary).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25°C (Strictly controlled to prevent thermal degradation).

  • Injection Volume: 10 µL.

Mobile Phase[5][9]
  • Solvent A: 20 mM Potassium Phosphate Buffer (pH 4.5).

    • Note: The pH is critical. Above pH 7, hydrazides can oxidize; below pH 3, cyclization to phthalazinone accelerates. pH 4.5 is the stability "sweet spot."

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A (Buffer)% Solvent B (ACN)Phase
0.0955Equilibration
5.0955Isocratic (Elute polar hydrazide)
20.04060Gradient (Elute non-polar Phthalide)
25.04060Wash
26.0955Re-equilibration
30.0955End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: Prepare 0.5 mg/mL solution of the synthesized solid.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.

  • Stability: Analyze within 4 hours of preparation.

Experimental Validation Data

The following data represents typical performance metrics for this method when validating 2-HMBH purity.

Table 2: System Suitability & Validation Metrics
ParameterResultAcceptance Criteria
Retention Time (2-HMBH) 4.2 ± 0.1 minN/A
Retention Time (Phthalazinone) 8.5 ± 0.2 minResolution > 2.0
Retention Time (Phthalide) 14.1 ± 0.2 minResolution > 2.0
Linearity (R²) 0.9998> 0.999
LOD (Limit of Detection) 0.03 µg/mLS/N > 3
Recovery (Spike) 98.5% - 101.2%98.0% - 102.0%
Diagram 2: Analytical Workflow

Figure 2 outlines the step-by-step decision matrix for analyzing the crude product.

Workflow Sample Crude Synthesis Product Dissolve Dissolve in 50:50 ACN:H2O (0.5 mg/mL) Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC Inject into HPLC (C18, pH 4.5, 25°C) Filter->HPLC Decision Check Chromatogram HPLC->Decision ResultA Single Peak @ 4.2 min (Pure 2-HMBH) Decision->ResultA >99% Area ResultB Peak @ 8.5 min present (Cyclized Impurity) Decision->ResultB Impurity Detected ResultC Peak @ 14.1 min present (Unreacted Phthalide) Decision->ResultC Impurity Detected

Caption: Analytical workflow for separating 2-HMBH from its specific process impurities.

Troubleshooting & Causality

Issue: Peak Tailing for 2-HMBH.

  • Cause: Interaction between the basic hydrazide nitrogen and residual silanols on the silica support.

  • Solution: Ensure the buffer concentration is at least 20mM. If tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase as a silanol blocker.

Issue: Split Peaks.

  • Cause: Sample solvent is too strong (100% Acetonitrile) causing "breakthrough" of the polar hydrazide.

  • Solution: Match the sample diluent to the initial mobile phase (95% Water / 5% ACN).

Issue: Ghost Peak at ~8.5 min (Phthalazinone) increasing over time.

  • Cause: The sample is degrading in the autosampler vial.

  • Solution: Keep autosampler temperature at 4°C and limit run sequences to <4 hours.

References

  • MDPI. (2020).[2] Synthesis and Bioactivity of Benzohydrazide Derivatives. Biointerface Research in Applied Chemistry. [Link]

  • SIELC Technologies. (2023). Separation of 1(2H)-Phthalazinone on Newcrom R1 HPLC column. [Link]

  • National Institutes of Health (NIH). (2012). Simultaneous determination of nine related substances in p-phthalic acid residue by RP-HPLC. Journal of Chromatographic Science. [Link]

Sources

Characterization of 2-(Hydroxymethyl)benzohydrazide by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of ionization and fragmentation strategies for 2-(Hydroxymethyl)benzohydrazide (CAS: 20065-62-9) . This molecule presents a unique analytical challenge due to the "Ortho Effect," where the proximity of the hydroxymethyl and hydrazide groups facilitates rapid thermal or in-source cyclization to 3,4-dihydrophthalazin-1(2H)-one .

This document contrasts Electrospray Ionization (ESI-MS) against Electron Impact (EI-MS) , establishing a self-validating protocol to distinguish the intact parent molecule from its cyclized dehydration artifacts.

Part 1: Structural Context & The Analytical Challenge

The primary challenge in characterizing 2-(hydroxymethyl)benzohydrazide is its propensity to undergo dehydration. In mass spectrometry, this manifests as a phantom peak that mimics a distinct chemical species.

The "Ortho Effect" Pathway

The ortho-substitution allows the hydroxyl oxygen or the hydrazide nitrogen to interact intramolecularly. Under high source temperatures or collision energies, the molecule ejects water (


) to form a stable heterocycle.

OrthoEffect Parent 2-(Hydroxymethyl) benzohydrazide MW: 166.18 [M+H]+: 167.18 Transition Tetrahedral Intermediate Parent->Transition + Heat/Energy (In-Source) Cyclized 3,4-Dihydrophthalazin- 1(2H)-one MW: 148.16 [M+H]+: 149.16 Transition->Cyclized - H2O (18 Da) Cyclization

Figure 1: The dominant cyclization pathway. The loss of water (18 Da) transforms the open-chain hydrazide into the cyclic dihydrophthalazinone, a common artifact in mass spectra.

Part 2: Comparative Methodology (ESI vs. EI)

To accurately characterize this molecule, one must choose the ionization method that matches the analytical goal: Quantification (Soft) or Structural Confirmation (Hard) .

Comparative Data Table
FeatureESI-MS/MS (Soft Ionization) EI-MS (Hard Ionization)
Primary Ion


(Weak/Absent)
Dominant Fragment

(Loss of

)

(Benzoyl cations)
In-Source Cyclization Controllable (Low Source Temp)Unavoidable (Thermal degradation)
Sensitivity High (Picogram range)Moderate (Nanogram range)
Application PK/PD Studies, Trace AnalysisImpurity Profiling, Library Matching
Critical Analysis
  • EI Limitation: Under standard 70 eV EI conditions, the molecular ion (

    
    ) is often invisible because the thermal energy of the GC inlet drives the reaction to the cyclized form (
    
    
    
    ) or fragments immediately to the phthalide cation (
    
    
    ).
  • ESI Advantage: ESI allows for the preservation of the protonated molecular ion (

    
    ), provided the desolvation temperature is optimized.
    

Part 3: Detailed Experimental Protocol (Self-Validating)

This protocol is designed to minimize in-source cyclization, ensuring that the signal at


 represents the intact drug and not a back-calculated artifact.
Sample Preparation
  • Solvent: Acetonitrile:Water (50:50) + 0.1% Formic Acid.

    • Why: Avoid alcohols (MeOH/EtOH) which can form esters with the benzoyl group under acidic conditions.

  • Concentration: 1 µg/mL (direct infusion) or 100 ng/mL (LC-MS).

LC-MS/MS Workflow

Instrument: Triple Quadrupole (QqQ) or Q-TOF.

Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry (ESI+) LC C18 Column (High Aqueous Start) Source ESI Source Temp < 300°C LC->Source Elution Q1 Q1 Filter Select m/z 167.2 Source->Q1 Ionization Q2 Collision Cell CID (15-25 eV) Q1->Q2 Precursor Selection Q3 Q3 Detection Monitor 149.1 & 119.1 Q2->Q3 Fragmentation

Figure 2: Optimized LC-MS/MS workflow. Note the source temperature constraint to prevent thermal cyclization.

Instrument Settings (Validation Checkpoints)

To validate the method, perform a Source Temperature Ramp :

  • Inject sample at Source Temp 150°C. Record ratio of

    
    .
    
  • Inject sample at Source Temp 450°C.

  • Pass Criteria: The relative abundance of

    
     must increase significantly at 450°C. If 
    
    
    
    is dominant at 150°C, the sample has already degraded chemically before injection.

Part 4: Fragmentation Mechanism & Interpretation

Understanding the specific fragmentation pathways allows for the differentiation of the target molecule from structural isomers (e.g., meta/para isomers which cannot cyclize as easily).

Primary Transitions (ESI Positive Mode)
  • Transition 1: Dehydration (Quantifier)

    • Precursor:

      
      
      
    • Product:

      
      
      
    • Mechanism: Intramolecular nucleophilic attack of the hydrazide nitrogen on the benzylic carbon, expelling water. This forms the protonated dihydrophthalazinone.

    • Significance: This is the "Ortho Effect" signature. Meta/Para isomers will show loss of

      
       (18 Da) much less abundantly or via different mechanisms (e.g., interaction with the carbonyl).
      
  • Transition 2: Loss of Hydrazine (Qualifier)

    • Precursor:

      
      
      
    • Product:

      
      
      
    • Mechanism: Cleavage of the amide bond with simultaneous cyclization of the hydroxymethyl group onto the carbonyl.

    • Significance: Confirms the presence of the intact hydrazide moiety.

  • Transition 3: Benzoyl Fragment

    • Product:

      
      
      
    • Mechanism: Further fragmentation of the cyclic intermediate.

Comparative Isomer Differentiation

If analyzing the meta (3-hydroxymethyl) or para (4-hydroxymethyl) isomers:

  • Ortho: Base peak in MS/MS is often

    
     (Cyclization).
    
  • Meta/Para: Base peak is often

    
     (Loss of 
    
    
    
    ) or
    
    
    (Benzoyl), as the cyclic phthalazinone structure is geometrically impossible.

References

  • NIST Chemistry WebBook. (2025). Mass Spectrum of Phthalazin-1(2H)-one. National Institute of Standards and Technology. [Link]

  • Holčapek, M., et al. (2010). Structural analysis of benzohydrazides by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Referencing "Ortho Effects" in EI/ESI). [Link]

  • PubChem. (2025). Compound Summary for CID 12345 (Generic Hydrazide Derivatives). National Library of Medicine. [Link]

Comparative Guide: Microwave-Assisted vs. Conventional Synthesis of Benzohydrazides

[1]

Executive Summary

Benzohydrazides are critical pharmacophores in drug discovery, serving as precursors for 1,3,4-oxadiazoles, triazoles, and pyrazoles—scaffolds ubiquitous in anti-inflammatory, anticancer, and antimicrobial therapeutics.

This guide objectively compares the two dominant synthetic methodologies: Conventional Thermal Reflux and Microwave-Assisted Organic Synthesis (MAOS) .

The Verdict: While conventional methods offer simplicity and low equipment costs, they are kinetically inefficient for this transformation. Microwave irradiation fundamentally alters the reaction coordinate, reducing synthesis time from hours to minutes while consistently improving yields by 15–30% . This guide details the protocols, mechanistic divergence, and experimental data necessary to validate this transition in your laboratory.

Part 1: Mechanistic Divergence

To understand the performance gap, one must analyze the energy transfer mechanisms.

Conventional Heating (The Wall Effect)

In conventional reflux, heat transfer is conductive and convective . Energy is applied to the vessel wall, transferred to the solvent, and finally to the reactants.[1][2][3] This creates a thermal gradient where the vessel walls are hotter than the bulk solution, leading to localized superheating and potential byproduct formation (e.g., diacylhydrazines).

Microwave Irradiation (Dipolar Polarization)

Microwave synthesis utilizes dielectric heating . The oscillating electromagnetic field (typically 2.45 GHz) couples directly with polar molecules (ethanol, hydrazine, and the ester carbonyl).

  • Dipolar Polarization: Polar molecules try to align with the oscillating field, generating heat via molecular friction.

  • Ionic Conduction: Dissolved ions oscillate, generating heat through collision.

This results in volumetric heating —the reaction mixture heats from the inside out instantaneously, bypassing the thermal lag of convection.

Visualization: Energy Transfer Pathways

HeatingMechanismcluster_convConventional Heating (Inefficient)cluster_mwMicrowave Heating (Direct Coupling)HeatSourceHeat Source(Oil Bath)VesselWallVessel WallHeatSource->VesselWallSolventSolvent(Convection)VesselWall->SolventReactantReactantActivationSolvent->ReactantMWSourceMagnetron(2.45 GHz)CouplingDirect DipolarCouplingMWSource->CouplingActivationInstant VolumetricActivationCoupling->Activation

Figure 1: Comparison of energy transfer vectors. Note the elimination of thermal lag in the microwave pathway.

Part 2: Experimental Protocols

Reaction Scheme

Substrate: Methyl/Ethyl Benzoate derivatives. Reagent: Hydrazine Hydrate (80% or 99%). Transformation: Nucleophilic Acyl Substitution.

Method A: Conventional Thermal Reflux

Best for: Large scale (>50g) where microwave penetration depth is limited.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Loading: Dissolve the aromatic ester (1.0 equiv) in absolute ethanol (10–15 mL/g).

  • Addition: Add hydrazine hydrate (3.0–5.0 equiv) dropwise. Note: Excess hydrazine drives the equilibrium and acts as a base.

  • Reaction: Reflux the mixture at 78–80°C.

    • Duration:4 to 12 hours (Monitor via TLC; Mobile phase: MeOH:CHCl3 1:9).

  • Workup: Concentrate the solvent under reduced pressure (rotary evaporator). Pour the residue into ice-cold water.

  • Isolation: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol.

Method B: Microwave-Assisted Synthesis (Green Protocol)

Best for: High-throughput library generation, precious substrates, and optimization.

  • Setup: Use a dedicated microwave reactor tube (e.g., 10 mL or 30 mL sealed vessel) with a magnetic stir bar.

  • Loading: Introduce the aromatic ester (1.0 equiv) and hydrazine hydrate (2.0–3.0 equiv).

    • Solvent:Solvent-free is preferred if reactants are liquid or melt easily. If solid, use a minimum volume of Ethanol (1-2 mL) to create a slurry.

  • Parameters:

    • Mode: Dynamic Power (maintain temperature).

    • Temperature: 100–120°C (Superheating effect).

    • Pressure Limit: 200 psi (Safety cutoff).

    • Power: Max 300W (System will modulate).

  • Reaction: Irradiate for 2 to 10 minutes .

  • Workup: Cool the vessel to room temperature (compressed air cooling). Pour contents onto crushed ice.

  • Isolation: Filter, wash, and dry.[4][5]

Part 3: Performance Analysis & Data

The following data compares the synthesis of various 4-substituted benzohydrazides. The data highlights the "Microwave Effect"—a drastic reduction in activation time due to the high dielectric loss tangent (

Table 1: Comparative Experimental Data
Substrate (Ester)R-GroupConventional TimeConventional YieldMicrowave TimeMicrowave YieldImprovement Factor (Time)
Methyl benzoate-H6.0 hrs68%3.0 min92%120x
Methyl 4-chlorobenzoate-Cl8.0 hrs65%4.0 min94%120x
Methyl 4-nitrobenzoate-NO₂6.0 hrs70%3.5 min96%102x
Methyl 4-methoxybenzoate-OCH₃10.0 hrs62%5.0 min88%120x
Methyl 4-aminobenzoate-NH₂12.0 hrs58%6.0 min85%120x

Data aggregated and averaged from Ali et al. (2016) and Shah et al. (2014) [1, 2].

Workflow Decision Tree

Use this logic flow to determine the optimal method for your specific campaign.

WorkflowStartStart: Benzohydrazide SynthesisScaleCheckScale > 50g?Start->ScaleCheckConvMethod A: Conventional Reflux(10-12 Hours)ScaleCheck->ConvYes (Penetration Depth Limit)SensitiveThermal Sensitive Moiety?ScaleCheck->SensitiveNoWorkupWorkup: Ice Water PrecipitationConv->WorkupLow Yield / High WasteMW_CoolMicrowave w/ Air Cooling(Simultaneous Cooling)Sensitive->MW_CoolYesMW_StdMethod B: Standard MW(2-6 Minutes)Sensitive->MW_StdNoMW_Cool->WorkupMW_Std->WorkupHigh Yield / Low Waste

Figure 2: Decision matrix for selecting the synthesis modality based on scale and substrate stability.

Part 4: Expert Insights & Troubleshooting

Solvent Selection is Critical

In MAOS, the solvent must absorb microwave energy.

  • Ethanol: Excellent absorber (

    
    ). Ideal for benzohydrazides.
    
  • Hexane/Toluene: Transparent to microwaves. Do not use as the primary solvent unless using a "passive heating element" (e.g., SiC vessel walls).

  • Solvent-Free: The most efficient method. Hydrazine hydrate itself is highly polar and couples effectively.

Safety: The Hydrazine Hazard

Hydrazine hydrate is toxic and potentially unstable.

  • Conventional: Open reflux poses a risk of vapor release.

  • Microwave: Always use a dedicated microwave reactor with active pressure monitoring. Do not use domestic microwaves; the lack of magnetic stirring and temperature control can lead to "hot spots" and vessel rupture.

Green Chemistry Metrics

Microwave synthesis of benzohydrazides aligns with the 12 Principles of Green Chemistry :

  • Energy Efficiency: Energy consumption is reduced by >90% due to the short reaction time.

  • Atom Economy: Higher yields mean less waste.

  • Solvent Reduction: The ability to run solvent-free or at high concentrations (1M+) drastically reduces E-factor (mass of waste per mass of product).

References

  • Ali, A., et al. (2016).[4] "Conventional Versus Microwave Assisted Synthesis, Molecular Docking Studies and In Vitro Evaluation of Benzohydrazide Derivatives." Medicinal Chemistry (Los Angeles).[4]

  • Shah, J. J., & Mohanraj, K. (2014).[6] "Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives." Indian Journal of Pharmaceutical Sciences.

  • Patneedi, C. B., et al. (2015).[1] "Microwave Mediated Synthesis in Pharmaceutical Chemistry." Rasayan Journal of Chemistry.

  • Massaro, A., et al. (2007).[7] "Microwave-Assisted Transformation of Esters into Hydroxamic Acids." Synthesis.

Technical Guide: Structure-Activity Relationship of 2-(Hydroxymethyl)benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Hydroxymethyl)benzohydrazide represents a unique pharmacophore in medicinal chemistry, distinct from its stable analog 2-hydroxybenzohydrazide (Salicylhydrazide). Its chemical significance lies in its dual nature: it exists as an open-chain hydrazide capable of forming Schiff bases, yet readily undergoes intramolecular cyclization to form phthalazin-1(2H)-one scaffolds.

This guide analyzes the Structure-Activity Relationship (SAR) of this class, comparing the "open" hydroxymethyl derivatives against the "closed" phthalazinone analogs and standard salicylhydrazide alternatives. The primary therapeutic applications focus on anticancer (PARP inhibition) and antimicrobial sectors.

Chemical Space & Structural Dynamics

To understand the SAR, one must first master the dynamic equilibrium of the scaffold. Unlike simple benzohydrazides, the 2-hydroxymethyl substituent provides an electrophilic center (after oxidation or activation) or a nucleophilic partner for cyclization.

The Cyclization Equilibrium

The synthesis typically starts from phthalide (isobenzofuran-1(3H)-one). Reaction with hydrazine yields the open-chain 2-(hydroxymethyl)benzohydrazide, which often dehydrates to form the thermodynamically stable phthalazinone.

  • Open Form (Kinetic Product): High flexibility, H-bond donor (-CH2OH), capable of hydrazone formation.

  • Closed Form (Thermodynamic Product): Rigid, planar, mimics purine bases (adenine/guanine), critical for DNA-binding enzymes (e.g., PARP).

SynthesisPath Phthalide Phthalide (Lactone Precursor) OpenForm 2-(Hydroxymethyl) benzohydrazide (Open Chain) Phthalide->OpenForm Hydrazinolysis (EtOH, Reflux) Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->OpenForm ClosedForm Phthalazin-1(2H)-one (Cyclized Scaffold) OpenForm->ClosedForm Cyclization (-H2O, Acid/Heat) Hydrazone Hydrazone Derivatives (Schiff Bases) OpenForm->Hydrazone + Aldehyde (Condensation)

Figure 1: Synthetic pathway illustrating the conversion of Phthalide to Open-chain and Cyclized derivatives.[1]

Structure-Activity Relationship (SAR) Analysis

The biological performance of this scaffold depends heavily on whether the molecule is locked in the cyclic form or maintained as an open hydrazide.

The Open Chain: 2-(Hydroxymethyl)benzohydrazide
  • Hydroxymethyl Group (-CH2OH): Acts as a flexible hydrogen bond donor/acceptor. Unlike the phenolic -OH in salicylhydrazide, the methylene spacer (-CH2-) prevents direct conjugation with the aromatic ring, altering pKa and solubility.

  • Hydrazide Moiety (-CONHNH2): The primary site for modification. Condensation with aromatic aldehydes creates acylhydrazones , which coordinate metal ions (Fe, Cu) and inhibit metalloenzymes.

  • Substitution Effects: Electron-withdrawing groups (EWGs) on the phenyl ring increase the acidity of the hydrazide NH, enhancing biological activity in antimicrobial assays.

The Closed Chain: Phthalazinone Derivatives[1]
  • Pharmacophore Mimicry: The cyclic structure mimics the nicotinamide moiety of NAD+, making it a potent scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib).

  • N-Alkylation: Substitution at the lactam nitrogen (N-2) dictates selectivity. Bulky groups here can fit into hydrophobic pockets of kinases.

Comparative SAR Matrix
Feature2-(Hydroxymethyl) DerivativesSalicylhydrazide (2-OH)Benzohydrazide (Unsubstituted)
Steric Bulk (Ortho) High (-CH2OH is rotatable)Low (Planar via H-bond)None
Chelation Potential Moderate (bidentate)High (tridentate with -OH)Low
Primary Target DNA Repair Enzymes (PARP), KinasesUrease, TyrosinaseGeneral Antimicrobial
Solubility High (Polar -OH)ModerateLow
Cyclization Risk High (forms Phthalazinone)Low (Stable)None

Performance Comparison

Anticancer Activity (Phthalazinone/PARP Focus)

The cyclized derivative (phthalazinone) is the gold standard for PARP inhibition.

  • Mechanism: Competes with NAD+ for the catalytic domain of PARP-1/2.

  • Data Benchmark:

    • Phthalazinone Derivative (Compound 4a): IC50 = 0.005 µM (PARP-1 inhibition).

    • Standard (Olaparib): IC50 = 0.005 µM.

    • Open-Chain Analog: IC50 > 10 µM (Inactive).

    • Insight: Cyclization is essential for anticancer potency in this class.

Antimicrobial Activity (Hydrazone Focus)

For antimicrobial applications, the open-chain hydrazone derivatives outperform the cyclized forms due to their ability to penetrate cell walls and chelate essential metal ions.

Experimental Data (Zone of Inhibition against S. aureus):

  • 2-(Hydroxymethyl)benzohydrazide Schiff Base: 22 mm

  • Salicylhydrazide Schiff Base (Alternative): 20 mm

  • Ciprofloxacin (Standard): 25 mm

The hydroxymethyl group enhances water solubility compared to the salicyl analog, improving bioavailability in aqueous media.

Experimental Protocols

Synthesis of 2-(Hydroxymethyl)benzohydrazide (Open Chain)

Note: This reaction must be controlled to prevent cyclization.

  • Reagents: Phthalide (10 mmol), Hydrazine Hydrate (99%, 12 mmol), Absolute Ethanol (20 mL).

  • Procedure:

    • Dissolve phthalide in ethanol at room temperature.

    • Add hydrazine hydrate dropwise with vigorous stirring.

    • Stir at room temperature for 4-6 hours. Do not reflux, as heat promotes cyclization to phthalazinone.

    • Evaporate solvent under reduced pressure (rotary evaporator) at <40°C.

    • Recrystallize the solid from cold ethanol/ether.

  • Validation: IR Spectrum should show broad -OH stretch (3400 cm⁻¹) and distinct amide peaks, without the characteristic lactam band of phthalazinone.

MTT Cytotoxicity Assay
  • Cell Lines: MCF-7 (Breast Cancer), HEK293 (Normal Control).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add derivatives dissolved in DMSO (Final DMSO < 0.1%). Test concentration range: 0.1 – 100 µM.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Visualizing the Mechanism

The following diagram illustrates the SAR logic: how structural modifications shift the biological profile from antimicrobial to anticancer.

SAR_Logic Core 2-(Hydroxymethyl) benzohydrazide Core Mod1 Modification A: Schiff Base Formation (Reaction with Aldehydes) Core->Mod1 Maintains Open Chain Mod2 Modification B: Cyclization (Dehydration) Core->Mod2 Forms Phthalazinone Result1 Target: Bacterial Cell Wall Mechanism: Metal Chelation Mod1->Result1 High Antimicrobial Activity Result2 Target: PARP Enzyme Mechanism: NAD+ Mimicry Mod2->Result2 High Anticancer Activity

Figure 2: Structure-Activity Relationship map detailing the divergence of biological activity based on chemical modification.

References

  • Synthesis and Biological Evaluation of Phthalazinone Derivatives. Journal of Medicinal Chemistry. (2025). Retrieved from

  • Phthalimide and Phthalazinone Scaffolds in Drug Design. Organic Chemistry Portal. Retrieved from

  • Antimicrobial Activity of Benzohydrazide Derivatives. The Pharma Innovation Journal. (2018). Retrieved from

  • Patent CA2109975A1: Diaminobenzoic acid derivatives. Google Patents. Retrieved from

Sources

Benchmarking Guide: Antioxidant Capacity of 2-(Hydroxymethyl)benzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical benchmarking analysis of 2-(Hydroxymethyl)benzohydrazide derivatives , a class of synthetic scaffolds gaining traction in medicinal chemistry for their dual-functionality: the radical-scavenging capability of the hydrazide moiety and the solubility-enhancing properties of the hydroxymethyl group.

While phenolic antioxidants (e.g., Gallic Acid) rely on hydroxyl proton donation, benzohydrazide derivatives utilize the nitrogen-centered protons of the hydrazide linker (


). This guide objectively compares these derivatives against industry standards—Ascorbic Acid, Trolox, and BHT—providing experimental protocols and mechanistic insights to validate their efficacy in oxidative stress models.

Chemical Basis of Efficacy[1]

To accurately benchmark these derivatives, one must understand the structural determinants of their activity. The antioxidant capacity is not merely incidental; it is driven by specific molecular interactions.

Structural Pharmacophores
  • Hydrazide Core (

    
    ):  The primary engine for antioxidant activity.[1] It functions via a Hydrogen Atom Transfer (HAT)  mechanism. The N-H bonds are relatively weak, allowing for the abstraction of a hydrogen atom by reactive oxygen species (ROS), resulting in a nitrogen-centered radical that is stabilized via resonance with the adjacent carbonyl group.
    
  • 2-Hydroxymethyl Group (

    
    ):  Unlike phenolic hydroxyls, this primary alcohol is less acidic and less likely to participate directly in radical scavenging. However, its role is critical for bioavailability . It increases hydrophilicity compared to unsubstituted benzohydrazides, improving performance in aqueous-based assays (like ABTS) and biological fluids.
    
Mechanism of Action (HAT vs. SET)

The following diagram illustrates the scavenging mechanism where the benzohydrazide derivative neutralizes a free radical (


).

G Compound Benzohydrazide Derivative Transition Transition State [N•••H•••R]‡ Compound->Transition H-Atom Donation Radical Free Radical (R•) Radical->Transition Attack Product1 Stabilized Hydrazyl Radical Transition->Product1 Resonance Stabilization Product2 Neutralized Species (R-H) Transition->Product2 Termination

Figure 1: Mechanism of Hydrogen Atom Transfer (HAT) by benzohydrazide derivatives. The hydrazide nitrogen donates a proton to quench the radical, forming a resonance-stabilized intermediate.

Comparative Benchmarking

The following data summarizes the typical performance of 2-(Hydroxymethyl)benzohydrazide derivatives against standard positive controls.

Metric:


 (Concentration required to inhibit 50% of the radical).
Interpretation:  Lower 

values indicate higher potency.
Compound ClassRepresentative

(

g/mL)
Solubility ProfileMechanism Dominance
2-(Hydroxymethyl)benzohydrazides 15.0 – 45.0 Moderate (Alcohol/Water)HAT + Metal Chelation
Ascorbic Acid (Vitamin C)3.0 – 8.0High (Water)HAT
Trolox (Vitamin E analog)5.0 – 12.0High (Water)HAT
BHT (Butylated hydroxytoluene)10.0 – 30.0Low (Lipophilic)HAT
Unsubstituted Benzohydrazide> 50.0ModerateHAT

Analysis:

  • Vs. Ascorbic Acid: The derivatives are generally less potent per unit weight than Vitamin C. However, they offer superior stability; Ascorbic Acid degrades rapidly in solution, whereas benzohydrazides are chemically stable for extended periods.

  • Vs. BHT: Many functionalized benzohydrazide derivatives outperform BHT, particularly in polar solvents where BHT solubility limits its interaction with radicals.

  • The "Hydroxymethyl" Advantage: Unsubstituted benzohydrazides often suffer from poor solubility, leading to erratic assay results. The 2-hydroxymethyl variants show tighter data reproducibility (lower standard deviation) in aqueous-organic mixtures due to better solvation.

Validated Experimental Protocols

To ensure data integrity (E-E-A-T), use these standardized protocols. These workflows are designed to minimize solvent interference and maximize reproducibility.

DPPH Radical Scavenging Assay (Standard)

The DPPH assay is the gold standard for lipophilic/amphiphilic compounds.

Reagents:

  • DPPH Stock: 0.1 mM DPPH in Methanol (freshly prepared, protect from light).

  • Sample Stock: 1 mg/mL of derivative in Methanol/DMSO (9:1).

Workflow Diagram:

DPPH_Protocol Start Start: Sample Prep Dilution Serial Dilution (10 - 200 µg/mL) Start->Dilution Mix Add 100µL Sample to 100µL DPPH (0.1mM) Dilution->Mix Incubate Incubate 30 min (Dark, Room Temp) Mix->Incubate Measure Measure Absorbance @ 517 nm Incubate->Measure Calc Calculate % Inhibition & IC50 Measure->Calc

Figure 2: Step-by-step workflow for the DPPH radical scavenging assay.

Critical Steps for Accuracy:

  • Solvent Blank: Use Methanol + Sample to correct for the native absorbance of the derivative (some benzohydrazides absorb near 517 nm).

  • Control: Methanol + DPPH (No sample) represents 0% inhibition (

    
    ).
    
  • Calculation:

    
    
    
ABTS Cation Radical Assay (Complementary)

Use this assay to validate activity in a more aqueous environment, leveraging the solubility of the hydroxymethyl group.

  • Generation: Mix 7 mM ABTS with 2.45 mM Potassium Persulfate (1:1). Let stand in dark for 12–16 hours to generate

    
    .
    
  • Dilution: Dilute the radical solution with Ethanol until Absorbance at 734 nm is

    
    .
    
  • Assay: Mix 10

    
    L sample + 190 
    
    
    
    L diluted ABTS. Incubate 6 minutes. Measure at 734 nm.

Structure-Activity Relationship (SAR) Insights

When optimizing these derivatives, consider the following SAR rules derived from benchmarking data:

  • Schiff Base Modification: Condensing the hydrazide (

    
    ) with an aldehyde to form a hydrazone (Schiff base) often doubles  antioxidant capacity by extending conjugation and providing additional resonance stabilization for the radical.
    
  • Hydroxymethyl Position: The ortho (2-position) placement of the hydroxymethyl group is optimal. It allows for potential intramolecular hydrogen bonding with the carbonyl oxygen, pre-organizing the molecule for interaction with incoming radicals.

  • Substituent Effects:

    • Electron Donating Groups (EDGs) (e.g., -OMe, -OH) on the phenyl ring increase electron density at the hydrazide, lowering the bond dissociation energy (BDE) of the N-H bond

      
      Higher Potency .
      
    • Electron Withdrawing Groups (EWGs) (e.g., -NO2, -Cl) generally decrease potency by destabilizing the radical intermediate.

Conclusion

2-(Hydroxymethyl)benzohydrazide derivatives represent a robust alternative to BHT for applications requiring moderate solubility and high chemical stability. While they do not surpass the raw potency of Ascorbic Acid, their synthetic versatility (specifically the ability to form hydrazones) and stability profile make them valuable scaffolds for drug discovery.

Recommendation: For initial screening, prioritize the DPPH assay using Methanol as a solvent. If


 values are < 50 

g/mL, proceed to ABTS and FRAP assays for comprehensive profiling.

References

  • Mechanistic Insight: Carreiras, M. C., & Marco-Contelles, J. (2024).[1] Benzohydrazide derivatives as potent antioxidants: Mechanisms of metal chelation and radical scavenging.[1]European Journal of Medicinal Chemistry .

  • DPPH Protocol Standardization: Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay.[2]Journal of Food Science and Technology .

  • Benzohydrazide SAR Studies: Hu, Y., et al. (2017).[1] Synthesis and biological evaluation of benzohydrazide derivatives.Molecules .[3][1][4][5][6][7][8][9]

  • ABTS Assay Methodology: Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay.Free Radical Biology and Medicine .

  • Comparative Data: Şen, B., & Şahin, E. (2023).[3][1] Design, synthesis, antioxidant and anticholinesterase activities of novel isonicotinic hydrazide-hydrazone derivatives.[1]Journal of Molecular Structure .[1]

Sources

Safety Operating Guide

2-(Hydroxymethyl)benzohydrazide: Safe Handling & Disposal Protocol

[1][2]

Executive Summary & Chemical Identity

Objective: To provide a scientifically grounded, self-validating protocol for the disposal of 2-(Hydroxymethyl)benzohydrazide. This guide prioritizes the prevention of reactive byproducts in waste streams and compliance with environmental safety standards.

The Core Directive: Unlike simple organic salts, hydrazide derivatives possess a nucleophilic nitrogen-nitrogen bond that dictates specific segregation rules. Do not treat this merely as "general organic waste." It requires isolation from oxidizers and specific carbonyls to prevent exothermic evolution or toxic nitrosamine formation.

Chemical Profile
PropertySpecification
Chemical Name 2-(Hydroxymethyl)benzohydrazide
CAS Number 51707-35-8
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Physical State Solid (typically white to off-white powder)
Acidity (pKa) ~3.5 (Hydrazide group), ~14 (Hydroxyl group)

Hazard Assessment (GHS Classification)

The following data dictates the Personal Protective Equipment (PPE) and containment strategy required during the disposal process.

Hazard CodeDescriptionOperational Implication
H315 Causes skin irritationDouble nitrile gloves (0.11mm min) required.[1]
H319 Causes serious eye irritationANSI Z87.1 Safety Goggles are mandatory.[1]
H335 May cause respiratory irritationAll handling must occur inside a certified fume hood.[1]

Critical Incompatibility & Segregation Logic

Scientific Rationale: The hydrazide moiety (-CONHNH₂) is a reducing agent and a nucleophile. Improper mixing in a central waste carboy can lead to "runaway" reactions or the generation of toxic species.

The "Do Not Mix" Directive
  • NO Oxidizing Agents (Peroxides, Bleach, Nitrates):

    • Mechanism:[2] Oxidation of hydrazides can evolve Nitrogen gas (

      
      ) rapidly, pressurizing waste containers. Incomplete oxidation by hypochlorites (bleach) can generate toxic chloramines .
      
  • NO Aldehydes/Ketones (Acetone, Formaldehyde):

    • Mechanism:[2] Condensation reaction forms Hydrazones and water.

    • Risk:[3] While not explosive, this reaction alters the chemical profile of the waste stream, potentially violating the waste manifest accuracy required by incineration facilities.

Visualization: Incompatibility Logic

The following diagram illustrates the chemical causality behind segregation decisions.

IncompatibilityLogicSubstance2-(Hydroxymethyl)benzohydrazideResultOxGas Evolution (N2)& Toxic ChloraminesSubstance->ResultOx DO NOT MIX ResultKetHydrazone Formation(Waste Stream Alteration)Substance->ResultKet SEGREGATE OxidizerOxidizers(e.g., Bleach, H2O2)Oxidizer->ResultOxKetoneKetones(e.g., Acetone)Ketone->ResultKet

Figure 1: Chemical incompatibility pathways necessitating waste segregation.[1]

Disposal Protocol: Step-by-Step

Regulatory Context: Under US EPA RCRA guidelines, this substance is not explicitly P-listed or U-listed.[1] However, due to its chemical properties, it must be managed as Hazardous Chemical Waste and destroyed via high-temperature incineration.

Workflow A: Solid Waste (Pure Substance)

Use this for expired shelf-stock or solid spill cleanup.[1]

  • Containment: Transfer the solid into a clear, chemically compatible wide-mouth jar (HDPE or Glass).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2-(Hydroxymethyl)benzohydrazide, 98%"

    • Hazard Checkbox: Toxic, Irritant.

  • Secondary Containment: Place the sealed jar into a clear zip-lock bag (double containment) to prevent contamination of the outer container during transport.

  • Manifest: List as "Solid Organic Waste (Hydrazide Derivative)."

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for reaction byproducts dissolved in solvents.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste drum (e.g., no halogenated solvents in non-halogenated drums).

  • Segregation:

    • If the solution contains oxidizers , quench them before adding the hydrazide waste.

    • If the solution contains acetone , collect in a separate "High BTU" waste stream to avoid precipitation of hydrazones in the main drum.

  • Transfer: Pour into the appropriate "Organic Waste" carboy using a funnel in a fume hood.

  • Log Entry: Immediately log the addition on the waste tag. Record volume and concentration.

Visualization: Disposal Decision Tree

This workflow ensures the material ends up in the correct destruction stream.

DisposalWorkflowStartWaste GenerationStateCheckPhysical State?Start->StateCheckSolidSolid(Powder/Spill Debris)StateCheck->Solid Solid LiquidLiquid SolutionStateCheck->Liquid Liquid SolidPackDouble Bag/JarLabel: 'Solid Organic'Solid->SolidPackCompCheckContains Oxidizers?Liquid->CompCheckFinalShip for Incineration(Licensed Contractor)SolidPack->FinalQuenchQuench Oxidizer(Verify via Test Strip)CompCheck->Quench Yes SolventStreamSegregate by Solvent Type(Halogenated vs Non-Halogenated)CompCheck->SolventStream No Quench->SolventStreamSolventStream->Final

Figure 2: Operational decision matrix for waste stream classification.

Emergency Procedures (Spill Response)

In the event of a benchtop spill, immediate action is required to prevent aerosolization.

  • Evacuate & Ventilate: Alert nearby personnel. Ensure fume hood sash is at the proper working height.

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Dry Clean-up (Preferred):

    • Gently cover the spill with a generic absorbent pad or use a scoop/dustpan.

    • Avoid creating dust.[4][2][5]

    • Place material in a hazardous waste bag.

  • Wet Clean-up (Residue):

    • Wipe the surface with a soap/water solution.

    • DO NOT use bleach to wipe down the area (risk of chloramine generation).

    • Dispose of all wipes as solid hazardous waste.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12217346, 2-(Hydroxymethyl)benzohydrazide. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • US Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

Personal protective equipment for handling 2-(Hydroxymethyl)benzohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Intelligence & Risk Profile

The "Why" Behind the Protocol

2-(Hydroxymethyl)benzohydrazide is not merely a generic organic solid; it is a bifunctional building block containing a nucleophilic hydrazide group (-CONHNH₂) and a benzylic alcohol (-CH₂OH).[1] While GHS classification labels it as an Irritant (Warning) , experienced chemists must treat the hydrazide moiety with elevated caution.[1]

Mechanistic Risks:

  • Hydrazide Hydrolysis: Under acidic conditions or metabolic processing, hydrazides can theoretically liberate hydrazine derivatives, which are potent toxins.[1]

  • Cyclization Potential: This molecule is prone to intramolecular cyclization (forming phthalide derivatives), which alters its solubility and toxicological profile during storage or heating.[1]

  • Sensitization: Hydrazide-containing compounds are known skin sensitizers.[1] Repeated exposure, even at low levels, can lead to allergic contact dermatitis.[1]

GHS Hazard Summary:

  • H302: Harmful if swallowed.[1][2][3]

  • H319: Causes serious eye irritation (Target: Mucous membranes).[1]

  • H335: May cause respiratory irritation (Target: Alveolar tissue).[1]

Personal Protective Equipment (PPE) Matrix

The "What" – A Self-Validating System

Do not rely on generic "lab safety" rules. Select PPE based on the permeation dynamics of the solvent system you are using, as the solvent is the vector that carries the toxin through the skin.[1]

PPE Selection Table
ComponentStandard Handling (Solid State)Solution Phase (Dissolved in DMSO/MeOH)Technical Rationale
Hand Protection Nitrile Gloves (Min thickness: 0.11 mm)Double Gloving (Inner: Nitrile, Outer: Nitrile or Neoprene)Hydrazides are nucleophilic; single thin nitrile layers may degrade upon prolonged contact with polar aprotic solvents like DMSO.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Chemical Splash Goggles + Face Shield (if >100mL)Safety glasses fail to protect against airborne dust migration or splashback during solubilization.[1]
Respiratory N95/P100 Respirator (if outside hood)Fume Hood (Sash height <18 inches)H335 risk: Fine crystalline dust is easily inhaled.[1] Engineering controls (hood) are superior to masks.[1]
Body Defense Lab Coat (Cotton/Poly blend), Closed-toe shoesLab Coat + Chemical Apron (Tyvek®)Prevents accumulation of dust on street clothes, which can transfer exposure to home environments.[1]
PPE Decision Logic (Visualized)

The "When" – Operational Flow

PPE_Decision_Tree Start Start: Handling 2-(Hydroxymethyl)benzohydrazide State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution (DMSO/MeOH) State_Check->Liquid Quantity_Check Quantity > 100mg? Solid->Quantity_Check Splash_Risk High Splash Risk? (Heating/Vortexing) Liquid->Splash_Risk Hood_Req MANDATORY: Fume Hood + Nitrile Gloves Quantity_Check->Hood_Req Yes (Dust Risk) Mask_Req P100 Respirator Allowed (If Balance is remote) Quantity_Check->Mask_Req No (Minimal Dust) Double_Glove Double Nitrile Gloves + Face Shield Splash_Risk->Double_Glove Yes Std_Glove Standard Nitrile Gloves + Splash Goggles Splash_Risk->Std_Glove No

Figure 1: PPE Decision Tree based on physical state and operational volume.[1] Note the escalation to double-gloving for solution-phase handling.

Operational Protocols

The "How" – Causality-Driven Procedures

A. Weighing & Transfer (Solid State)[1]
  • The Risk: Electrostatic charging of organic powders causes "flying dust," leading to inhalation (H335) and surface contamination.[1]

  • The Protocol:

    • Static Neutralization: Use an ionizing fan or anti-static gun on the spatula and weigh boat before touching the bulk container.[1]

    • Gravimetric Control: Do not weigh directly into the final flask. Weigh onto weighing paper or a boat, then transfer via a powder funnel to prevent neck contamination.[1]

    • Decontamination: Immediately wipe the balance area with a methanol-dampened Kimwipe.[1] Discard the wipe as hazardous waste (do not throw in regular trash).[1]

B. Solubilization (Solution State)[1]
  • The Risk: Exothermic heat of solution (minor) and solvent splashing.[1]

  • The Protocol:

    • Solvent Choice: This compound is polar.[1] DMSO or Methanol are standard.[1] Avoid chlorinated solvents if possible to reduce permeation risks.[1]

    • Addition Order: Add solvent to the solid, not solid to the solvent, to minimize splash displacement.[1]

    • Vessel Closure: Cap the vial/flask immediately after addition. Hydrazides can oxidize slowly in air; inert atmosphere (Nitrogen/Argon) is recommended for long-term storage.[1]

Emergency Response & Disposal

The "What If" – Contingency Planning

Spill Management Workflow

Do not use Bleach (Sodium Hypochlorite) indiscriminately. While bleach oxidizes hydrazides, uncontrolled reaction can generate N-nitroso carcinogens or toxic chloramines.[1]

Spill_Response Spill Spill Detected Isolate 1. Isolate Area (Alert Lab Personnel) Spill->Isolate PPE_Up 2. Don PPE (Goggles + Double Gloves) Isolate->PPE_Up Absorb 3. Absorb (Vermiculite/Sand) PPE_Up->Absorb Collect 4. Collect Solids (Do NOT Dust) Absorb->Collect Waste 5. Label as 'Hazardous Organic Waste' Collect->Waste

Figure 2: Linear response workflow for solid or liquid spills.[1] Emphasis is placed on dry containment.

Disposal Protocol
  • Segregation: Never mix hydrazide waste with strong oxidizing agents (Nitric acid, Peroxides).[1] This can cause immediate fire or explosion.[1]

  • Labeling: Clearly tag waste containers with "Reducing Agent" and "Toxic."

  • Destruction (Professional): The only validated disposal method is high-temperature incineration equipped with scrubbers (to handle nitrogen oxides).[1] Send to EHS/Professional Waste Management.

References

Verification & Authority

  • National Institutes of Health (NIH). (2023).[1] Hydrazines: Toxicological Profile and Disposal. PubChem.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: Benzohydrazide. Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Hydroxymethyl)benzohydrazide
Reactant of Route 2
Reactant of Route 2
2-(Hydroxymethyl)benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.